Product packaging for 11-(Methylsulfinyl)undecyl-glucosinolate(Cat. No.:)

11-(Methylsulfinyl)undecyl-glucosinolate

Katalognummer: B12413716
Molekulargewicht: 535.7 g/mol
InChI-Schlüssel: ZXUVJMBTZIUKJG-WTEGKUSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

11-(Methylsulfinyl)undecyl-glucosinolate is a useful research compound. Its molecular formula is C19H37NO10S3 and its molecular weight is 535.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37NO10S3 B12413716 11-(Methylsulfinyl)undecyl-glucosinolate

Eigenschaften

Molekularformel

C19H37NO10S3

Molekulargewicht

535.7 g/mol

IUPAC-Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-12-methylsulfinyl-N-sulfooxydodecanimidothioate

InChI

InChI=1S/C19H37NO10S3/c1-32(25)12-10-8-6-4-2-3-5-7-9-11-15(20-30-33(26,27)28)31-19-18(24)17(23)16(22)14(13-21)29-19/h14,16-19,21-24H,2-13H2,1H3,(H,26,27,28)/b20-15-/t14-,16-,17+,18-,19+,32?/m1/s1

InChI-Schlüssel

ZXUVJMBTZIUKJG-WTEGKUSWSA-N

Isomerische SMILES

CS(=O)CCCCCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Kanonische SMILES

CS(=O)CCCCCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling 11-(Methylsulfinyl)undecyl-glucosinolate: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is a long-chain aliphatic glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in the plant order Brassicales. These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest to the scientific community due to their potential roles in plant defense, as well as their implications for human health, including chemopreventive properties. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Occurrence

This compound has been identified in a select number of species within the Brassicaceae family. Its presence is most notably documented in the seeds of Camelina sativa (false flax or gold-of-pleasure), where it is one of the three principal glucosinolates, alongside its C9 and C10 homologs: 9-(methylsulfinyl)nonyl-glucosinolate (glucoarabin) and 10-(methylsulfinyl)decyl-glucosinolate (glucocamelinin)[1][2][3]. In addition to Camelina sativa, this C11 glucosinolate has also been reported in Neslia paniculata (ball mustard), Camelina microcarpa, and Camelina rumelica[4].

Quantitative Data

The concentration of this compound can vary depending on the plant species, tissue type, and environmental conditions. The majority of quantitative data available is for the seeds of Camelina sativa. While comprehensive data across all plant tissues is limited, the following table summarizes available findings.

Plant SpeciesTissueThis compound Concentration (µmol/g dry weight)Other Major Glucosinolates PresentReference
Camelina sativaSeedsTraces to minor component of total glucosinolates9-(methylsulfinyl)nonyl-glucosinolate (glucoarabin), 10-(methylsulfinyl)decyl-glucosinolate (glucocamelinin)[5][6]
Camelina sativaDefatted Seed MealTraces9-(methylsulfinyl)nonyl-glucosinolate, 10-(methylsulfinyl)decyl-glucosinolate[5]
Neslia paniculataNot SpecifiedPresence confirmed, quantitative data not readily availableNot specified[4]
Camelina microcarpaNot SpecifiedPresence confirmed, quantitative data not readily availableNot specified[4]
Camelina rumelicaNot SpecifiedPresence confirmed, quantitative data not readily availableNot specified[4]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of aliphatic glucosinolates, which can be divided into three main stages: chain elongation of the precursor amino acid methionine, formation of the core glucosinolate structure, and secondary modifications of the side chain.

  • Chain Elongation: The initial step involves the deamination of methionine, followed by a series of condensation reactions with acetyl-CoA, isomerization, and oxidative decarboxylation. This cycle is repeated to extend the carbon chain of the amino acid side chain. The key enzymes in this process are methylthioalkylmalate (MAM) synthases. Specifically, MAM3 is known to have broad substrate specificity and is responsible for catalyzing the condensation reactions that lead to the formation of long-chain glucosinolates, including the C11 precursor of this compound[7][8].

  • Core Structure Formation: The elongated amino acid then undergoes a series of enzymatic reactions to form the characteristic glucosinolate core structure. This involves conversion to an aldoxime, followed by the addition of a sulfur donor to form a thiohydroximate. The thiohydroximate is then glucosylated by a UDP-glucose-dependent glucosyltransferase to form a desulfoglucosinolate. The final step is the sulfation of the desulfoglucosinolate by a sulfotransferase to yield the intact glucosinolate.

  • Side-Chain Modification: The terminal methylthio group of the undecyl side chain is oxidized to a methylsulfinyl group, a reaction catalyzed by a flavin-monooxygenase (FMO).

Regulatory Pathway

The biosynthesis of aliphatic glucosinolates is tightly regulated at the transcriptional level. A key family of transcription factors involved in this regulation is the R2R3-MYB family. Specifically, MYB28 has been identified as a major positive regulator of the expression of genes involved in the biosynthesis of aliphatic glucosinolates, including the long-chain variants[9][10][11]. MYB29 and MYB76 also play roles in this regulatory network, although MYB28 is considered the primary driver for the accumulation of these compounds[12][13].

Aliphatic_Glucosinolate_Regulation cluster_biosynthesis Biosynthetic Pathway MYB28 MYB28 MAM MAM (Chain Elongation) MYB28->MAM CYP79F CYP79F (Core Structure) MYB28->CYP79F MYB29 MYB29 MYB29->MAM MYB29->CYP79F MYB76 MYB76 MYB76->MAM MYB76->CYP79F FMO FMO (Side-Chain Oxidation) GSL_Biosynthesis Aliphatic Glucosinolate Biosynthesis

Regulatory network of aliphatic glucosinolate biosynthesis.

Experimental Protocols

The extraction and analysis of this compound typically involve the quantification of intact glucosinolates or their desulfated derivatives using High-Performance Liquid Chromatography (HPLC).

Extraction of Intact Glucosinolates

This protocol is adapted from methods optimized for the analysis of glucosinolates in Camelina sativa[14][15].

Materials:

  • Plant tissue (e.g., seeds, leaves, roots)

  • 70% (v/v) Methanol (B129727), pre-heated to 70 °C

  • Internal standard (e.g., sinigrin)

  • Centrifuge

  • HPLC system with a UV or Diode Array Detector (DAD)

Procedure:

  • Sample Preparation: Freeze-dry the plant tissue and grind to a fine powder.

  • Extraction: a. Weigh approximately 100 mg of the powdered tissue into a centrifuge tube. b. Add a known amount of internal standard. c. Add 1 mL of pre-heated 70% methanol. d. Vortex vigorously for 1 minute. e. Incubate at 70 °C for 20 minutes, with occasional vortexing. f. Centrifuge at 3,000 x g for 10 minutes. g. Carefully transfer the supernatant to a clean tube. h. Re-extract the pellet with another 1 mL of hot 70% methanol and repeat the centrifugation. i. Combine the supernatants.

  • Analysis: a. Filter the combined supernatant through a 0.22 µm filter. b. Analyze the extract using a reverse-phase HPLC system.

HPLC Analysis of Intact Glucosinolates

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • 0-5 min: 2% B

    • 5-25 min: 2-30% B (linear gradient)

    • 25-30 min: 30% B

    • 30-35 min: 30-2% B (linear gradient)

    • 35-40 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve of a known glucosinolate standard.

HPLC_Workflow Sample Plant Tissue Grinding Grinding Sample->Grinding Extraction Extraction with Hot Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Analysis HPLC->Data

Workflow for the extraction and analysis of intact glucosinolates.

Conclusion

This compound is a noteworthy long-chain aliphatic glucosinolate with a specific natural distribution, primarily within the genus Camelina. Understanding its biosynthesis and regulation provides a foundation for potential metabolic engineering to enhance its production. The provided analytical protocols offer a robust framework for the accurate quantification of this compound in plant matrices, which is essential for further research into its biological activities and potential applications in drug development and human health. Further research is warranted to fully elucidate its quantitative distribution across different plant tissues and species and to explore its specific bioactivities.

References

An In-depth Technical Guide to the Biosynthesis of 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosinolates are a class of sulfur-rich secondary metabolites predominantly found in the order Brassicales, which includes a variety of economically important plants such as Brassica vegetables (e.g., broccoli, cabbage) and the model plant Arabidopsis thaliana. Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, producing isothiocyanates and other biologically active compounds. These breakdown products are involved in plant defense against herbivores and pathogens and have been studied for their potential anticarcinogenic properties in humans.

This technical guide provides a comprehensive overview of the biosynthesis of a specific long-chain aliphatic glucosinolate, 11-(methylsulfinyl)undecyl-glucosinolate. This compound is derived from the amino acid methionine through a series of enzymatic reactions involving chain elongation, core structure formation, and side-chain modification. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the nutritional and therapeutic value of cruciferous crops.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

  • Chain Elongation of Methionine: The carbon backbone of the precursor amino acid, methionine, is elongated through a recurrent cycle of three enzymatic reactions.

  • Formation of the Core Glucosinolate Structure: The elongated amino acid is converted into the characteristic glucosinolate core structure.

  • Side-Chain Modification: The terminal methylthio group of the side chain is oxidized to a methylsulfinyl group.

The overall pathway is depicted in the following diagram:

Biosynthesis_of_11_Methylsulfinylundecyl_glucosinolate Met Methionine Oxo_Met 2-oxo-4-(methylthio)butanoate Met->Oxo_Met BCAT4 Elongated_Oxo 2-oxo-13-(methylthio)tridecanoate (Multiple Cycles) Oxo_Met->Elongated_Oxo MAM3, IPMI, IPMDH (9 cycles) Elongated_AA Dihomomethionine (B12077338) (C12) Elongated_Oxo->Elongated_AA BCAT3 Elongated_AA_cyto Dihomomethionine (C12) Elongated_AA->Elongated_AA_cyto Aldoxime 12-(methylthio)dodecanaldoxime Elongated_AA_cyto->Aldoxime CYP79F2 Thiohydroximate 12-(methylthio)dodecanethiohydroximate Aldoxime->Thiohydroximate CYP83A1, GSTs, GGP1, SUR1 DesulfoGSL Desulfo-11-(methylthio)undecyl-glucosinolate Thiohydroximate->DesulfoGSL UGT74C1 ThioGSL 11-(Methylthio)undecyl-glucosinolate DesulfoGSL->ThioGSL SOT16/17/18 ThioGSL_mod 11-(Methylthio)undecyl-glucosinolate Final_GSL This compound ThioGSL_mod->Final_GSL FMO GS-OXs

Figure 1: Biosynthesis pathway of this compound.
Chain Elongation of Methionine

The initial phase of aliphatic glucosinolate biosynthesis involves the extension of the methionine side chain. This process occurs in the plastids and consists of a cycle of three reactions that is repeated to add methylene (B1212753) groups. For the synthesis of an undecyl (C11) side chain, nine cycles of chain elongation are required, starting from methionine (a C2 side chain when considering the carbons that are elongated).

  • Transamination: The process begins with the deamination of methionine to its corresponding 2-oxo acid, 2-oxo-4-(methylthio)butanoate, catalyzed by Branched-Chain Amino Acid Aminotransferase 4 (BCAT4) .

  • Condensation, Isomerization, and Oxidative Decarboxylation: The 2-oxo acid undergoes a series of reactions catalyzed by Methylthioalkylmalate Synthase (MAM) , Isopropylmalate Isomerase (IPMI) , and Isopropylmalate Dehydrogenase (IPMDH) . For the synthesis of long-chain glucosinolates, MAM3 is the key synthase, as it can catalyze multiple rounds of elongation.[1][2][3] Each cycle adds one methylene group to the chain.

  • Final Transamination: After the desired chain length is achieved, the elongated 2-oxo acid is transaminated back to an amino acid, in this case, dihomomethionine with a C12 backbone, by Branched-Chain Amino Acid Aminotransferase 3 (BCAT3) .

Core Structure Formation

The elongated amino acid is then transported to the cytoplasm for the formation of the glucosinolate core structure. This is a conserved pathway for all aliphatic glucosinolates.

  • Conversion to Aldoxime: The elongated amino acid is converted to the corresponding aldoxime by a cytochrome P450 monooxygenase. For long-chain aliphatic glucosinolates, CYP79F2 is the primary enzyme responsible for this conversion.[4][5][6]

  • Conversion to Thiohydroximate: The aldoxime is then converted to a thiohydroximate. This multi-step process involves another cytochrome P450, CYP83A1 , which metabolizes aliphatic oximes.[7][8][9][10] Subsequently, a glutathione (B108866) S-transferase (GST), a gamma-glutamyl peptidase (GGP), and the C-S lyase SUR1 are involved in the formation of the thiohydroximate.[11]

  • Glucosylation: The thiohydroximate is then glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase. For aliphatic glucosinolates, UGT74C1 plays a significant role, along with UGT74B1.[10][12][13][14] This reaction forms the desulfoglucosinolate intermediate.

  • Sulfation: The final step in the core structure formation is the sulfation of the desulfoglucosinolate, catalyzed by a desulfoglucosinolate sulfotransferase. SOT16, SOT17, and SOT18 are known to catalyze this reaction.[15][16]

Side-Chain Modification

The final step in the biosynthesis of this compound is the S-oxygenation of the methylthio group at the end of the side chain.

  • S-oxygenation: This reaction is catalyzed by a family of Flavin-monooxygenase (FMO) GS-OX enzymes. Several members of this family have been shown to have broad substrate specificity and can oxidize both short- and long-chain methylthioalkyl glucosinolates.[7]

Transcriptional Regulation

The biosynthesis of aliphatic glucosinolates is tightly regulated at the transcriptional level by a network of transcription factors, primarily from the R2R3-MYB family.

Transcriptional_Regulation cluster_genes Biosynthetic Genes MYB28 MYB28 MAM3 MAM3 MYB28->MAM3 CYP79F2 CYP79F2 MYB28->CYP79F2 CYP83A1 CYP83A1 MYB28->CYP83A1 SUR1 SUR1 MYB28->SUR1 UGT74C1 UGT74C1 MYB28->UGT74C1 SOTs SOT16/17/18 MYB28->SOTs FMOs FMO GS-OXs MYB28->FMOs MYB29 MYB29 MYB29->MAM3 MYB29->CYP79F2 MYB29->CYP83A1 MYB29->SUR1 MYB29->UGT74C1 MYB29->SOTs MYB29->FMOs MYB76 MYB76 MYB76->MAM3 MYB76->CYP79F2 MYB76->CYP83A1 MYB76->SUR1 MYB76->UGT74C1 MYB76->SOTs MYB76->FMOs

Figure 2: Transcriptional regulation of aliphatic glucosinolate biosynthesis.
  • MYB Transcription Factors: MYB28 , MYB29 , and MYB76 are the primary positive regulators of aliphatic glucosinolate biosynthesis.[17] MYB28 appears to be the master regulator, with MYB29 and MYB76 playing partially redundant and more specific roles. These transcription factors activate the expression of the biosynthetic genes, including those involved in chain elongation, core structure formation, and side-chain modification.

  • Hormonal and Environmental Signals: The expression of these MYB factors and the downstream biosynthetic genes is influenced by various signals, including the plant hormone jasmonate, which is involved in defense responses.

Quantitative Data

Quantitative data on the enzyme kinetics for the biosynthesis of long-chain aliphatic glucosinolates is limited. The following table summarizes available data, primarily from studies on Arabidopsis thaliana enzymes with the most relevant substrates.

EnzymeSubstrateKm (µM)Kcat (s⁻¹)Vmax (pkat/mg protein)Reference(s)
MAM3 10-methylthio-2-oxodecanoate~15--[1]
Acetyl-CoA2300--[1]
CYP79F2 Hexahomomethionine~25-~1.5[4]
CYP83A1 6-methylthiohexanaldoxime~20-150--[4]
UGT74B1 Phenylacetothiohydroximic acid~6--[13][14]
UDP-glucose~50--[13][14]
SOT18 Desulfobenzylglucosinolate0.44 ± 0.05-108 ± 4[15]
PAPS0.28 ± 0.04--[15]

Note: Data for the exact C11 substrates in the this compound pathway are largely unavailable. The values presented are for the most similar long-chain substrates characterized in the literature. Kcat and Vmax values are often not reported in the same units, hence the different columns.

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Methodology for Cytochrome P450 Enzymes (e.g., CYP79F2, CYP83A1):

  • Codon Optimization and Gene Synthesis: Optimize the coding sequences of the target genes for expression in Saccharomyces cerevisiae or Escherichia coli and synthesize the genes.

  • Vector Construction: Clone the synthesized genes into an appropriate yeast or bacterial expression vector (e.g., pYES-DEST52 for yeast, pET-28a for E. coli).

  • Transformation: Transform the expression constructs into a suitable host strain (e.g., S. cerevisiae WAT11, E. coli BL21(DE3)).

  • Expression:

    • Yeast: Grow the transformed yeast cells in selective medium to an appropriate cell density. Induce protein expression by adding galactose.

    • E. coli: Grow the transformed bacterial cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG and grow at a lower temperature (e.g., 18°C) overnight.

  • Microsome Isolation (Yeast) or Cell Lysis (E. coli):

    • Yeast: Harvest the cells, wash with buffer, and disrupt them using glass beads. Isolate the microsomal fraction by differential centrifugation.

    • E. coli: Harvest the cells and lyse them by sonication or high-pressure homogenization.

  • Purification (for His-tagged proteins from E. coli): Clarify the cell lysate by centrifugation and purify the recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Elute the protein with an imidazole (B134444) gradient.

  • Protein Quantification and Verification: Determine the protein concentration using a Bradford or BCA assay. Verify the purity and molecular weight of the protein by SDS-PAGE and Western blotting.

Methodology for Soluble Enzymes (e.g., MAM3, UGTs, SOTs):

The protocol is similar to that for E. coli expression of P450s, but as these are soluble proteins, the purification from the soluble fraction of the cell lysate is generally more straightforward.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of the biosynthetic enzymes.

General Assay Conditions:

  • Buffer: Typically a phosphate (B84403) or Tris-HCl buffer at a pH optimum for the specific enzyme (often between 7.0 and 8.5).

  • Cofactors: NADPH for cytochrome P450s and FMOs, UDP-glucose for UGTs, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for SOTs.

  • Temperature: Assays are usually performed at a controlled temperature, typically 30°C.

Example Protocol for a CYP79F2 Assay:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and the microsomal preparation or purified enzyme.

  • Initiation: Start the reaction by adding the substrate (e.g., hexahomomethionine).

  • Incubation: Incubate the reaction at 30°C for a specific time period.

  • Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).

  • Product Analysis: Extract the product (the aldoxime) with an organic solvent (e.g., ethyl acetate). Analyze the product by HPLC or LC-MS to determine the amount formed.

  • Kinetic Analysis: Perform the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Example Protocol for a Sulfotransferase (SOT) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, the desulfoglucosinolate substrate, and the purified SOT enzyme.

  • Initiation: Start the reaction by adding radiolabeled [³⁵S]PAPS.

  • Incubation: Incubate at 30°C.

  • Termination: Stop the reaction by adding methanol.

  • Product Separation: Separate the radiolabeled glucosinolate product from the unreacted [³⁵S]PAPS using anion exchange chromatography (e.g., DEAE-Sephadex).

  • Quantification: Quantify the amount of product formed by liquid scintillation counting.

  • Kinetic Analysis: As described for the CYP79F2 assay.

Analysis of Glucosinolates by HPLC

Objective: To identify and quantify glucosinolates from plant tissues or in vitro assays.

HPLC_Workflow start Plant Tissue Homogenization extraction Extraction with 70% Methanol start->extraction desulfation On-column Desulfation (Sulfatase) extraction->desulfation elution Elution of Desulfoglucosinolates desulfation->elution hplc RP-HPLC with UV Detection (229 nm) elution->hplc quantification Quantification against Standards hplc->quantification end Glucosinolate Profile quantification->end

References

An In-depth Technical Guide to 11-(Methylsulfinyl)undecyl-glucosinolate: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales. These compounds and their hydrolysis products play a crucial role in plant defense mechanisms and have garnered significant interest in the scientific community for their potential health benefits in humans, particularly in the realm of cancer chemoprevention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a core structure common to all glucosinolates: a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. In this specific glucosinolate, the side chain is an eleven-carbon alkyl chain with a terminal methylsulfinyl group.[1][2] This long-chain aliphatic structure classifies it as a methionine-derived glucosinolate.

compound [ label=<

Chemical Structure of this compound

> ]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in the table below. This data is primarily sourced from computational models and provides valuable insights for experimental design and analysis.

PropertyValueReference
Molecular Formula C19H37NO10S3[3][4]
Molecular Weight 535.69 g/mol [4]
Exact Mass 535.15795990 DaPubChem
XLogP3-AA -1.5PubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 13PubChem
Rotatable Bond Count 17PubChem
Topological Polar Surface Area 236 ŲPubChem

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the glucose moiety, protons on the glucopyranose ring, and a complex series of multiplets corresponding to the long undecyl alkyl chain. The methyl group of the methylsulfinyl moiety would appear as a singlet.

  • ¹³C-NMR: The carbon NMR spectrum will display signals for the carbons of the glucose unit, the carbons of the undecyl side chain, the carbon of the thiohydroximate group, and the methyl carbon of the sulfinyl group.[5][6]

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification of glucosinolates. The mass spectrum of this compound would show a prominent ion corresponding to its exact mass.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for O-H (from the glucose moiety), C-H (from the alkyl chain), S=O (from the sulfoxide), C=N, and S-O (from the sulfate (B86663) group) stretching vibrations.

Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid methionine. The pathway involves three main stages: side-chain elongation, formation of the core glucosinolate structure, and side-chain modification. The eleven-carbon side chain is achieved through a series of chain elongation cycles.

Biosynthesis Met Methionine Elongation Chain Elongation Cycles (x9) - Deamination - Condensation with Acetyl-CoA - Isomerization - Oxidative Decarboxylation - Transamination Met->Elongation AA_homo Dihomomethionine (and further elongated homologs) Elongation->AA_homo Core_formation Core Glucosinolate Formation - Conversion to aldoxime (CYP79F) - S-glucosylation (UGT) - Sulfation (SOT) AA_homo->Core_formation MT_GSL 11-(Methylthio)undecyl-glucosinolate Core_formation->MT_GSL Oxidation Side-chain Oxidation (Flavin-monooxygenase) MT_GSL->Oxidation Final_product This compound Oxidation->Final_product

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

Extraction and Purification from Camelina sativa Seed Meal

This compound is a major glucosinolate found in Camelina sativa (false flax).[7][8] The following protocol is a generalized procedure for its extraction and purification based on established methods.[9][10]

Materials:

  • Defatted Camelina sativa seed meal

  • Methanol (B129727) (MeOH)

  • Water (deionized or HPLC grade)

  • Reverse-phase chromatography media (e.g., C18)

  • Ion-exchange chromatography media (e.g., DEAE-Sephadex)

  • Counter-current chromatography apparatus (optional)

  • HPLC system with a UV detector

  • Rotary evaporator

  • Freeze-dryer

Protocol:

  • Extraction: Extract the defatted seed meal with hot 70% methanol to inactivate myrosinase and extract the glucosinolates. Concentrate the methanol extract using a rotary evaporator.

  • Initial Purification (Reverse-Phase Chromatography): Resuspend the concentrated extract in water and apply it to a reverse-phase C18 column. Elute with a stepwise or gradient of increasing methanol concentration to remove non-polar impurities.

  • Ion-Exchange Chromatography: Pool the glucosinolate-containing fractions and apply them to a DEAE-Sephadex column. Wash the column with water and then elute the glucosinolates with a salt solution (e.g., potassium sulfate).

  • Final Purification (Preparative HPLC): For high purity, subject the desalted glucosinolate fraction to preparative reverse-phase HPLC. Use a water/acetonitrile gradient for elution and monitor the effluent at 229 nm.[11]

  • Lyophilization: Collect the fractions containing the purified this compound and freeze-dry to obtain a solid powder.

Experimental_Workflow start Defatted Camelina sativa Seed Meal extraction Extraction with 70% Methanol start->extraction concentration Rotary Evaporation extraction->concentration rp_chrom Reverse-Phase Chromatography (C18) concentration->rp_chrom ie_chrom Ion-Exchange Chromatography (DEAE-Sephadex) rp_chrom->ie_chrom prep_hplc Preparative HPLC ie_chrom->prep_hplc lyophilization Freeze-Drying prep_hplc->lyophilization final_product Purified this compound lyophilization->final_product

Caption: General workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

Intact glucosinolates are generally considered biologically inactive. Their biological significance stems from their hydrolysis products, primarily isothiocyanates, which are formed upon enzymatic breakdown by myrosinase when plant tissues are damaged.

Myrosinase-Catalyzed Hydrolysis

Myrosinase, a thioglucosidase, catalyzes the cleavage of the thioglucosidic bond in this compound, releasing a glucose molecule and an unstable aglycone. This aglycone then spontaneously rearranges to form 11-(methylsulfinyl)undecyl isothiocyanate.

Hydrolysis GSL This compound Myrosinase Myrosinase (Thioglucosidase) GSL->Myrosinase Aglycone Unstable Aglycone + Glucose Myrosinase->Aglycone + H₂O ITC 11-(Methylsulfinyl)undecyl Isothiocyanate Aglycone->ITC Spontaneous Rearrangement

Caption: Myrosinase-catalyzed hydrolysis of this compound.

Anticancer Properties of Isothiocyanates

Isothiocyanates, including the putative 11-(methylsulfinyl)undecyl isothiocyanate, are known to exhibit potent anticancer activities through various mechanisms. While specific quantitative data (e.g., IC50 values) for 11-(methylsulfinyl)undecyl isothiocyanate are not widely reported, the activities of other long-chain aliphatic isothiocyanates suggest similar mechanisms.[12][13][14]

Key Signaling Pathways Modulated by Isothiocyanates:

  • Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs), via the Nrf2-ARE pathway. These enzymes play a critical role in detoxifying carcinogens. Hydrolyzed glucosinolates from Camelina sativa have been shown to upregulate NQO1.[7][8]

  • Inhibition of Phase I Carcinogen-Activating Enzymes: They can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of pro-carcinogens.

  • Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases.

  • Cell Cycle Arrest: They can cause cell cycle arrest at various checkpoints, thereby inhibiting cancer cell proliferation.

Anticancer_Pathways ITC Isothiocyanates (e.g., 11-(Methylsulfinyl)undecyl ITC) PhaseI Inhibition of Phase I Enzymes (e.g., Cytochrome P450) ITC->PhaseI PhaseII Induction of Phase II Enzymes (Nrf2-ARE Pathway) ITC->PhaseII Apoptosis Induction of Apoptosis (Bax/Bcl-2 ratio, Caspase activation) ITC->Apoptosis CellCycle Cell Cycle Arrest ITC->CellCycle Carcinogen_activation Decreased Carcinogen Activation PhaseI->Carcinogen_activation Detoxification Increased Detoxification PhaseII->Detoxification Cancer_cell_death Cancer Cell Death Apoptosis->Cancer_cell_death Proliferation_inhibition Inhibition of Proliferation CellCycle->Proliferation_inhibition

Caption: Key signaling pathways modulated by isothiocyanates in cancer cells.

Conclusion

This compound represents a significant member of the long-chain aliphatic glucosinolates with potential for further investigation in the fields of natural product chemistry and drug development. Its presence in agronomically important crops like Camelina sativa makes it an accessible target for isolation and biological evaluation. While further research is needed to fully characterize its spectroscopic properties and the specific quantitative biological activities of its isothiocyanate, the existing knowledge on related compounds provides a strong rationale for its potential as a chemopreventive agent. This guide serves as a foundational resource for scientists and researchers embarking on the study of this promising natural product.

References

biological activity of 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 11-(Methylsulfinyl)undecyl-glucosinolate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as glucoraphanin (B191350), is a glucosinolate found in cruciferous vegetables, with particularly high concentrations in broccoli and broccoli sprouts.[1][2] While glucoraphanin itself is relatively inert, its biological significance lies in its hydrolysis product, the isothiocyanate sulforaphane (B1684495).[2][3] This conversion is catalyzed by the myrosinase enzyme, present in the plant and in the human gut microbiota.[4][5][6] Sulforaphane is a potent activator of the Nrf2 signaling pathway, a master regulator of cellular defense mechanisms against oxidative and electrophilic stress.[7][8] This activity underpins its extensively studied chemopreventive, anti-inflammatory, and neuroprotective effects.[9][10][11] This document provides a comprehensive overview of the bioavailability, mechanisms of action, and quantitative biological activity of glucoraphanin and its metabolite sulforaphane, along with detailed experimental protocols for their extraction, quantification, and bioactivity assessment.

Bioavailability and Metabolism

The conversion of glucoraphanin to the biologically active sulforaphane is a critical determinant of its efficacy. This conversion is inefficient without the presence of active myrosinase, an enzyme that is released when the plant tissue is damaged (e.g., by chewing).[2][5] Cooking can denature plant myrosinase, significantly reducing the bioavailability of sulforaphane.[5] However, myrosinase-like activity from gut microflora can facilitate a partial conversion of glucoraphanin.[3][6]

Studies show that co-administration of active myrosinase with glucoraphanin increases sulforaphane bioavailability by 3- to 4-fold compared to glucoraphanin delivered without the enzyme.[3] The percentage of sulforaphane excreted in urine relative to the amount of glucoraphanin consumed can vary widely among individuals, ranging from approximately 2% to 15%.[12][13] Once absorbed, sulforaphane is metabolized through the mercapturic acid pathway and is primarily excreted as N-acetylcysteine (NAC) conjugates in the urine.[10][12][14]

ParameterConditionResultSource(s)
Sulforaphane Bioavailability Glucoraphanin administered without active myrosinase~10% of dose recovered as urinary metabolites[3]
Glucoraphanin administered with active myrosinase~40% of dose recovered as urinary metabolites[3]
Individual variability in conversion (without myrosinase)2% to 15% of glucoraphanin dose excreted as sulforaphane metabolites over 24h[12][13]
Plasma Concentration Consumption of broccoli soup (84 µmoles glucoraphanin)Peak sulforaphane concentration: ~0.5 µM[12]
Consumption of high-glucoraphanin broccoli soup (452 µmoles)Peak sulforaphane concentration: ~2.5 µM[12]

Primary Mechanism of Action: The Keap1-Nrf2 Pathway

The most well-documented mechanism of action for sulforaphane is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.[4][15]

Sulforaphane is a potent electrophile that reacts with specific, highly reactive cysteine residues on the Keap1 protein (notably Cys151).[15][16] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[15][16] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][17] This initiates the transcription of a broad array of cytoprotective proteins, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as enzymes involved in glutathione (B108866) synthesis and recycling.[11][18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFN Sulforaphane Keap1_Nrf2 Keap1-Nrf2 Complex SFN->Keap1_Nrf2 Modifies Keap1 (Cys151) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Cytoprotective Genes (NQO1, HO-1, GSTs) ARE->Genes Initiates Transcription

Caption: Keap1-Nrf2 signaling pathway activation by sulforaphane.

Other Biological Activities

Beyond Nrf2 activation, sulforaphane exhibits a range of other biological activities contributing to its health benefits.

  • Anticancer Effects: Sulforaphane has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[10][19] It can interfere with cancer initiation by modulating Phase I and Phase II metabolic enzymes and can interact with both intrinsic and extrinsic apoptotic pathways.[10]

  • Anti-Inflammatory Activity: Sulforaphane can impair the DNA binding and transactivation of the pro-inflammatory transcription factor NF-κB.[7] There is also evidence of crosstalk between the Nrf2 and inflammasome pathways, with Nrf2 activators inhibiting inflammasome activity.[18]

  • Neuroprotection: Sulforaphane is capable of crossing the blood-brain barrier and has been shown to protect its integrity, mitigate neuroinflammation, and support mitochondrial function.[11]

Cell LineCancer TypeIC50 Value (µM)Exposure TimeSource(s)
SUM159Breast Cancer~10 µM48 h[19]
MCF7Breast Cancer~16 µM48 h[19]
MDA-MB-468Triple-Negative Breast Cancer1.8 µM72 h[20]
H460Non-Small Cell Lung Cancer12 µM-[21]
H1299Non-Small Cell Lung Cancer8 µM-[21]
A549Non-Small Cell Lung Cancer10 µM-[21]
AGSGastric Cancer~112 µg/ml (~632 µM)48 h[22]
MKN45Gastric Cancer~125 µg/ml (~705 µM)48 h[22]

Experimental Protocols

Extraction and Purification of Glucoraphanin

The primary challenge in extracting intact glucoraphanin from plant material (e.g., broccoli seeds or sprouts) is to prevent its enzymatic hydrolysis by myrosinase.[23] This is typically achieved through heat inactivation of the enzyme. Purification often involves solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (prep-HPLC).[24][25]

Purification_Workflow start Broccoli Seeds/Sprouts extraction Hot Water Extraction (e.g., 5 min boiling) Myrosinase Inactivation start->extraction filtration Filtration / Centrifugation (Remove Solids) extraction->filtration spe Solid-Phase Extraction (SPE) (Anion Exchange Cleanup) filtration->spe evaporation Solvent Evaporation (Rotary Evaporator) spe->evaporation prep_hplc Preparative HPLC (Isolate Glucoraphanin Peak) evaporation->prep_hplc collection Fraction Collection prep_hplc->collection final_product Pure Glucoraphanin (Verify by Analytical HPLC/MS) collection->final_product

Caption: General workflow for glucoraphanin extraction and purification.

Protocol: Hot Water Extraction and SPE Cleanup [26]

  • Homogenization: Homogenize 0.5 g of broccoli sprouts in 5 mL of boiling deionized water for 5 minutes to inactivate myrosinase.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.

  • SPE Cartridge Preparation: Condition a weak anion exchange (WAX) or dimethylaminopropyl (DEA)-based SPE cartridge with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of deionized water.[27]

  • Loading: Load the supernatant from the clarification step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove unbound impurities.

  • Elution: Elute the glucoraphanin fraction using an appropriate buffer (e.g., a salt solution like potassium chloride, or a mild acidic/basic solution, depending on the SPE resin).

  • Purification: The eluate can be further purified using preparative HPLC for a high-purity standard.[24]

Quantification of Glucosinolates and Isothiocyanates

A robust method for the simultaneous analysis of various glucosinolates and isothiocyanates involves derivatization of the isothiocyanates followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS).[28][29]

Protocol: UHPLC-MS/MS Analysis [28][29]

  • Sample Preparation: Prepare aqueous extracts of the plant material.

  • Derivatization (for Isothiocyanates): React the extract with N-acetyl-l-cysteine (NAC). This derivatization makes the volatile isothiocyanates more stable and amenable to reverse-phase chromatography and electrospray ionization.

  • Chromatography:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution using water and acetonitrile, both typically containing a small amount of formic acid to aid ionization.

    • Detection: Use a tandem mass spectrometer operating in negative ion mode for glucosinolates and positive ion mode for NAC-derivatized isothiocyanates.

  • Quantification: Quantify the compounds by comparing peak areas to those of known standards. Limits of detection are typically in the low micromolar range (0.4–1.6 μM for glucosinolates; 0.9–2.6 μM for NAC-ITCs).[28]

Assay for Nrf2 Pathway Activation

The induction of NQO1, a classic Nrf2 target gene, is a common and reliable method to assess the bioactivity of sulforaphane and other Nrf2 activators.

Protocol: Quinone Reductase (NQO1) Activity Assay [30][31]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., mouse hepatoma Hepa 1c1c7 cells) to approximately 80% confluency. Treat the cells with various concentrations of sulforaphane (or the test compound) for 24-48 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., digitonin (B1670571) lysis buffer).

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, bovine serum albumin (BSA), Tween 20, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, and a substrate like MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide].

    • Add a specific volume of the cell lysate to the reaction mixture.

    • The reduction of the substrate by NQO1 will produce a colored formazan (B1609692) product.

  • Measurement: Measure the rate of formazan formation by monitoring the change in absorbance at a specific wavelength (e.g., 610 nm) over time using a microplate reader.

  • Data Analysis: Calculate the specific activity of NQO1 (nmol/min/mg protein). Compare the activity in treated cells to that in vehicle-treated control cells to determine the fold induction.

Conclusion

This compound (glucoraphanin) is a precursor to the highly bioactive isothiocyanate, sulforaphane. The biological activity is critically dependent on the conversion of glucoraphanin to sulforaphane, a process significantly enhanced by the enzyme myrosinase. The primary mechanism of action for sulforaphane is the robust activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of a wide array of cytoprotective genes. This activity, supplemented by other mechanisms such as NF-κB inhibition and apoptosis induction, forms the basis for its potential role in disease prevention. The quantitative data and detailed protocols provided herein serve as a technical resource for researchers and professionals engaged in the study and development of this promising natural compound.

References

Unveiling 11-(Methylsulfinyl)undecyl-glucosinolate: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-(methylsulfinyl)undecyl-glucosinolate, an aliphatic glucosinolate with potential applications in drug development and scientific research. This document details its initial discovery, outlines protocols for its isolation and purification from natural sources, presents key quantitative and spectroscopic data, and explores the biological significance of its hydrolysis products through signaling pathway diagrams.

Discovery and Natural Occurrence

This compound was first reported by Kjær and Schuster in 1972 in the plant Neslia paniculata subsp. thracica.[1] It is a long-chain aliphatic glucosinolate, a class of sulfur-containing secondary metabolites characteristic of the order Brassicales. Subsequent research has identified its presence in other plants, notably Camelina sativa (L.) Crantz, commonly known as gold-of-pleasure or false flax, where it is one of the major glucosinolates alongside glucoarabin (9-(methylsulfinyl)nonyl-glucosinolate) and glucocamelinin (B13419120) (10-(methylsulfinyl)decyl-glucosinolate).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C19H37NO10S3[2]
Molecular Weight 535.69 g/mol [2]
Class Aliphatic Glucosinolate[2]
Natural Sources Neslia paniculata, Camelina sativa[1]

Experimental Protocols: Isolation and Purification from Camelina sativa

The following protocols are based on established methods for the extraction and purification of long-chain aliphatic glucosinolates from Camelina sativa seeds.

General Extraction of Glucosinolates

This method focuses on the initial extraction of total glucosinolates from the plant matrix while inactivating the endogenous myrosinase enzyme, which would otherwise hydrolyze the target compounds.

Methodology:

  • Seed Preparation: Defat Camelina sativa seeds using a cold solvent such as acetone (B3395972) or hexane (B92381) to remove oils, which can interfere with subsequent extraction steps.

  • Extraction: Extract the defatted seed meal with a hot 70% ethanol (B145695) or methanol (B129727) solution for an extended period (e.g., 3 hours). The high temperature is crucial for denaturing and inactivating myrosinase.

  • Clarification: Centrifuge the mixture at high speed (e.g., 13,000 x g for 15 minutes) to pellet solid plant material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude glucosinolate extract.

Experimental Workflow for Glucosinolate Extraction

Extraction_Workflow start Camelina sativa Seeds defat Defat with Cold Acetone/Hexane start->defat extract Extract with Hot 70% Ethanol/Methanol defat->extract centrifuge Centrifuge (13,000 x g, 15 min) extract->centrifuge supernatant Crude Glucosinolate Extract (Supernatant) centrifuge->supernatant

Caption: Workflow for the initial extraction of glucosinolates from Camelina sativa seeds.

Purification of this compound

Further purification is required to isolate this compound from the crude extract. A combination of chromatographic techniques is typically employed.

Methodology:

  • Anion Exchange Chromatography (Initial Cleanup):

    • Load the crude extract onto a DEAE-Sephadex A-25 (or similar anion exchange) column. Glucosinolates, being anionic, will bind to the column matrix.

    • Wash the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 4.0) to remove neutral and cationic impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For preparative scale purification, utilize a C18 RP-HPLC column.

    • Equilibrate the column with a polar mobile phase (e.g., 10% methanol and 90% water with 0.5% ammonium (B1175870) formate, pH 5).

    • Elute the bound glucosinolates using a gradient of increasing organic solvent (e.g., a linear gradient to 100% methanol).

    • Monitor the eluent at a suitable wavelength (e.g., 237 nm) and collect fractions corresponding to the peak of interest.

  • Final Purification and Recovery:

    • Pool the fractions containing the purified this compound.

    • Remove the organic solvent (e.g., methanol) by evaporation.

    • Lyophilize (freeze-dry) the aqueous solution to obtain the purified glucosinolate as a solid.

Purification Workflow for this compound

Purification_Workflow crude_extract Crude Glucosinolate Extract anion_exchange Anion Exchange Chromatography (e.g., DEAE-Sephadex) crude_extract->anion_exchange wash Wash with Buffer (Remove Impurities) anion_exchange->wash elute_rp Preparative RP-HPLC (C18 Column) wash->elute_rp fraction_collection Collect Fractions (Monitor at 237 nm) elute_rp->fraction_collection pool_fractions Pool Fractions of Target Compound fraction_collection->pool_fractions evaporate Evaporate Organic Solvent pool_fractions->evaporate lyophilize Lyophilize evaporate->lyophilize purified_product Purified 11-(Methylsulfinyl)undecyl- glucosinolate lyophilize->purified_product

Caption: Step-by-step workflow for the purification of this compound.

Quantitative and Spectroscopic Data

The following tables summarize the available quantitative and spectroscopic data for this compound and its close structural analogs.

Table 1: Quantitative Data from Camelina sativa
ParameterValueMethod
Relative Abundance in Seed 22.6% of total glucosinolatesHPTLC
Yield from Preparative HPLC Approx. 2 mgRP-HPLC
Table 2: Spectroscopic Data for Structurally Related ω-Methylsulfonylalkyl Glucosinolates
Compound Spectroscopic Data (in D2O)
11-(Methylsulfonyl)undecyl glucosinolate ¹H NMR (D₂O): δ 1.22–1.44 (m, 14H, H-10-H-16), 1.45–1.69 (m, 4H, H-9, H-17), 2.50–2.65 (m, 2H, H-8), 2.98 (s, 3H, MeSO₂), 3.15 (t, 2H, J = 7.6, H-18), 3.43–3.50 (m, 2H, H-2, H-4), 3.52–3.63 (m, 2H, H-5, H-3)[3]
9-(Methylsulfonyl)nonyl glucosinolate ¹³C NMR (D₂O): δ 22.5, 26.6, 27.8, 29.5, 29.6br, 30.0, 32.9, 40.1 (C-8-C-16), 54.2 (MeSO₂), 62.2, 71.2, 73.4, 79.0, 81.5, 83.8 (C-1-C-6), 165.2 (C=N)[3]

Note: The chemical shifts (δ) are reported in parts per million (ppm). The multiplicity of the signals is denoted as s (singlet), t (triplet), and m (multiplet).

Biological Activity and Signaling Pathways

Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase to produce various bioactive compounds, primarily isothiocyanates. The hydrolysis of this compound yields 11-(methylsulfinyl)undecyl isothiocyanate. While direct studies on this specific isothiocyanate are limited, extensive research on its shorter-chain analog, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) from wasabi, provides significant insights into its potential biological activities, particularly in anti-inflammatory and cancer chemopreventive pathways.

Anti-inflammatory Signaling

Long-chain methylsulfinylalkyl isothiocyanates are known to exert anti-inflammatory effects by modulating key signaling pathways. A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In an inflammatory state, signaling molecules like lipopolysaccharide (LPS) activate pathways that lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for COX-2, iNOS, and various cytokines (e.g., TNF-α, IL-6). Isothiocyanates can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and downstream inflammatory responses.

Inhibition of the NF-κB Anti-inflammatory Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation ITC 11-(Methylsulfinyl)undecyl Isothiocyanate ITC->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive Complex) DNA DNA NFkB_n->DNA Binds to Promoter ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Nrf2-Mediated Antioxidant and Chemopreventive Signaling

Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective and detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This pathway is a key component of the chemopreventive effects attributed to isothiocyanates.

Activation of the Nrf2 Antioxidant Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Inhibits Dissociation Proteasome Proteasome ITC 11-(Methylsulfinyl)undecyl Isothiocyanate ITC->Keap1 Modifies Cysteine Residues Nrf2_Keap1->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (NQO1, HO-1, GSTs) ARE->Cytoprotective_Genes Transcription

Caption: Proposed mechanism for Nrf2 pathway activation by isothiocyanates.

Conclusion

This compound, a long-chain aliphatic glucosinolate found in Camelina sativa and Neslia paniculata, represents a molecule of interest for its potential health benefits, mediated through its hydrolysis product, 11-(methylsulfinyl)undecyl isothiocyanate. The protocols outlined in this guide provide a framework for its efficient isolation and purification from natural sources. While further research is needed to fully characterize its spectroscopic properties and specific biological activities, the known mechanisms of related isothiocyanates suggest a promising role in the modulation of inflammatory and oxidative stress pathways. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and other related glucosinolates.

References

The Sentinel Molecule: A Technical Guide to 11-(Methylsulfinyl)undecyl-glucosinolate in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these, the glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb," is a hallmark of the Brassicales order.[1][2] This two-component defense mechanism involves the spatially separated storage of glucosinolates and the enzyme myrosinase.[3][4] Upon tissue damage, such as that caused by insect feeding, these two components mix, triggering the hydrolysis of glucosinolates into a variety of biologically active, and often toxic, compounds, including isothiocyanates, nitriles, and thiocyanates.[2][5]

This technical guide provides an in-depth examination of a specific long-chain aliphatic glucosinolate, 11-(Methylsulfinyl)undecyl-glucosinolate . This molecule, predominantly found in Camelina sativa (false flax), plays a significant role in the plant's defense strategy.[2][3] We will explore its biosynthesis, the mechanism of its defensive action, its biological activities, and the experimental protocols used for its study.

The Glucosinolate-Myrosinase System: A General Overview

The defensive efficacy of glucosinolates lies not in the intact molecule itself, but in its hydrolysis products.[2] When a herbivore chews on a plant leaf, it ruptures plant cells, allowing the vacuolar-stored glucosinolates to come into contact with myrosinase, which is sequestered in separate cells or organelles.[4][6] Myrosinase cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form various bioactive products, the nature of which depends on the glucosinolate side chain and the presence of specifier proteins.[5] The most common and potent of these products are the isothiocyanates, which are highly reactive electrophiles.[5][7]

dot

Caption: The "Mustard Oil Bomb" defense mechanism.

This compound: A Profile

This compound is an aliphatic glucosinolate characterized by an eleven-carbon chain with a terminal methylsulfinyl group.[8][9] It is one of the three major glucosinolates found in the seeds of Camelina sativa, alongside 9-(methylsulfinyl)nonyl-glucosinolate (glucoarabin) and 10-(methylsulfinyl)decyl-glucosinolate (glucocamelinin).[2][3]

Biosynthesis and Regulation

The biosynthesis of aliphatic glucosinolates originates from the amino acid methionine, which undergoes a series of chain elongations and modifications to form the characteristic side chain.[10][11] The core glucosinolate structure is then formed through glucosylation and sulfation.[12][13] The biosynthesis of aliphatic glucosinolates is regulated by a network of transcription factors, with MYB28 and MYB29 playing a crucial role in Arabidopsis.[11][14]

Plant defense responses, including the production of glucosinolates, are often mediated by signaling molecules, with jasmonic acid (JA) being a key player in the response to chewing herbivores.[10][15][16] Herbivore damage triggers the JA signaling cascade, leading to the upregulation of glucosinolate biosynthetic genes and a subsequent increase in glucosinolate levels.[16][17] While direct experimental evidence for the JA-induction of this compound in Camelina sativa is specific, the well-established role of JA in inducing aliphatic glucosinolates in other Brassicaceae strongly suggests a similar regulatory mechanism.[7][16][18]

dot

G HerbivoreAttack Herbivore Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis HerbivoreAttack->JA_Biosynthesis JA_Signal JA Signaling Cascade JA_Biosynthesis->JA_Signal MYB_Factors Activation of MYB Transcription Factors (e.g., MYB28/29 homologs) JA_Signal->MYB_Factors GSL_Genes Upregulation of Glucosinolate Biosynthetic Genes MYB_Factors->GSL_Genes GSL_Production Increased Production of this compound GSL_Genes->GSL_Production

Caption: Proposed signaling pathway for the induction of this compound.

Defensive Function and Biological Activity

Upon hydrolysis by myrosinase, this compound is predicted to yield 11-(methylsulfinyl)undecyl isothiocyanate . Isothiocyanates are known for their broad-spectrum toxicity against herbivores and pathogens.[5][19] The electrophilic carbon atom of the isothiocyanate group (-N=C=S) can readily react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins, leading to enzyme inhibition and cellular damage.[7]

While specific bioactivity data for 11-(methylsulfinyl)undecyl isothiocyanate is limited, studies on other long-chain and ω-(methylsulfinyl)alkyl isothiocyanates provide valuable insights into its likely defensive properties. Long-chain isothiocyanates have demonstrated significant insecticidal and antifungal activities.[11][13] For example, 6-(methylsulfinyl)hexyl isothiocyanate, found in wasabi, exhibits potent anti-inflammatory and antimicrobial effects.[20][21] The length of the alkyl chain and the presence of the methylsulfinyl group are thought to influence the bioactivity of these compounds.[13][20]

The defensive role of aliphatic glucosinolates against generalist herbivores has been demonstrated in studies using Arabidopsis mutants lacking these compounds. These mutants show increased susceptibility to insect feeding, confirming the importance of aliphatic glucosinolates in plant defense.[5][14]

Quantitative Data

The concentration of this compound can vary depending on the plant species, tissue type, developmental stage, and environmental conditions. Camelina sativa is the primary source of this glucosinolate.

Plant SpeciesTissueGlucosinolateConcentration (µmol/g DW)Reference(s)
Camelina sativaSeedsThis compoundTraces to significant amounts as part of the total glucosinolate profile[2][4]
Camelina sativaSeedsTotal Glucosinolates13 - 40[1]
Camelina sativaDefatted MealTotal Glucosinolates~40[1]
Camelina sativaSprouts (8 DAS)Total GlucosinolatesLower than seeds[1]

DAS: Days After Sowing

Camelina sativa GenotypeTreatmentThis compound (µmol/g)Reference
CalenaIncreasing N ratesGenerally stable or slight increase[22]
CDI002Increasing N ratesGenerally stable or slight increase[22]
CDI005Increasing N ratesGenerally stable or slight increase[22]
CDI007Increasing N ratesGenerally stable or slight increase[22]
CDI008Increasing N ratesGenerally stable or slight increase[22]

Experimental Protocols

Extraction and Quantification of this compound

This protocol is adapted from established methods for glucosinolate analysis using UPLC-MS/MS.[2][23][24]

a. Sample Preparation:

  • Freeze-dry plant material (e.g., Camelina sativa seeds, leaves) to halt enzymatic activity.

  • Grind the lyophilized tissue to a fine powder using a ball mill or mortar and pestle.

  • Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

b. Extraction:

  • Add 1 mL of 80% methanol (B129727) (pre-heated to 70°C) to the sample tube to inactivate myrosinase.

  • Vortex vigorously for 1 minute.

  • Incubate at 70°C for 20 minutes in a water bath or heat block, with intermittent vortexing.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Re-extract the pellet with another 1 mL of 80% methanol (70°C) and repeat steps 2-4.

  • Combine the supernatants.

c. Analysis by UPLC-MS/MS:

  • Filter the combined supernatant through a 0.22 µm PTFE syringe filter.

  • Inject an appropriate volume (e.g., 5 µL) onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-1 min, 2% B; 1-8 min, 2-50% B; 8-9 min, 50-98% B; 9-10 min, 98% B; 10-11 min, 98-2% B; 11-12 min, 2% B.

  • Set the mass spectrometer to negative ion mode and use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]⁻ at m/z 534.1. A characteristic product ion for fragmentation is the sulfate (B86663) ion at m/z 97.1.

  • Quantify the compound by comparing the peak area to a standard curve prepared from a purified standard of this compound.

dot

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis FreezeDry FreezeDry Grind Grind FreezeDry->Grind Weigh Weigh Grind->Weigh AddMethanol AddMethanol Weigh->AddMethanol Vortex_Incubate Vortex_Incubate AddMethanol->Vortex_Incubate Centrifuge1 Centrifuge1 Vortex_Incubate->Centrifuge1 Supernatant1 Supernatant1 Centrifuge1->Supernatant1 Pellet Pellet Centrifuge1->Pellet Combine Combine Supernatant1->Combine ReExtract ReExtract Pellet->ReExtract Centrifuge2 Centrifuge2 ReExtract->Centrifuge2 Supernatant2 Supernatant2 Centrifuge2->Supernatant2 Supernatant2->Combine Filter Filter Combine->Filter UPLC_MSMS UPLC_MSMS Filter->UPLC_MSMS DataAnalysis DataAnalysis UPLC_MSMS->DataAnalysis

Caption: Workflow for the extraction and analysis of this compound.

Insect Bioassay with 11-(Methylsulfinyl)undecyl Isothiocyanate

This protocol is a generalized method for assessing the insecticidal activity of a purified isothiocyanate using an artificial diet.[19][25]

a. Preparation of Artificial Diet:

  • Prepare a standard artificial diet for a generalist insect herbivore (e.g., Spodoptera exigua or Trichoplusia ni).

  • While the diet is cooling but still liquid (around 50-60°C), add the purified 11-(methylsulfinyl)undecyl isothiocyanate dissolved in a small amount of a suitable solvent (e.g., ethanol) to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200 µg/g diet).

  • Add the same amount of solvent to the control diet.

  • Mix thoroughly and dispense the diet into individual wells of a multi-well plate.

b. Insect Bioassay:

  • Place one neonate larva into each well containing the diet.

  • Seal the plates with a breathable membrane.

  • Maintain the insects under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Monitor larval survival and weigh the larvae at regular intervals (e.g., every 2-3 days) for a period of 10-14 days.

  • Calculate parameters such as larval mortality, mean larval weight, and growth rate for each treatment.

Antifungal Bioassay with 11-(Methylsulfinyl)undecyl Isothiocyanate

This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of the isothiocyanate against a fungal pathogen.[10][24][26]

a. Preparation of Fungal Inoculum:

  • Grow the fungal strain (e.g., Aspergillus niger or Fusarium oxysporum) on a suitable agar (B569324) medium.

  • Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

b. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of 11-(methylsulfinyl)undecyl isothiocyanate in a suitable liquid growth medium (e.g., Potato Dextrose Broth) to obtain a range of concentrations.

  • Add the fungal spore suspension to each well to achieve a final concentration of approximately 1 x 10^4 spores/mL.

  • Include a positive control (medium with fungal inoculum, no isothiocyanate) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Determine the MIC visually as the lowest concentration of the isothiocyanate that completely inhibits fungal growth.

Conclusion

This compound is a key component of the chemical defense system of Camelina sativa. Its hydrolysis upon tissue damage releases the potent biotoxin 11-(methylsulfinyl)undecyl isothiocyanate, which likely contributes to the plant's resistance against a broad range of herbivores and pathogens. The study of this and other long-chain aliphatic glucosinolates offers promising avenues for the development of natural pesticides and for the breeding of crops with enhanced pest resistance. Furthermore, the bioactive properties of the resulting isothiocyanates may have applications in the pharmaceutical and nutraceutical industries. Further research is warranted to fully elucidate the specific biological activities of 11-(methylsulfinyl)undecyl isothiocyanate and to explore its potential applications.

References

A Technical Guide to the Enzymatic Degradation of 11-(Methylsulfinyl)undecyl-glucosinolate by Myrosinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic degradation of 11-(Methylsulfinyl)undecyl-glucosinolate, a long-chain aliphatic glucosinolate, by the enzyme myrosinase. This process is of significant interest due to the bioactive properties of its degradation products, primarily isothiocyanates, which have potential applications in chemoprevention and drug development.

Introduction to the Glucosinolate-Myrosinase System

Glucosinolates are a class of sulfur-containing secondary metabolites found predominantly in plants of the Brassicaceae family.[1][2][3] Myrosinase (β-thioglucoside glucohydrolase, EC 3.2.1.147) is an enzyme that catalyzes the hydrolysis of glucosinolates.[4][5] In intact plant tissue, myrosinase and glucosinolates are spatially segregated. Upon tissue damage, such as through chewing by herbivores or processing, they come into contact, initiating the degradation process.[1][3]

The hydrolysis of the thioglucosidic bond in the glucosinolate molecule by myrosinase yields D-glucose and an unstable aglycone, thiohydroximate-O-sulfonate.[3][4] This intermediate then spontaneously rearranges to form various products, the nature of which depends on the reaction conditions (e.g., pH) and the presence of specifier proteins.[4][6] Under neutral pH conditions, the primary products are isothiocyanates.

The Degradation of this compound

This compound is an aliphatic glucosinolate characterized by an eleven-carbon chain with a terminal methylsulfinyl group. Its degradation by myrosinase is expected to primarily yield 11-(methylsulfinyl)undecyl isothiocyanate, a compound with potential biological activity.

Signaling Pathway of Enzymatic Degradation

The enzymatic degradation of this compound by myrosinase follows a well-established pathway for glucosinolate hydrolysis. The process begins with the enzymatic cleavage of the glucose moiety, leading to an unstable intermediate that rearranges to form the corresponding isothiocyanate.

G Figure 1. Enzymatic Degradation Pathway cluster_reactants Reactants cluster_products Products 11_MSU_GSL This compound Aglycone Unstable Aglycone (Thiohydroximate-O-sulfonate) 11_MSU_GSL->Aglycone Myrosinase-catalyzed hydrolysis Glucose D-Glucose 11_MSU_GSL->Glucose Myrosinase-catalyzed hydrolysis Myrosinase Myrosinase Isothiocyanate 11-(Methylsulfinyl)undecyl Isothiocyanate Aglycone->Isothiocyanate Spontaneous rearrangement Sulfate Sulfate Aglycone->Sulfate Spontaneous rearrangement

Figure 1. Enzymatic Degradation Pathway

Quantitative Data

Table 1: General Kinetic Parameters for Myrosinase with Aliphatic Glucosinolates

ParameterTypical Value RangeConditionsSource
Km (Michaelis Constant) 0.1 - 1.0 mMpH 6.5 - 7.0, 25-37°CGeneral literature on glucosinolates
Vmax (Maximum Velocity) Varies significantly with enzyme source and puritypH 6.5 - 7.0, 25-37°CGeneral literature on glucosinolates
Optimal pH 6.5 - 7.525-37°C[2][7]
Optimal Temperature 30 - 50°CpH 6.5 - 7.0[7][9]

Table 2: Expected Products and Estimated Yields

ProductStructureEstimated YieldAnalytical Method
11-(Methylsulfinyl)undecyl Isothiocyanate CH3S(O)(CH2)11NCSHigh (at neutral pH)GC-MS, HPLC-UV
11-(Methylsulfinyl)undecyl Nitrile CH3S(O)(CH2)11CNLow (increases at acidic pH)GC-MS
D-Glucose C6H12O6Equimolar to substrateHPLC-RID, Enzymatic Assays
Sulfate SO42-Equimolar to substrateIon Chromatography

Experimental Protocols

The following are detailed methodologies for key experiments related to the enzymatic degradation of this compound.

Myrosinase Activity Assay (Spectrophotometric Method)

This protocol is adapted from standard assays for myrosinase activity and can be optimized for this compound.[2]

Materials:

  • This compound solution (e.g., 10 mM in water)

  • Purified myrosinase or plant crude extract containing myrosinase

  • Phosphate (B84403) buffer (100 mM, pH 6.5)

  • Spectrophotometer capable of reading in the UV range (e.g., 227 nm)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the this compound substrate to a final volume of 1 mL. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.05 - 1.0 mM).

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the myrosinase solution (e.g., 10-50 µL) and mix quickly.

  • Immediately monitor the decrease in absorbance at a wavelength where the glucosinolate absorbs (e.g., 227 nm) for a set period (e.g., 5-10 minutes).

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

  • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Quantification of Degradation Products by HPLC-UV

This method allows for the separation and quantification of the remaining substrate and the formed isothiocyanate.[1]

Instrumentation and Conditions:

  • HPLC System: With a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm for the glucosinolate and around 245 nm for the isothiocyanate.

  • Injection Volume: 20 µL.

Procedure:

  • Perform the enzymatic reaction as described in section 4.1.

  • At specific time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of a strong acid (e.g., 1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Centrifuge the sample to pellet any denatured protein.

  • Inject the supernatant into the HPLC system.

  • Quantify the substrate and product by comparing their peak areas to those of standard curves prepared with known concentrations of this compound and its corresponding isothiocyanate.

Identification of Volatile Products by GC-MS

Gas chromatography-mass spectrometry is the gold standard for identifying volatile degradation products like isothiocyanates and nitriles.[10]

Instrumentation and Conditions:

  • GC-MS System: With a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 50°C, ramped to 250°C.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Procedure:

  • Following the enzymatic reaction, extract the volatile products from the aqueous reaction mixture using an organic solvent such as dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Inject an aliquot of the extract into the GC-MS system.

  • Identify the products by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards, if available.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the enzymatic degradation of this compound.

G Figure 2. Experimental Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation Substrate_Prep Prepare 11-(Methylsulfinyl)undecyl- glucosinolate Solution Reaction_Setup Set up Reaction Mixture (Substrate, Buffer) Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare Myrosinase Solution Reaction_Start Initiate Reaction (Add Myrosinase) Enzyme_Prep->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature and pH Reaction_Start->Incubation Quench Stop Reaction (Time Points) Incubation->Quench HPLC HPLC-UV Analysis (Substrate & Product Quantification) Quench->HPLC GCMS GC-MS Analysis (Volatile Product Identification) Quench->GCMS Kinetics Determine Kinetic Parameters (Km, Vmax) HPLC->Kinetics Yield Calculate Product Yields HPLC->Yield GCMS->Yield

Figure 2. Experimental Workflow

Conclusion

The enzymatic degradation of this compound by myrosinase represents a key reaction for the potential production of bioactive isothiocyanates. While specific quantitative data for this particular substrate is limited, the established methodologies for other glucosinolates provide a robust framework for its investigation. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers and professionals in drug development to explore the kinetics, product profiles, and potential applications of this enzymatic system. Further research is warranted to elucidate the precise kinetic parameters and to fully characterize the biological activities of the resulting degradation products.

References

An In-depth Technical Guide on the Hydrolysis Products of 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-(Methylsulfinyl)undecyl-glucosinolate, a long-chain aliphatic glucosinolate, is a sulfur-containing secondary metabolite found in certain plant species. Upon enzymatic hydrolysis, primarily by the enzyme myrosinase, it yields biologically active compounds, principally 11-(methylsulfinyl)undecyl isothiocyanate and 11-(methylsulfinyl)undecyl nitrile. The formation of these products is highly dependent on the reaction conditions, particularly pH. The isothiocyanate derivative is of significant interest due to its potential anticancer, anti-inflammatory, and antioxidant properties, largely attributed to its ability to modulate key cellular signaling pathways such as Nrf2 and NF-κB. This technical guide provides a comprehensive overview of the hydrolysis of this compound, detailing the reaction, products, experimental protocols for its analysis, and a review of the known biological activities of its derivatives, with a focus on their therapeutic potential.

Introduction

Glucosinolates are a class of natural plant compounds that, upon enzymatic breakdown, produce a variety of biologically active molecules. This compound is a less-studied member of this family, characterized by its long aliphatic side chain with a terminal methylsulfinyl group. The hydrolysis of this compound is a critical step in unleashing its therapeutic potential. This process is primarily catalyzed by the enzyme myrosinase (a thioglucoside glucohydrolase), which is physically separated from glucosinolates in intact plant tissue and is released upon tissue damage.

The primary hydrolysis products are isothiocyanates and nitriles. Isothiocyanates, in particular, are well-recognized for their health-promoting effects, including potent anticancer and anti-inflammatory activities. This guide will delve into the specifics of the hydrolysis of this compound and the bioactivity of its derivatives.

Enzymatic Hydrolysis of this compound

The enzymatic hydrolysis of this compound by myrosinase initiates the cleavage of the β-thioglucosidic bond, releasing a glucose molecule and an unstable aglycone. This intermediate subsequently rearranges to form either an isothiocyanate or a nitrile.

Factors Influencing Product Formation

The ratio of isothiocyanate to nitrile formation is significantly influenced by the pH of the reaction medium.

  • Neutral pH (≈7.0): Favors the formation of 11-(methylsulfinyl)undecyl isothiocyanate .

  • Acidic pH (<5.0): Promotes the formation of 11-(methylsulfinyl)undecyl nitrile .

The presence of certain proteins, such as epithiospecifier proteins (ESPs), can also influence the hydrolysis outcome, though this is less characterized for long-chain glucosinolates.

Quantitative Data on Hydrolysis Products

While specific quantitative data for the hydrolysis of this compound is not extensively available in the literature, studies on other ω-(methylsulfinyl)alkyl glucosinolates provide a basis for expected outcomes. The yield of isothiocyanate is generally high at neutral pH, while nitrile formation becomes predominant under acidic conditions.

Table 1: Expected Hydrolysis Products of this compound and Their Properties

PrecursorEnzymeHydrolysis ProductChemical FormulaMolecular Weight ( g/mol )Key Biological Activities (Inferred)
This compoundMyrosinase11-(Methylsulfinyl)undecyl IsothiocyanateC13H25NOS2275.48Anticancer, Anti-inflammatory, Antioxidant
This compoundMyrosinase11-(Methylsulfinyl)undecyl NitrileC12H23NOS229.39Less characterized; potential for cytotoxic effects.

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol is adapted from general methods for glucosinolate hydrolysis and can be optimized for specific research needs.

Materials:

Procedure:

  • Reaction Setup:

    • For isothiocyanate production: Dissolve 10 mg of this compound in 5 mL of 0.1 M phosphate buffer (pH 7.0).

    • For nitrile production: Dissolve 10 mg of this compound in 5 mL of 0.1 M citrate buffer (pH 4.0).

  • Enzyme Addition: Add 1 unit of myrosinase to each reaction vial.

  • Incubation: Incubate the reaction mixtures at room temperature (or 37°C for accelerated reaction) for 2-4 hours with gentle agitation.

  • Extraction:

    • Stop the reaction by adding 5 mL of dichloromethane (DCM).

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully collect the lower organic (DCM) layer.

    • Repeat the extraction of the aqueous layer with another 5 mL of DCM.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to a smaller volume using a rotary evaporator under reduced pressure.

  • Analysis: Analyze the resulting products using HPLC or GC-MS.

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water is typically used. A starting condition of 30% acetonitrile, increasing to 90% over 20 minutes, can be a good starting point for separating these relatively nonpolar compounds.

Detection:

  • Isothiocyanates can be detected at approximately 240-250 nm.

Quantification:

  • Quantification can be achieved by creating a standard curve with a purified standard of 11-(methylsulfinyl)undecyl isothiocyanate, if available. Alternatively, relative quantification can be performed by comparing peak areas.

Biological Activities of Hydrolysis Products

The biological activities of 11-(methylsulfinyl)undecyl isothiocyanate are largely inferred from studies on shorter-chain analogues, such as sulforaphane (B1684495) (4-carbon chain) and 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC). These compounds are potent modulators of key cellular signaling pathways.[1][2][3] The biological activity of 11-(methylsulfinyl)undecyl nitrile is less understood.

Anticancer Activity

Isothiocyanates have been shown to exert anticancer effects through various mechanisms:

  • Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase, which help neutralize carcinogens.

  • Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

Anti-inflammatory Activity

The anti-inflammatory effects of isothiocyanates are primarily mediated by the inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, 11-(methylsulfinyl)undecyl isothiocyanate is expected to reduce the inflammatory response.

Antioxidant Activity

The antioxidant effects of isothiocyanates are closely linked to their ability to activate the Nrf2 pathway. The induction of antioxidant enzymes helps to protect cells from oxidative damage caused by reactive oxygen species (ROS), which is implicated in the pathogenesis of many chronic diseases.

Signaling Pathways and Experimental Workflows

Hydrolysis Pathway of this compound

Hydrolysis_Pathway GSL 11-(Methylsulfinyl)undecyl- glucosinolate Myrosinase Myrosinase GSL->Myrosinase Aglycone Unstable Aglycone Myrosinase->Aglycone Hydrolysis ITC 11-(Methylsulfinyl)undecyl Isothiocyanate Aglycone->ITC Neutral pH Nitrile 11-(Methylsulfinyl)undecyl Nitrile Aglycone->Nitrile Acidic pH

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Hydrolysis and Analysis

Experimental_Workflow cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Start Start: 11-(Methylsulfinyl)undecyl- glucosinolate Solution Add_Myrosinase Add Myrosinase Start->Add_Myrosinase Incubate Incubate (2-4h) Add_Myrosinase->Incubate Add_DCM Add Dichloromethane (DCM) Incubate->Add_DCM Vortex Vortex & Centrifuge Add_DCM->Vortex Collect_Organic Collect Organic Layer Vortex->Collect_Organic Dry_Concentrate Dry & Concentrate Collect_Organic->Dry_Concentrate HPLC HPLC Analysis Dry_Concentrate->HPLC GCMS GC-MS Analysis Dry_Concentrate->GCMS

Caption: Workflow for hydrolysis product extraction and analysis.

Key Signaling Pathways Modulated by 11-(Methylsulfinyl)undecyl Isothiocyanate

Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway ITC 11-(Methylsulfinyl)undecyl Isothiocyanate Nrf2 Nrf2 Activation ITC->Nrf2 NFkB NF-κB Inhibition ITC->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE PhaseII Phase II Enzymes (GSTs, NQO1) ARE->PhaseII Antioxidant Antioxidant & Detoxification Response PhaseII->Antioxidant ProInflammatory Pro-inflammatory Genes (Cytokines) NFkB->ProInflammatory down-regulates Inflammation Reduced Inflammation ProInflammatory->Inflammation

Caption: Key signaling pathways modulated by the isothiocyanate.

Conclusion

The hydrolysis of this compound represents a critical activation step, yielding bioactive compounds with significant therapeutic potential. The primary product, 11-(methylsulfinyl)undecyl isothiocyanate, is a promising candidate for further investigation in the fields of oncology, inflammation, and oxidative stress-related diseases. While much of the current understanding is extrapolated from shorter-chain analogues, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the unique properties of this long-chain isothiocyanate. Further research is warranted to obtain specific quantitative data on its hydrolysis and to fully elucidate the biological activities and mechanisms of action of its derivatives.

References

literature review on aliphatic glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aliphatic Glucosinolates for Researchers and Drug Development Professionals.

Introduction

Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary plant metabolites predominantly found in the order Brassicales, which includes many common vegetables like broccoli, cabbage, and mustard.[1][2] These compounds are integral to the plant's defense system and are precursors to biologically active molecules with significant implications for human health, particularly in cancer chemoprevention.[3][4] Glucosinolates are classified based on their precursor amino acid into three main groups: aliphatic, indole (B1671886), and aromatic.[1][5][6] Aliphatic glucosinolates, derived from amino acids such as methionine, alanine, leucine, isoleucine, or valine, represent the most diverse and abundant class.[1][2][4]

Upon tissue damage, such as from chewing or insect attack, glucosinolates are hydrolyzed by the endogenous enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147), which is physically segregated from its substrate in intact plant cells.[7][8] This enzymatic reaction, often termed the "mustard oil bomb," releases glucose and an unstable aglycone.[2][8] The aglycone then spontaneously rearranges to form various breakdown products, most notably isothiocyanates (ITCs), but also nitriles, thiocyanates, and other molecules depending on the specific glucosinolate structure and reaction conditions.[8][9][10]

This guide provides a comprehensive review of aliphatic glucosinolates, focusing on their biosynthesis, chemical structures, enzymatic breakdown, and biological activities. It includes detailed experimental protocols for their analysis, quantitative data on their occurrence and bioactivity, and diagrams of key metabolic and signaling pathways.

Biosynthesis of Aliphatic Glucosinolates

The biosynthesis of aliphatic glucosinolates is a complex, multi-step process that has been extensively studied, primarily in the model plant Arabidopsis thaliana. It can be divided into three distinct stages: side-chain elongation of the precursor amino acid (primarily methionine), formation of the core glucosinolate structure, and secondary modifications of the side chain.[5][11][12]

  • Side-Chain Elongation : Aliphatic glucosinolates derived from methionine undergo a chain elongation process where a methylene (B1212753) group (-CH2-) is iteratively inserted into the side chain. This process begins with the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4).[1][11] This iterative cycle of condensation, isomerization, and decarboxylation extends the methionine side chain by up to nine carbons, creating the diversity of chain lengths seen in natural aliphatic glucosinolates.[4]

  • Core Structure Formation : The elongated methionine derivatives are then converted into the core glucosinolate structure. This involves a series of enzymatic reactions, including conversion to an S-alkyl-thiohydroximate, glucosylation by a UDP-glucosyltransferase (UGT), and finally, sulfation by a PAPS-dependent sulfotransferase (SOT) to yield the final glucosinolate molecule.[1]

  • Secondary Side-Chain Modifications : Following the formation of the core structure, the side chain can undergo further modifications, such as oxygenation, hydroxylation, and alkenylation.[11] For example, the S-oxygenation of the side chain is a common modification catalyzed by flavin-monooxygenases (FMOGS-OXs), leading to the formation of compounds like glucoraphanin (B191350), the precursor to sulforaphane.[11]

Aliphatic_Glucosinolate_Biosynthesis cluster_0 Stage 1: Chain Elongation cluster_1 Stage 2: Core Structure Formation cluster_2 Stage 3: Secondary Modification Met Methionine Oxo 2-Oxo Acid Met->Oxo BCAT4 Elongated_AA Chain-Elongated Amino Acid Oxo->Elongated_AA Iterative Cycle (MAM, IPMDH, etc.) Thio S-alkyl-thiohydroximate Elongated_AA->Thio CYPs, SUR1 Desulfo Desulfoglucosinolate Thio->Desulfo UGT74 Core_GSL Core Glucosinolate Desulfo->Core_GSL SOT Modified_GSL Modified Aliphatic Glucosinolate (e.g., Glucoraphanin) Core_GSL->Modified_GSL FMOGS-OXs, AOPs, etc.

Caption: The three stages of aliphatic glucosinolate biosynthesis.

Chemical Structures and Enzymatic Breakdown

All glucosinolates share a core chemical structure consisting of a β-D-glucopyranose residue linked via a sulfur atom to a (Z)-N-hydroximinosulfate ester, and a variable side chain (R group) derived from an amino acid.[1] It is this R group that defines the specific type of glucosinolate.

When plant tissue is disrupted, myrosinase cleaves the thioglucosidic bond, releasing glucose and a highly reactive aglucone. The fate of this aglucone is dependent on the structure of the side chain and the presence of specifier proteins.[8] In the absence of specifier proteins, the aglucone typically rearranges to form an isothiocyanate (R-N=C=S).[8] However, if specifier proteins like epithiospecifier protein (ESP) or nitrile-specifier proteins (NSPs) are present, the breakdown can be directed towards the formation of epithionitriles or simple nitriles, respectively.[8]

Glucosinolate_Breakdown GSL Glucosinolate Myrosinase Myrosinase (Tissue Damage) Aglucone Unstable Aglucone Myrosinase->Aglucone Glucose Glucose Myrosinase->Glucose ITC Isothiocyanate (e.g., Sulforaphane) Aglucone->ITC Spontaneous Rearrangement Nitrile Nitrile Aglucone->Nitrile Epithionitrile Epithionitrile Aglucone->Epithionitrile Specifier Specifier Proteins (ESP, NSP) Specifier->Nitrile Specifier->Epithionitrile

Caption: Enzymatic breakdown of glucosinolates upon tissue disruption.

Biological Activities of Aliphatic Glucosinolate Derivatives

The breakdown products of aliphatic glucosinolates, particularly isothiocyanates, are potent bioactive molecules. Sulforaphane (SFN), derived from glucoraphanin found abundantly in broccoli and broccoli sprouts, is one of the most extensively studied ITCs.[9][13]

Anticancer and Chemopreventive Effects

Sulforaphane has demonstrated significant anticancer and chemopreventive activities in numerous in vitro, in vivo, and clinical studies.[3][9][13] Its mechanisms of action are multifaceted and include:

  • Modulation of Xenobiotic-Metabolizing Enzymes : SFN can modulate Phase I and II enzymes involved in the metabolism and elimination of carcinogens.[3]

  • Induction of Apoptosis and Cell Cycle Arrest : SFN can induce programmed cell death (apoptosis) and arrest the cell cycle in cancer cells, thereby inhibiting tumor growth.[9][14] It has been shown to cause G2/M phase arrest associated with the downregulation of cyclin B1.[9]

  • Anti-inflammatory and Antioxidant Activity : A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating this pathway, SFN enhances the cellular defense against oxidative stress and inflammation, which are critical factors in carcinogenesis.[9][14]

  • Epigenetic Regulation : SFN can reverse aberrant epigenetic alterations in cancer cells by inhibiting enzymes like DNA methyltransferases (DNMTs) and histone deacetyltransferases (HDACs).[9][15]

Clinical studies have supported the safety and potential efficacy of SFN. For instance, consumption of SFN-rich broccoli sprouts has been shown to inhibit HDAC activity in humans, and SFN has been found to inhibit tumor growth in patients with advanced pancreatic cancer.[9]

Nrf2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus SFN Sulforaphane (SFN) Keap1 Keap1 SFN->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) in DNA Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection (Antioxidant, Anti-inflammatory) Genes->Response Nrf2_n->ARE binds

Caption: Sulforaphane (SFN) activation of the Nrf2 signaling pathway.
Role in Plant Defense

In plants, the glucosinolate-myrosinase system is a primary defense mechanism against herbivores and pathogens.[2][16] While indole glucosinolates have been extensively studied in this context, aliphatic glucosinolates are also crucial.[2] For example, some fungi that have adapted to indole-derived compounds are strongly deterred by aliphatic isothiocyanates.[2] Furthermore, studies in Arabidopsis have shown that long-chain aliphatic glucosinolates can be transported within the plant and accumulate at the site of aphid feeding, suggesting a dynamic and targeted defense response.[17][18]

Quantitative Data

The concentration and profile of aliphatic glucosinolates vary significantly among different Brassica species and cultivars, as well as in different parts of the plant.[19][20]

Table 1: Concentration of Major Aliphatic Glucosinolates in Selected Brassica Vegetables.

GlucosinolateVegetableConcentration Range (μmol·kg⁻¹ DW)Reference
Gluconapin Chinese Cabbage (B. rapa ssp. pekinensis)333.26 – 23,501.58[19]
Glucobrassicanapin Chinese Cabbage (B. rapa ssp. pekinensis)545.60 – 10,344.70[19]
Progoitrin Chinese Cabbage (B. rapa ssp. pekinensis)155.28 – 8,536.51[19]
Glucoiberin Broccoli (B. oleracea var. italica)Major component[21]
Glucoraphanin Broccoli (B. oleracea var. italica)Major component[21]
Sinigrin (B192396) Mustard Greens (B. juncea)Major component[22]

DW = Dry Weight

Table 2: Bioactivity of Sulforaphane (SFN) in Cancer Cell Lines.

Cell LineCancer TypeBioactivity MetricConcentration/ValueReference
AGSGastric CarcinomaReduced cell viability, induced apoptosisNot specified[13]
VariousMultipleCell cycle arrest (G2/M phase)Not specified[9]
VariousMultipleInhibition of HDAC activityNot specified[9]
Advanced PancreaticPancreatic CancerInhibition of tumor growth (in patients)90 mg/day[9]

Experimental Protocols

Accurate analysis of aliphatic glucosinolates requires robust methods for extraction, separation, and identification. The most common techniques involve high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[23][24]

Extraction and Purification of Glucosinolates

A widely used and validated protocol involves the extraction of intact glucosinolates, followed by an on-column desulfation step to improve chromatographic separation.[25][26]

Objective : To extract and purify glucosinolates from plant tissue for HPLC analysis.

Materials :

  • Freeze-dried, ground plant material

  • 70% (v/v) Methanol (B129727), pre-heated to 75-80°C

  • Internal standard (e.g., sinigrin or glucotropaeolin)

  • DEAE Sephadex A-25 or similar anion exchange resin

  • Purified Aryl Sulfatase (Type H-1 from Helix pomatia)

  • Sodium Acetate (B1210297) buffer (20 mM, pH 5.5)

  • Ultrapure water

Protocol :

  • Extraction : Weigh approximately 100 mg of freeze-dried plant material into a tube. Add a known amount of internal standard. Add 2 mL of pre-heated 70% methanol and vortex thoroughly. Incubate in a water bath at 75-80°C for 10-20 minutes, vortexing occasionally.[12][26][27]

  • Centrifugation : Centrifuge the tubes at ~3,000 x g for 10 minutes. Carefully collect the supernatant.

  • Repeat Extraction : Add another 2 mL of hot 70% methanol to the pellet, vortex, and repeat the incubation and centrifugation steps. Combine the supernatants.

  • Column Preparation : Prepare small columns with ~1 mL of DEAE Sephadex A-25 resin. Wash and equilibrate the resin with water and then with a suitable buffer (e.g., sodium acetate).

  • Sample Loading : Load the combined supernatant (the glucosinolate extract) onto the prepared anion exchange column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the resin.

  • Washing : Wash the column with water and then with the sodium acetate buffer to remove impurities.

  • Desulfation : Add 75 µL of purified sulfatase solution to the top of the column. Cover and allow the enzymatic reaction to proceed overnight at room temperature.[12][26] This cleaves the sulfate group, creating neutral desulfoglucosinolates.

  • Elution : Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water.

  • Preparation for Analysis : The eluate can be filtered and directly analyzed by HPLC or freeze-dried and reconstituted in a known volume of water before analysis.[26]

Analysis by HPLC-UV

Objective : To separate and quantify desulfoglucosinolates.

Instrumentation :

  • High-Performance Liquid Chromatography (HPLC) system

  • UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions (Typical) :

  • Mobile Phase A : Ultrapure water

  • Mobile Phase B : Acetonitrile (B52724)

  • Gradient : A linear gradient is typically used, starting with a low percentage of acetonitrile and increasing over ~30-40 minutes. A common example is starting at 1.5% B, increasing to 25% B over 30 minutes.[21][25]

  • Flow Rate : 1.0 - 1.5 mL/min

  • Detection Wavelength : 229 nm

  • Quantification : Identification is based on retention time compared to known standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and applying relative response factors.

Analysis by LC-MS/MS

For more sensitive and specific identification and quantification, especially in complex matrices like roots, LC-MS/MS is the preferred method.[23][28] This technique can analyze intact glucosinolates without the need for desulfation.

Instrumentation :

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or QTOF).

Method :

  • Separation is achieved using a reversed-phase C18 column.

  • Mass spectrometry is typically performed in negative electrospray ionization (ESI⁻) mode.

  • Quantification is done using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target glucosinolate.[28]

Conclusion

Aliphatic glucosinolates are a diverse and significant class of plant secondary metabolites. Their breakdown products, particularly isothiocyanates like sulforaphane, hold substantial promise as chemopreventive and therapeutic agents due to their ability to modulate key cellular pathways involved in oxidative stress, inflammation, and cell growth. A thorough understanding of their biosynthesis, metabolism, and mechanisms of action, supported by robust analytical methodologies, is crucial for researchers, scientists, and drug development professionals seeking to harness their health benefits. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing research and development in this field.

References

Unveiling 11-(Methylsulfinyl)undecyl-glucosinolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 11-(Methylsulfinyl)undecyl-glucosinolate, a long-chain aliphatic glucosinolate of interest to researchers in natural products chemistry, pharmacology, and drug development. This document details its chemical properties, synthesis, and analytical methods, and explores its potential biological activities and metabolic pathways.

Core Compound Identification

CAS Number: 186037-18-3[1]

Molecular Formula: C19H37NO10S3[1]

Structure: An aliphatic glucosinolate characterized by an eleven-carbon chain with a terminal methylsulfinyl group.

PropertyValueSource
CAS Number186037-18-3[1]
Molecular FormulaC19H37NO10S3[1]
Molecular Weight535.69 g/mol
IUPAC Name(2S,3R,4S,5S,6R)-2-[[1-[1-(methylsulfanyl)undecyl]-N-(sulfonatooxy)carbonimidoyl]sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol
InChI KeyZXUVJMBTZIUKJG-WTEGKUSWSA-N

Experimental Protocols

Chemical Synthesis

A general pathway for the synthesis of ω-methylsulfinylalkyl glucosinolates, including the 11-carbon variant, has been described. The synthesis involves a multi-step process starting from ω-nitroalkyl methylsulfides.

Key Steps:

  • Oxidation: Selective oxidation of the sulfide (B99878) to a sulfoxide.

  • Thiohydroximate Formation: Conversion of the nitroalkane to a thiohydroximic acid derivative.

  • Glucosylation: S-glucosylation with a protected glucose donor.

  • Sulfation: O-sulfation of the thiohydroximate.

  • Deprotection: Removal of protecting groups to yield the final glucosinolate.

A detailed protocol can be adapted from the work of De Nicola et al. (2018), which outlines the synthesis of a series of ω-methylsulfinylalkyl glucosinolates.

Purification of Long-Chain Glucosinolates

While a specific protocol for this compound is not widely published, general methods for glucosinolate purification can be adapted. High-speed counter-current chromatography (HSCCC) has been shown to be effective for the separation and purification of various glucosinolates from plant extracts. An alternative and common method involves solid-phase extraction using anion exchange columns.

General Anion Exchange Purification Protocol:

  • Extraction: Extract the plant material with a hot methanol/water solution to inactivate myrosinase.

  • Column Preparation: Prepare a column with an appropriate anion exchange resin (e.g., DEAE-Sephadex).

  • Loading: Apply the crude extract to the equilibrated column. Glucosinolates will bind to the resin.

  • Washing: Wash the column with water and then a low-concentration buffer to remove impurities.

  • Elution: Elute the purified glucosinolates with a higher concentration salt solution (e.g., potassium sulfate).

Quantitative Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of glucosinolates.

General LC-MS/MS Protocol:

  • Sample Preparation: Extract glucosinolates from the matrix as described above. For complex matrices, a solid-phase extraction cleanup may be necessary.

  • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for accurate quantification. A validated method for various intact glucosinolates has been published, which can be adapted for this compound.

Biological Activity and Metabolism

The biological activity of glucosinolates is primarily attributed to their hydrolysis products, particularly isothiocyanates, which are formed upon enzymatic breakdown by myrosinase. The corresponding isothiocyanate for this compound is 11-(methylsulfinyl)undecyl isothiocyanate.

While direct studies on this specific long-chain isothiocyanate are limited, research on other methylsulfinylalkyl isothiocyanates, such as sulforaphane (B1684495) (a 4-carbon chain) and 6-methylsulfinylhexyl isothiocyanate (a 6-carbon chain), provides insights into its potential bioactivity. These compounds are known potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant and detoxification responses. The length of the alkyl chain has been shown to influence the potency of Nrf2 activation.

The metabolism of isothiocyanates in vivo predominantly follows the mercapturic acid pathway. The electrophilic isothiocyanate group readily conjugates with glutathione (B108866) (GSH), and the resulting conjugate is further metabolized and excreted as a mercapturic acid (N-acetylcysteine conjugate).

Potential Signaling Pathway

Based on the known activity of structurally related isothiocyanates, 11-(methylsulfinyl)undecyl isothiocyanate is hypothesized to exert its biological effects through the activation of the Keap1-Nrf2 signaling pathway.

Caption: Proposed Keap1-Nrf2 signaling pathway activation by 11-(methylsulfinyl)undecyl isothiocyanate.

Experimental Workflows

The following diagram illustrates a general workflow for the extraction, analysis, and bioactivity screening of this compound and its isothiocyanate.

Glucosinolate_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_bioactivity Bioactivity Assessment Plant_Material Plant Material Extraction Hot Methanol/Water Extraction Plant_Material->Extraction Purification Anion Exchange or HSCCC Purification Extraction->Purification GSL Purified 11-(Methylsulfinyl)undecyl- glucosinolate Purification->GSL LCMS LC-MS/MS Analysis GSL->LCMS Myrosinase Myrosinase Hydrolysis GSL->Myrosinase Quantification Quantification LCMS->Quantification ITC 11-(methylsulfinyl)undecyl isothiocyanate Myrosinase->ITC Cell_Culture In Vitro Cell-Based Assays (e.g., Nrf2 activation) ITC->Cell_Culture Animal_Model In Vivo Studies ITC->Animal_Model

Caption: General workflow for the study of this compound.

References

The Chemistry and Biology of 11-(Methylsulfinyl)undecyl-glucosinolate in Camelina sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Camelina sativa, an ancient oilseed crop of the Brassicaceae family, has garnered renewed interest for its unique agronomic traits and the valuable biochemicals present in its seeds.[1][2] Among these are glucosinolates (GSLs), a class of sulfur-rich secondary metabolites. This technical guide focuses specifically on 11-(Methylsulfinyl)undecyl-glucosinolate, a long-chain aliphatic glucosinolate found in Camelina sativa. This document provides a comprehensive overview of its presence, quantification, extraction, and biological significance, tailored for researchers in academia and the pharmaceutical industry.

Camelina sativa seeds contain three primary aliphatic glucosinolates: 9-(Methylsulfinyl)nonyl-glucosinolate (glucoarabin or GS9), 10-(Methylsulfinyl)decyl-glucosinolate (glucocamelinin or GS10), and this compound (homoglucocamelinin or GS11).[3][4][5] These compounds are of significant interest due to their potential bioactivity upon hydrolysis.[6]

Quantitative Analysis of Glucosinolates in Camelina sativa

The concentration of this compound and other glucosinolates in Camelina sativa can vary depending on the accession, environmental conditions, and the part of the plant being analyzed.[7][8] The following tables summarize quantitative data from various studies.

Table 1: Glucosinolate Content in Camelina sativa Meal
Glucosinolate Concentration Range (mmol/kg Dry Weight)
Total Glucosinolates19.6 - 40.3
Source: Russo, R. and Reggiani, R. (2017)[7]
Table 2: Glucosinolate Content in Camelina sativa Herbage
Variety/Species Total Glucosinolate Content (mg/g Dry Weight as sinigrin (B192396) equivalents) *
Canola (B. napus)2.9 ± 0.9
Rapeseed (B. napus)6.4 ± 1.3
Turnip (B. rapa)14.0 ± 3.4
Source: Building comprehensive glucosinolate profiles for brassica varieties (2023)[9]Note: While not specific to Camelina, this provides context for glucosinolate levels in related Brassica species.

Experimental Protocols

Accurate quantification and characterization of this compound rely on robust experimental protocols. The following sections detail established methodologies for extraction and analysis.

Glucosinolate Extraction from Camelina sativa Seeds/Meal

A common and effective method for extracting glucosinolates involves the use of a methanol-water mixture to inactivate the hydrolytic enzyme myrosinase.[3][10]

Protocol 1: Methanol (B129727) Extraction

  • Sample Preparation: Grind Camelina sativa seeds or defatted meal to a fine powder.

  • Enzyme Inactivation and Extraction:

    • Add 80% cold methanol to the ground sample.[3] This step is crucial to denature myrosinase and prevent glucosinolate degradation.

    • Alternatively, use a 70% hot ethanol (B145695) solution and extract overnight.[7] Another approach involves incubating the sample in a water bath at 75°C for 20 minutes.[11]

  • Solid-Liquid Separation: Centrifuge the mixture at approximately 3,000 x g for 10 minutes to pellet the solid material.[11]

  • Supernatant Collection: Carefully collect the supernatant which contains the extracted glucosinolates.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is presented as a greener alternative to conventional extraction methods, offering improved extraction yield with reduced solvent consumption.[12]

  • Sample Preparation: Use by-products of Camelina sativa seeds as the source material.

  • Ultrasonication: Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.[11]

  • Optimization: The efficiency of UAE is influenced by parameters such as solvent composition, temperature, and sonication time, which can be optimized using response surface methodology.[13]

Purification and Analysis

Following extraction, glucosinolates are typically purified and then analyzed, most commonly by High-Performance Liquid Chromatography (HPLC).

Purification using Anion Exchange Chromatography

  • Column Preparation: Use a DEAE-Sephadex A-25 column.[7]

  • Loading: Apply the crude glucosinolate extract (supernatant) to the column. Glucosinolates, being anionic, will bind to the column matrix.[14]

  • Washing: Wash the column to remove unbound impurities.

  • Desulfation (Optional but common): Apply a purified sulfatase solution (from Helix pomatia) to the column and incubate to cleave the sulfate (B86663) group from the glucosinolates, yielding desulfoglucosinolates.[15]

  • Elution: Elute the desulfoglucosinolates with ultrapure water.[11]

Analysis by HPLC

  • Instrumentation: A reverse-phase HPLC system equipped with a UV or photodiode array (PDA) detector is commonly used.[10] Detection is typically performed at 237 nm.[1]

  • Column: An HSS T3 column is suitable for separating intact glucosinolates without the need for desulfation.[3]

  • Quantification: Identify and quantify individual glucosinolates by comparing their retention times and UV spectra with those of known standards.[10] An internal standard, such as glucotropaeolin, can be used to account for analyte degradation and loss during sample preparation.[3][16] UPLC-DAD (Ultra-Performance Liquid Chromatography with Diode-Array Detection) offers an eco-efficient method for this purpose.[17]

Biosynthesis and Regulation

Glucosinolates are synthesized from amino acids.[11] The biosynthesis of aliphatic glucosinolates, including this compound, originates from methionine.[5] The regulation of glucosinolate accumulation is complex, involving transcription factors and transporters. In Camelina sativa, the transcription factors MYB28 and MYB29, and the transporters GTR1 and GTR2 play crucial roles. Targeted mutagenesis of the genes encoding these proteins has been shown to significantly decrease glucosinolate content in the seeds.[5]

Met Methionine ChainElongation Chain Elongation (Multiple Steps) Met->ChainElongation CoreStructure Core Glucosinolate Structure Formation ChainElongation->CoreStructure GS11 11-(Methylsulfinyl)undecyl- glucosinolate (GS11) CoreStructure->GS11 GTR1_2 GTR1 & GTR2 (Transporters) MYB28_29 MYB28 & MYB29 (Transcription Factors) MYB28_29->ChainElongation Regulate Biosynthesis Genes Accumulation Accumulation in Seeds GTR1_2->Accumulation Transport to Seeds GSL 11-(Methylsulfinyl)undecyl- glucosinolate Myrosinase Myrosinase (Enzyme) GSL->Myrosinase Tissue Damage ITC 11-(Methylsulfinyl)undecyl Isothiocyanate Myrosinase->ITC Hydrolysis Cancer Anti-cancer ITC->Cancer Inflammation Anti-inflammatory ITC->Inflammation Antioxidant Antioxidant ITC->Antioxidant Biofumigation Biofumigation ITC->Biofumigation

References

The Potential Health Benefits of 11-(Methylsulfinyl)undecyl-glucosinolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate found in plants of the Brassicaceae family, notably in Wasabia japonica (wasabi). Upon enzymatic hydrolysis by myrosinase, it is converted to its corresponding isothiocyanate, 11-(methylsulfinyl)undecyl isothiocyanate. This long-chain isothiocyanate is a subject of growing interest within the scientific community for its potential therapeutic properties. Drawing parallels from its well-studied shorter-chain analogs, such as sulforaphane (B1684495) and 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), this document provides an in-depth technical overview of the potential health benefits of this compound. It focuses on its putative anticancer, anti-inflammatory, and antioxidant activities, delving into the underlying molecular mechanisms, relevant experimental protocols, and quantitative data from related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.[1] When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, primarily isothiocyanates (ITCs).[2] These compounds are responsible for the pungent flavor of many cruciferous vegetables and have been extensively studied for their health-promoting effects.[3][4]

This compound is a long-chain aliphatic glucosinolate.[5] Its bioactive form, 11-(methylsulfinyl)undecyl isothiocyanate, is expected to exhibit significant biological activity due to the presence of the reactive isothiocyanate group (-N=C=S). This technical guide will synthesize the current understanding of the potential health benefits of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties, drawing upon data from structurally similar, well-researched isothiocyanates.

Biosynthesis and Metabolism

The biosynthesis of this compound begins with the amino acid methionine, which undergoes chain elongation. The subsequent core glucosinolate structure is then formed, followed by side-chain modifications, including S-oxidation to form the methylsulfinyl group.[6]

Upon consumption and cellular disruption, myrosinase-mediated hydrolysis of this compound yields D-glucose and an unstable aglycone, which rearranges to form 11-(methylsulfinyl)undecyl isothiocyanate. In the absence of active plant myrosinase (e.g., due to cooking), hydrolysis can be facilitated by microbial thioglucosidases in the human gut.

Once absorbed, isothiocyanates are primarily metabolized through the mercapturic acid pathway.[7] They readily conjugate with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is further metabolized and eventually excreted in the urine as a mercapturic acid (N-acetylcysteine conjugate).[8][9]

Potential Health Benefits and Mechanisms of Action

The biological activities of isothiocyanates are largely attributed to their electrophilic nature, allowing them to react with nucleophilic cellular targets, including cysteine residues on key regulatory proteins.

Anticancer Activity

Long-chain isothiocyanates have demonstrated potent anticancer effects in various cancer cell lines.[10][11] The proposed mechanisms of action for 11-(methylsulfinyl)undecyl isothiocyanate include the induction of apoptosis, inhibition of cell cycle progression, and modulation of carcinogen-metabolizing enzymes.

  • Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[12][13] This involves the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Isothiocyanates have been shown to induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[14]

  • Modulation of Carcinogen Metabolism: A key mechanism is the induction of phase II detoxification enzymes (e.g., GSTs, quinone reductase) and inhibition of phase I enzymes (cytochrome P450s) that can activate procarcinogens.[3][12] This dual action helps to neutralize and eliminate potential carcinogens.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many chronic diseases, including cancer. Isothiocyanates exhibit potent anti-inflammatory properties primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15]

  • Inhibition of NF-κB Signaling: 11-(Methylsulfinyl)undecyl isothiocyanate is expected to suppress the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[11][15]

Antioxidant Activity

While isothiocyanates can act as pro-oxidants at high concentrations, a primary health benefit at physiological concentrations is their ability to bolster the cellular antioxidant defense system through the activation of the Keap1-Nrf2 pathway.[3]

  • Activation of the Keap1-Nrf2 Pathway: The electrophilic isothiocyanate group of 11-(methylsulfinyl)undecyl isothiocyanate can react with cysteine residues on the Keap1 protein.[16] This modification disrupts the Keap1-mediated ubiquitination and degradation of Nrf2 (nuclear factor erythroid 2-related factor 2). Consequently, stabilized Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[11][17][18]

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of 6-(Methylsulfinyl)hexyl Isothiocyanate (6-MSITC)

Cell LineCancer TypeAssayEndpointIC50 / ConcentrationReference
Human Cancer Cell (HCC) PanelVariousGrowth Inhibition50% Inhibition (GI50)Mean: 3.9 µM[10]
Human Cancer Cell (HCC) PanelVariousCell Survival50% Survival (LC50)Mean: 43.7 µM[10]
Melanoma Cell LineMelanomaCell DamageSevere Damage0.3 µM[10]
JurkatLeukemiaApoptosis InductionStatistically significant increase8µM and 16µM[8]
HL-60LeukemiaApoptosis InductionStatistically significant increase4µM, 8µM, and 16µM[8]
JurkatLeukemiaCell Cycle ArrestSlowing of cell cycleDose- and time-dependent[8]
HL-60LeukemiaCell Cycle ArrestBlock of cell cycleDose- and time-dependent[8]
HL-60LeukemiaCytodifferentiationInductionDose- and time-dependent[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its isothiocyanate.

Extraction and Quantification of this compound by HPLC

This protocol is adapted from established methods for glucosinolate analysis.[19][20][21]

Objective: To extract and quantify this compound from plant material.

Materials:

  • Lyophilized and ground plant tissue

  • 70% (v/v) Methanol (B129727)

  • DEAE-Sephadex A-25 resin

  • Purified aryl sulfatase (Type H-1 from Helix pomatia)

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Sinigrin (or a certified standard of this compound if available) for quantification

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Extraction:

    • Accurately weigh approximately 100 mg of lyophilized plant material into a centrifuge tube.

    • Add 1 mL of 70% methanol pre-heated to 70°C to inactivate myrosinase.

    • Vortex thoroughly and incubate at 70°C for 20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant containing the glucosinolate extract.

  • Desulfation:

    • Prepare a mini-column with DEAE-Sephadex A-25 resin.

    • Load the glucosinolate extract onto the column. The anionic glucosinolates will bind to the resin.

    • Wash the column with water to remove impurities.

    • Add a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. The sulfatase cleaves the sulfate (B86663) group, converting the glucosinolates to their desulfo-analogs.

    • Elute the desulfo-glucosinolates with ultrapure water.

  • HPLC Analysis:

    • Inject the eluted desulfo-glucosinolate sample into the HPLC system.

    • Separation is achieved on a C18 column using a gradient of water and acetonitrile.

    • Detection is performed at 229 nm.

    • Quantification is achieved by comparing the peak area of desulfo-11-(methylsulfinyl)undecyl-glucosinolate with a calibration curve generated from a known standard (e.g., desulfo-sinigrin, with appropriate response factor correction if a specific standard is unavailable).

In Vitro Cytotoxicity Assessment by MTT Assay

This protocol outlines a standard procedure to determine the cytotoxic effects of 11-(methylsulfinyl)undecyl isothiocyanate on cancer cell lines.[3][10][21][22][23]

Objective: To determine the IC50 value of 11-(methylsulfinyl)undecyl isothiocyanate in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., human colon cancer cell line HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 11-(methylsulfinyl)undecyl isothiocyanate

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 11-(methylsulfinyl)undecyl isothiocyanate in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the isothiocyanate.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Nrf2 Activation Assay

This protocol describes a method to assess the activation of the Nrf2 signaling pathway.[2][5][17][20]

Objective: To determine if 11-(methylsulfinyl)undecyl isothiocyanate induces the nuclear translocation of Nrf2.

Materials:

  • Cell line of interest (e.g., human hepatoma cell line HepG2)

  • 11-(methylsulfinyl)undecyl isothiocyanate

  • Nuclear extraction kit

  • Nrf2 Transcription Factor Assay Kit (commercially available, e.g., from Abcam or RayBiotech)

  • Western blotting reagents and antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1).

Procedure (using a Transcription Factor Assay Kit):

  • Cell Treatment:

    • Seed cells in a culture dish and grow to 80-90% confluency.

    • Treat cells with 11-(methylsulfinyl)undecyl isothiocyanate at a predetermined effective concentration for a specified time (e.g., 4-6 hours). Include an untreated control.

  • Nuclear Extraction:

    • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit. This separates the cytoplasmic and nuclear fractions.

  • Nrf2 Activation Assay (ELISA-based):

    • Use a 96-well plate pre-coated with the consensus DNA binding sequence for Nrf2 (Antioxidant Response Element - ARE).

    • Add equal amounts of nuclear extract protein from treated and untreated cells to the wells.

    • Incubate to allow active Nrf2 in the extracts to bind to the ARE sequence.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific to Nrf2.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add the HRP substrate and measure the colorimetric change using a microplate reader at 450 nm.

  • Data Analysis:

    • Compare the absorbance values of the treated samples to the untreated control. An increase in absorbance indicates increased nuclear Nrf2 binding and thus, activation of the pathway.

Alternative/Confirmatory Method (Western Blotting):

  • Perform nuclear extraction as described above.

  • Separate the nuclear proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against Nrf2, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

  • An increase in the Nrf2 band intensity in the nuclear fraction of treated cells compared to the control indicates Nrf2 translocation. Normalize to a nuclear loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.

Glucosinolate_Metabolism Glucosinolate 11-(Methylsulfinyl)undecyl- glucosinolate Hydrolysis Hydrolysis Glucosinolate->Hydrolysis Myrosinase Myrosinase (Plant Tissue Damage) Myrosinase->Hydrolysis Isothiocyanate 11-(Methylsulfinyl)undecyl Isothiocyanate (ITC) Hydrolysis->Isothiocyanate Conjugation Conjugation (Mercapturic Acid Pathway) Isothiocyanate->Conjugation GSH Glutathione (GSH) GSH->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 11-(Methylsulfinyl)undecyl Isothiocyanate (ITC) Keap1 Keap1 ITC->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds & promotes ubiquitination Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GCL) ARE->Genes activates

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by isothiocyanates.

NFkB_Pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus ITC_nfkb 11-(Methylsulfinyl)undecyl Isothiocyanate (ITC) IKK IKK ITC_nfkb->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB IkBa->NFkB_cyto sequesters IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Degradation Degradation IkBa_p->Degradation DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.

Experimental_Workflow Start Start: Plant Material (e.g., Wasabia japonica) Extraction Glucosinolate Extraction & Desulfation Start->Extraction HPLC HPLC Analysis for 11-(MSU)-Glucosinolate Quantification Extraction->HPLC Hydrolysis_exp Enzymatic Hydrolysis to Isothiocyanate (ITC) Extraction->Hydrolysis_exp Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis Cell_Culture In Vitro Cell Culture (Cancer Cell Lines) Hydrolysis_exp->Cell_Culture MTT Cytotoxicity Assay (MTT) Determine IC50 Cell_Culture->MTT Nrf2_Assay Nrf2 Activation Assay (Nuclear Translocation) Cell_Culture->Nrf2_Assay NFkB_Assay NF-κB Inhibition Assay Cell_Culture->NFkB_Assay MTT->Data_Analysis Nrf2_Assay->Data_Analysis NFkB_Assay->Data_Analysis

Caption: Experimental workflow for investigating 11-(MSU)-glucosinolate bioactivity.

Conclusion and Future Directions

While direct experimental evidence for this compound is still emerging, the extensive research on its structural analogs strongly suggests its potential as a potent anticancer, anti-inflammatory, and antioxidant agent. The long aliphatic chain may influence its bioavailability and potency, a hypothesis that warrants further investigation.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound and its isothiocyanate to enable rigorous biological testing.

  • Quantitative Bioactivity Studies: Performing comprehensive in vitro studies to determine the IC50 values for its anticancer, anti-inflammatory, and antioxidant activities across a range of cell lines.

  • In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate the in vivo efficacy, bioavailability, and safety profile of 11-(methylsulfinyl)undecyl isothiocyanate.

  • Clinical Trials: Should preclinical data prove promising, well-designed clinical trials will be necessary to ascertain its therapeutic potential in humans.

The exploration of long-chain glucosinolates and their isothiocyanate derivatives represents a promising frontier in the development of novel, naturally-derived therapeutic agents for the prevention and treatment of chronic diseases.

References

An In-depth Technical Guide on 11-(Methylsulfinyl)undecyl-glucosinolate and its Isothiocyanate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, they are converted into various bioactive compounds, most notably isothiocyanates. This technical guide focuses on 11-(Methylsulfinyl)undecyl-glucosinolate and its corresponding isothiocyanate, 11-(methylsulfinyl)undecyl isothiocyanate. These long-chain aliphatic compounds have garnered interest for their potential therapeutic properties, including anticancer and anti-inflammatory activities. This document provides a comprehensive overview of their chemical characteristics, natural occurrence, biosynthesis, analytical methodologies, and known biological activities, with a focus on their mechanisms of action at the molecular level.

Chemical and Physical Properties

The chemical structures and key properties of this compound and its isothiocyanate derivative are summarized below.

PropertyThis compound11-(Methylsulfinyl)undecyl Isothiocyanate
Chemical Formula C19H37NO10S3C13H25NOS2
Molecular Weight 535.7 g/mol [1]~275.47 g/mol (estimated)
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-12-[(R)-methylsulfinyl]-N-sulfooxydodecanimidothioate[2]1-isothiocyanato-11-(methylsulfinyl)undecane (inferred)
Chemical Structure
alt text
Inferred structure based on hydrolysis of the parent glucosinolate.
CAS Number 186037-18-3[3]Not available
Appearance White amorphous powder (for related compounds)[4]Liquid (for related compounds)

Natural Occurrence and Biosynthesis

Natural Sources

Glucosinolates are characteristic secondary metabolites of the order Brassicales, which includes the Brassicaceae family (e.g., broccoli, cabbage, and wasabi). While specific quantitative data for this compound in various plant species is limited, it is classified as a long-chain aliphatic glucosinolate. Such compounds are typically found in species of Arabis, Nasturtium, and certain wild Lepidium species.

Biosynthesis

The biosynthesis of glucosinolates is a complex, three-stage process that originates from amino acids.

  • Chain Elongation: The side chain of a precursor amino acid (in this case, likely methionine) is elongated through a series of reactions involving the insertion of methylene (B1212753) groups.

  • Core Structure Formation: The modified amino acid undergoes a series of enzymatic reactions to form the characteristic glucosinolate core structure. This involves the formation of an aldoxime, followed by conversion to a thiohydroximate, which is then S-glucosylated and subsequently sulfated.

  • Side-Chain Modification: The R-group of the core glucosinolate can undergo further modifications, such as oxidation of the sulfur atom in the side chain to form the methylsulfinyl group.

Experimental Protocols

Extraction and Purification of Glucosinolates

A general protocol for the extraction and purification of glucosinolates from plant material is as follows:

  • Sample Preparation: Freeze-dry the plant material to inactivate myrosinase and facilitate grinding. Mill the freeze-dried tissue to a fine powder.

  • Extraction: Extract the powdered material with hot 70% methanol (B129727) (e.g., at 70-75°C for 10-30 minutes) to further ensure myrosinase inactivation.[5][6] Centrifuge the mixture to pellet the solid material.

  • Purification (Desulfation): The crude extract can be purified using an ion-exchange column (e.g., DEAE Sephadex). The glucosinolates bind to the column. The column is then washed, and the glucosinolates are desulfated on-column by adding a purified sulfatase solution. The resulting desulfoglucosinolates are then eluted with water.[7]

Quantification of Glucosinolates

Desulfated glucosinolates are typically quantified by High-Performance Liquid Chromatography (HPLC) with UV detection (at 229 nm) or by Liquid Chromatography-Mass Spectrometry (LC-MS) for greater sensitivity and specificity.[5][8] Quantification is achieved by comparison to a known concentration of an internal standard (e.g., sinigrin) and the use of response factors for different glucosinolate classes.

Preparation and Quantification of Isothiocyanates
  • Enzymatic Hydrolysis: To obtain the isothiocyanate, the glucosinolate-containing extract or the purified glucosinolate is treated with a myrosinase solution. The reaction is typically carried out in a buffered solution at room temperature.

  • Extraction of Isothiocyanates: The resulting isothiocyanates are then extracted from the aqueous reaction mixture using an organic solvent such as dichloromethane.

  • Quantification: Isothiocyanates can be quantified by Gas Chromatography-Mass Spectrometry (GC-MS) or by HPLC after derivatization with a suitable reagent like N-acetyl-L-cysteine.[9][10]

Biological Activities and Mechanisms of Action

Anticancer Activity

Isothiocyanates have demonstrated potent anticancer effects in various cancer cell lines. These effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation.

Quantitative Anticancer Activity of Representative Isothiocyanates (Note: Data for 11-(methylsulfinyl)undecyl isothiocyanate is not available. The following table presents data for a related compound, 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), for illustrative purposes.)

Cell LineCancer TypeAssayEndpointIC50 / EffectReference
TK6Human LymphoblastoidCytotoxicityCell Viability~16 µM[3]
Endometrial Carcinoma CellsEndometrial CancerCell ViabilityProliferationDose-dependent suppression[8]
Human Breast Cancer and Melanoma Cell LinesBreast Cancer, MelanomaGrowth InhibitionIC50Mean IC50 = 3.9 µM[11]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 11-(methylsulfinyl)undecyl isothiocyanate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity

Isothiocyanates exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Quantitative Anti-inflammatory Activity of Representative Isothiocyanates (Note: Data for 11-(methylsulfinyl)undecyl isothiocyanate is not available. The following table presents data for a related compound, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), for illustrative purposes.)

Cell ModelStimulantMeasured MediatorEffect of 6-MSITCReference
TNF-α-stimulated human oral epithelial cellsTNF-αIL-6 ProductionInhibition
TNF-α-stimulated human oral epithelial cellsTNF-αCXCL10 ProductionInhibition
LPS-activated murine macrophagesLPSiNOS expressionInhibition

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of 11-(methylsulfinyl)undecyl isothiocyanate for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

Signaling Pathways

Keap1-Nrf2 Pathway Activation

A primary mechanism by which isothiocyanates exert their cytoprotective and anti-inflammatory effects is through the activation of the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 11-(Methylsulfinyl)undecyl Isothiocyanate Keap1 Keap1 ITC->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Nrf2_deg Nrf2 Degradation Proteasome->Nrf2_deg ARE ARE Nrf2_nuc->ARE Transcription Transcription ARE->Transcription Genes Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Genes

Caption: Activation of the Keap1-Nrf2 pathway by 11-(methylsulfinyl)undecyl isothiocyanate.

NF-κB Pathway Inhibition

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it activates the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Isothiocyanates have been shown to inhibit the NF-κB pathway, often by inhibiting the activity of the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates ITC 11-(Methylsulfinyl)undecyl Isothiocyanate ITC->IKK Inhibits Proteasome_NFkB Proteasome IkB->Proteasome_NFkB NFkB NF-κB NFkB->IkB Bound to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_deg IκB Degradation Proteasome_NFkB->IkB_deg DNA DNA NFkB_nuc->DNA Transcription_inflam Transcription DNA->Transcription_inflam Genes_inflam Pro-inflammatory Genes (e.g., TNF-α, IL-6) Transcription_inflam->Genes_inflam

Caption: Inhibition of the NF-κB pathway by 11-(methylsulfinyl)undecyl isothiocyanate.

Conclusion

This compound and its isothiocyanate derivative represent a promising class of natural compounds with potential applications in drug development, particularly in the areas of cancer and inflammatory diseases. Their mechanisms of action, primarily through the modulation of the Keap1-Nrf2 and NF-κB signaling pathways, highlight their potential as multitargeted therapeutic agents. Further research is warranted to fully elucidate the specific quantitative biological activities of 11-(methylsulfinyl)undecyl isothiocyanate and to explore its therapeutic potential in preclinical and clinical settings. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosinolates are a diverse group of naturally occurring secondary metabolites predominantly found in cruciferous vegetables like broccoli, cabbage, and mustard.[1] These compounds and their breakdown products, such as isothiocyanates, have garnered significant interest due to their roles in plant defense, as flavor components, and for their potential health benefits, including cancer prevention.[2][3][4] The structural diversity of over 130 identified glucosinolates necessitates reliable and accurate analytical methods for their identification and quantification in various plant materials and food products.[2][4]

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of glucosinolates.[5] The most common approach involves the analysis of desulfated glucosinolates by reversed-phase HPLC with UV detection, a method that is both cost-effective and accessible.[2][3] This application note provides a detailed protocol for the extraction, purification, and HPLC analysis of glucosinolates from plant materials.

Experimental Protocols

This section details the methodology for the analysis of glucosinolates, from sample preparation to HPLC detection.

Materials and Reagents
Sample Preparation and Extraction
  • Homogenization: Freeze-dry fresh plant material and grind to a fine powder.

  • Extraction: Accurately weigh a known amount of the ground sample. Add 70% methanol at a high temperature to inactivate myrosinase, the enzyme that degrades glucosinolates.[2][4]

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted glucosinolates.

Purification of Glucosinolates
  • Column Preparation: Prepare a small ion-exchange column with a cross-linked dextran gel.

  • Loading: Load the glucosinolate extract (supernatant) onto the column. The negatively charged sulfate (B86663) group of the glucosinolates will be retained by the column material.[3]

  • Washing: Wash the column sequentially with ultrapure water and then with 20 mM sodium acetate buffer to remove interfering compounds.[3]

  • Desulfation: Add purified aryl sulfatase solution to the column and allow it to react. This enzymatic step removes the sulfate group from the glucosinolates, resulting in desulfoglucosinolates.

  • Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

  • Lyophilization: Freeze-dry the eluted solution to obtain a concentrated sample of desulfoglucosinolates.

  • Reconstitution: Reconstitute the dried sample in a precise volume of ultrapure water for HPLC analysis.[2][4]

HPLC Analysis

The analysis of desulfoglucosinolates is typically performed using a reversed-phase HPLC system.

  • HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable.

  • Column: A reversed-phase C18 column is commonly used for the separation of desulfoglucosinolates.[2] An Ultra Aqueous C18 column can also be employed to achieve good peak shape without the need for ion-pairing reagents.[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically used for elution.

  • Detection: Detection is performed at 229 nm, the characteristic absorbance wavelength for desulfoglucosinolates.[2][6]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Desulfation cluster_analysis HPLC Analysis start Plant Material homogenize Homogenization (Freeze-drying & Grinding) start->homogenize extract Extraction (70% Methanol, Heat) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_column Load Extract onto Ion-Exchange Column supernatant->load_column wash_column Wash Column load_column->wash_column desulfation On-Column Desulfation (Aryl Sulfatase) wash_column->desulfation elute Elute Desulfoglucosinolates desulfation->elute lyophilize Lyophilization elute->lyophilize reconstitute Reconstitute in Water lyophilize->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc detection UV Detection (229 nm) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for HPLC analysis of glucosinolates.

Data Presentation

Quantitative analysis of glucosinolates is performed by comparing the peak areas of the analytes in the sample to a calibration curve generated from a known standard, such as sinigrin.[7] The concentration of individual glucosinolates is then calculated using established response factors.

Table 1: HPLC Gradient for Glucosinolate Analysis

Time (minutes)% Acetonitrile% Water
0595
203070
22955
25955
26595
30595

Note: This is an example gradient and may need to be optimized based on the specific column and glucosinolates of interest.

Table 2: Sinigrin Content in Various Brassica Species

Brassica SpeciesCultivarSinigrin Content (μM/g of dry weight)
B. juncea (L.) Czern.'Kranti'16.42
B. nigra (L.) W. D. J. Koch'Banarasi rai'14.85
B. alba (L.) Rabenh-13.70
B. carinata A. Braun'Kiran'9.58
B. rapa L.'RESBR-240'5.21
B. napus L.'PPNS-1'3.65

Source: Data adapted from a study on glucosinolate profiling in Brassica L. species.[7]

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of glucosinolates in plant materials. The combination of a straightforward extraction and purification protocol with reversed-phase HPLC separation and UV detection allows for the accurate analysis of these important secondary metabolites. This methodology is valuable for researchers in the fields of agriculture, food science, and drug development who are investigating the roles and applications of glucosinolates.

References

Application Notes and Protocols for the Extraction of 11-(Methylsulfinyl)undecyl-glucosinolate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate found in certain members of the Brassicaceae family. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest to the scientific community due to their potential applications in agriculture and human health, including their role in pest resistance and as potential chemopreventive agents. This document provides detailed protocols for the extraction of this compound from its primary plant source, Camelina sativa.

Camelina sativa, also known as false flax or gold-of-pleasure, is an oilseed crop that contains a profile of long-chain aliphatic glucosinolates. The seeds and the defatted meal remaining after oil extraction are the primary materials for obtaining these compounds. While this compound (also referred to as GS11 or homoglucocamelinin) is present in smaller quantities compared to other major glucosinolates like glucoarabin (GS9) and glucocamelinin (B13419120) (GS10) in Camelina sativa, this plant remains the most viable source for its extraction.[1][2][3][4][5][6][7]

The successful extraction of intact glucosinolates necessitates the immediate inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes these compounds upon tissue disruption.[6] The protocols outlined below incorporate methods for myrosinase deactivation and subsequent purification of the target glucosinolate.

Data Presentation

The following table summarizes the quantitative data for glucosinolate content in Camelina sativa, with a focus on this compound (GS11).

Plant MaterialTotal Glucosinolate Content (µmol/g dry weight)This compound (GS11) Content/YieldAnalytical MethodReference
Camelina sativa seeds13 - 40Minor component of the total glucosinolate profileSpectrophotometry (Pd-assay), HPLC[4]
Camelina sativa seeds8 - 14 mg/g-HPLC-UV[8]
Camelina sativa seed meal extract-Approximately 2 mg purified GS11 obtainedReverse Phase Chromatography, Counter-Current Chromatography, Ion Exchange Chromatography[7]
Camelina sativa seeds, oil, and defatted meal-Method validated for quantification with high precision (RSD 4.12% - 6.54%) and accuracy (>94.4% spike recovery)UPLC-DAD[6][9]

Experimental Protocols

Protocol 1: Laboratory-Scale Extraction and Purification of this compound from Camelina sativa Seeds

This protocol is a composite of established methods for glucosinolate extraction, optimized for the recovery of intact glucosinolates from Camelina sativa seeds.

1. Materials and Reagents:

  • Camelina sativa seeds

  • Methanol (B129727) (ACS grade or higher)

  • Deionized water

  • Liquid nitrogen

  • Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) cartridges

  • Ammonium (B1175870) hydroxide (B78521) solution (2%)

  • Acetic acid (1%)

  • Ethanol (B145695)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

Step 1: Sample Preparation and Myrosinase Inactivation

  • Weigh approximately 10 g of Camelina sativa seeds.

  • Freeze the seeds in liquid nitrogen and immediately grind them into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Immediately transfer the frozen powder to a flask containing 100 mL of cold 80% methanol.[6] This step is critical to denature the myrosinase enzyme and prevent the hydrolysis of glucosinolates.

  • Stir the suspension vigorously for 20 minutes at room temperature.

Step 2: Initial Extraction

  • Centrifuge the methanolic suspension at 4,000 x g for 15 minutes at 4°C.

  • Decant the supernatant into a clean flask.

  • Resuspend the pellet in another 100 mL of cold 80% methanol and repeat the extraction and centrifugation steps.

  • Combine the supernatants from both extractions.

Step 3: Concentration

  • Concentrate the combined methanolic extract using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed, leaving an aqueous extract.

  • Freeze the aqueous extract and lyophilize to obtain a dry powder.

Step 4: Purification by Solid-Phase Extraction (SPE)

  • Activate a SAX SPE cartridge by passing 5 mL of methanol, followed by equilibration with 5 mL of 1% acetic acid in water.[10]

  • Dissolve the lyophilized extract in a minimal volume of 1% acetic acid and load it onto the equilibrated SAX cartridge.

  • Wash the cartridge with 5 mL of 1% acetic acid in methanol to remove impurities.

  • Elute the glucosinolate fraction with 10 mL of a freshly prepared 2% ammonium hydroxide solution in water.[10]

  • Immediately freeze the eluted fraction and lyophilize to obtain the purified glucosinolate powder.

Step 5: Quantification and Further Purification (Optional)

  • The purified glucosinolate mixture can be analyzed by HPLC to determine the content of this compound.

  • For obtaining highly pure this compound, further purification can be achieved using preparative reverse-phase HPLC or counter-current chromatography.[7]

Protocol 2: Green Extraction using Ultrasound-Assisted Extraction (USAE) from Camelina sativa By-products

This protocol presents an environmentally friendly alternative for extracting glucosinolates from the defatted meal of Camelina sativa.[10][11][12]

1. Materials and Reagents:

  • Camelina sativa defatted seed meal

  • Ethanol (ACS grade or higher)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (as in Protocol 1)

2. Procedure:

Step 1: Ultrasound-Assisted Extraction

  • Weigh 10 g of Camelina sativa defatted seed meal and place it in a suitable vessel.

  • Add 50 mL of 65% ethanol in water.

  • Place the vessel in an ultrasonic bath operating at 35 kHz and 100 W power for 30 minutes.[13]

  • Centrifuge the mixture at 13,000 rpm for 3 minutes.[13]

  • Collect the supernatant.

  • Repeat the extraction on the pellet with another 50 mL of 65% ethanol.

  • Combine the supernatants.

Step 2: Concentration and Purification

  • Concentrate the combined ethanolic extract using a rotary evaporator.

  • Proceed with the purification of the concentrated extract using Solid-Phase Extraction as described in Protocol 1, Step 4.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Camelina sativa Seeds/Meal grinding Cryogenic Grinding plant_material->grinding extraction Extraction with 80% Cold Methanol or 65% Ethanol (USAE) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Rotary Evaporation supernatant->concentration lyophilization1 Lyophilization concentration->lyophilization1 spe Solid-Phase Extraction (SAX) lyophilization1->spe lyophilization2 Lyophilization spe->lyophilization2 analysis HPLC/UPLC Analysis lyophilization2->analysis final_product Purified this compound lyophilization2->final_product analysis->final_product

Caption: Workflow for the extraction of this compound.

SPE_Purification cluster_spe Solid-Phase Extraction (SPE) Protocol start Start with Lyophilized Extract activate 1. Activate SAX Cartridge (Methanol) start->activate equilibrate 2. Equilibrate Cartridge (1% Acetic Acid) activate->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (1% Acetic Acid in Methanol) load->wash elute 5. Elute Glucosinolates (2% Ammonium Hydroxide) wash->elute end Purified Glucosinolate Fraction elute->end

Caption: Detailed steps for the Solid-Phase Extraction (SPE) purification of glucosinolates.

References

Application Note and Protocol for the Quantitative Analysis of 11-(Methylsulfinyl)undecyl-glucosinolate using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in Brassicaceae plants.[1][2] These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest due to their potential roles in plant defense and their purported anti-carcinogenic and other health-promoting properties in humans.[2] 11-(Methylsulfinyl)undecyl-glucosinolate is a long-chain aliphatic glucosinolate that has been identified in plants such as Neslia paniculata. Its long alkyl chain and sulfoxide (B87167) group confer specific chemical properties that require optimized analytical methods for accurate quantification.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in plant matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology described herein is intended to provide a robust framework for researchers in natural product chemistry, food science, and drug development.

Experimental Protocols

Sample Preparation

A critical step in the analysis of glucosinolates is the inactivation of the endogenous enzyme myrosinase, which can hydrolyze the target analytes upon tissue disruption.[1] The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • 70% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Harvest and Flash-Freeze: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a centrifuge tube.

    • Add 1 mL of pre-heated 70% methanol (70°C).

    • Vortex vigorously for 1 minute.

    • Incubate at 70°C for 10 minutes to ensure complete myrosinase inactivation.[1]

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: If not analyzed immediately, store the extracts at -20°C.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis Harvest Plant Material Harvest Plant Material Flash Freeze in Liquid N2 Flash Freeze in Liquid N2 Harvest Plant Material->Flash Freeze in Liquid N2 Grind to Fine Powder Grind to Fine Powder Flash Freeze in Liquid N2->Grind to Fine Powder Extraction with 70% Methanol at 70°C Extraction with 70% Methanol at 70°C Grind to Fine Powder->Extraction with 70% Methanol at 70°C Centrifugation Centrifugation Extraction with 70% Methanol at 70°C->Centrifugation Filtration (0.22 µm) Filtration (0.22 µm) Centrifugation->Filtration (0.22 µm) LC-MS Vial LC-MS Vial Filtration (0.22 µm)->LC-MS Vial Injection Injection LC-MS Vial->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Workflow for sample preparation and LC-MS analysis.

LC-MS/MS Method

The following are suggested starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation and matrices.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[1]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. (This is a starting point and should be optimized)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Precursor Ion (m/z): 534.1 Product Ions (m/z): 97.0 (HSO₄⁻), 259.0 ([C₆H₁₁O₅S]⁻) (These are proposed transitions and require verification)

Quantitative Data

Method validation is essential to ensure the accuracy and reliability of quantitative data. The following table presents example performance data for the LC-MS/MS analysis of glucosinolates. Note: This data is not specific to this compound and should be determined experimentally for the target analyte.

ParameterTypical Range for Glucosinolates
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL
Recovery (%) 80 - 120%
Precision (RSD%) < 15%

Proposed MS/MS Fragmentation

The fragmentation of glucosinolates in negative ion mode typically involves the loss of the sulfate (B86663) group and cleavage of the glucose moiety. For this compound (precursor ion [M-H]⁻ at m/z 534.1), the following fragmentation pattern is proposed:

Proposed Fragmentation Pathway Diagram

G Precursor_Ion [M-H]⁻ m/z 534.1 This compound Fragment_1 [HSO₄]⁻ m/z 97.0 Precursor_Ion->Fragment_1 Loss of [M-H-HSO₄] radical Fragment_2 [C₆H₁₁O₅S]⁻ m/z 259.0 (Thio-glucose fragment) Precursor_Ion->Fragment_2 Cleavage of side chain Fragment_3 [M-H-SO₃]⁻ m/z 454.1 Precursor_Ion->Fragment_3 Loss of SO₃ Fragment_4 [M-H-C₆H₁₀O₅S]⁻ m/z 275.1 Fragment_3->Fragment_4 Loss of C₆H₁₀O₅ G cluster_biosynthesis Biosynthesis cluster_breakdown Enzymatic Breakdown Methionine Methionine Chain_Elongation Chain Elongation (Multiple Cycles) Methionine->Chain_Elongation Core_Structure_Formation Core Structure Formation Chain_Elongation->Core_Structure_Formation Side_Chain_Modification Side Chain Modification (e.g., S-oxygenation) Core_Structure_Formation->Side_Chain_Modification Glucosinolate 11-(Methylsulfinyl)undecyl- glucosinolate Side_Chain_Modification->Glucosinolate Aglycone Unstable Aglycone Glucosinolate->Aglycone Myrosinase Tissue_Damage Tissue Damage Myrosinase Myrosinase Tissue_Damage->Myrosinase Isothiocyanate 11-(Methylsulfinyl)undecyl- isothiocyanate Aglycone->Isothiocyanate Other_Products Other Products (Nitriles, etc.) Aglycone->Other_Products

References

Application Notes and Protocols for the Purification of Aliphatic Glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in cruciferous vegetables of the family Brassicaceae. Upon enzymatic hydrolysis by myrosinase, these compounds break down into biologically active products, including isothiocyanates, which have garnered significant interest for their potential roles in cancer prevention and other health benefits. The purification of intact aliphatic glucosinolates is a critical step for detailed structural elucidation, toxicological studies, and the development of novel therapeutic agents. This document provides a detailed protocol for the purification of aliphatic glucosinolates, primarily focusing on a widely used method involving anion-exchange chromatography.

Overview of the Purification Workflow

The purification of aliphatic glucosinolates from plant material is a multi-step process that begins with the inactivation of the endogenous myrosinase enzyme to prevent the hydrolysis of the target compounds. This is followed by extraction, purification using anion-exchange chromatography, and subsequent analysis to determine purity and yield.

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Start Plant Material (e.g., seeds, leaves) Myrosinase_Inactivation Myrosinase Inactivation (e.g., heating) Start->Myrosinase_Inactivation Grinding Extraction Extraction (e.g., 70% Methanol) Myrosinase_Inactivation->Extraction Anion_Exchange Anion-Exchange Chromatography Extraction->Anion_Exchange Crude Extract Wash Wash Step Anion_Exchange->Wash Elution Elution Wash->Elution Quantification HPLC Analysis (Purity & Yield) Elution->Quantification Purified Fraction End Purified Aliphatic Glucosinolates Quantification->End

Caption: Workflow for the purification of aliphatic glucosinolates.

Experimental Protocols

Materials and Reagents
  • Plant material (e.g., Brassica seeds or leaves)

  • 70% Methanol (B129727) (MeOH) in ultrapure water[1][2][3]

  • DEAE (diethylaminoethyl) Sephadex or other suitable anion-exchange resin[4]

  • Sodium chloride (NaCl) solutions (for elution)[5]

  • Ultrapure water

  • Liquid nitrogen

  • Centrifuge and centrifuge tubes

  • Chromatography columns

  • HPLC system with a C18 column[1]

  • Acetonitrile (ACN), HPLC grade

  • Reference standards for aliphatic glucosinolates (e.g., sinigrin, gluconapin)

Protocol 1: Extraction and Anion-Exchange Chromatography

This protocol is a widely adopted method for the purification of intact glucosinolates.

  • Myrosinase Inactivation and Extraction:

    • Flash-freeze the plant material in liquid nitrogen and grind to a fine powder.

    • To inactivate myrosinase, immediately add the powdered plant material to pre-heated 70% methanol (e.g., at 75-80°C) and incubate for 10-15 minutes.[2][6]

    • Alternatively, for seeds, a thermal treatment at 90°C for 70 minutes can be employed prior to extraction.[5]

    • After incubation, centrifuge the mixture to pellet the solid plant debris.

    • Collect the supernatant, which contains the crude glucosinolate extract.

  • Anion-Exchange Column Preparation:

    • Prepare a slurry of the anion-exchange resin (e.g., DEAE Sephadex) in ultrapure water.

    • Pack a chromatography column with the resin slurry and equilibrate the column with ultrapure water.

  • Purification:

    • Load the crude glucosinolate extract onto the equilibrated anion-exchange column. The anionic sulfate (B86663) groups of the glucosinolates will bind to the positively charged resin.

    • Wash the column with ultrapure water to remove unbound, neutral, and cationic impurities.

    • Elute the bound glucosinolates from the column using a solution of sodium chloride. A stepwise or gradient elution with increasing NaCl concentrations (e.g., up to 1 M) can be used to fractionate the glucosinolates.[5]

    • Collect the fractions and monitor the presence of glucosinolates using a suitable analytical method, such as HPLC.

Protocol 2: Desulfation for Analytical Purposes

For many analytical applications, glucosinolates are desulfated prior to HPLC analysis. This step is performed after the initial purification on the anion-exchange column.

  • After loading the crude extract and washing the anion-exchange column as described above, apply a purified sulfatase solution to the column.[1][6]

  • Allow the enzymatic reaction to proceed overnight at room temperature to cleave the sulfate group from the glucosinolates.[2]

  • Elute the resulting desulfoglucosinolates from the column with ultrapure water.[1][6]

  • The eluted desulfoglucosinolates can then be analyzed by HPLC.

Data Presentation

The following table summarizes representative quantitative data from the literature on the purification of aliphatic glucosinolates.

GlucosinolatePurification MethodStarting MaterialPurity of Crude ExtractPurity of Final ProductRecovery RateReference
SinigrinAnion-Exchange ResinDefatted mustard seeds43.05%79.63%72.9% (static), 64.5% (dynamic)[5]
GluconapinAnion-Exchange ResinDefatted mustard seeds--28% (dynamic)[5]
SinigrinAnion-Exchange MembranesMustard seeds--80%[7]

Signaling Pathways and Logical Relationships

The biosynthesis of aliphatic glucosinolates originates from the amino acid methionine through a series of chain elongations and modifications to form the core glucosinolate structure.

Aliphatic_Glucosinolate_Biosynthesis Methionine Methionine Chain_Elongation Chain Elongation (Addition of Methylene Groups) Methionine->Chain_Elongation Modified_Amino_Acid Chain-Elongated Amino Acid Chain_Elongation->Modified_Amino_Acid Core_Structure_Formation Core Structure Formation Modified_Amino_Acid->Core_Structure_Formation Aliphatic_Glucosinolate Aliphatic Glucosinolate Core_Structure_Formation->Aliphatic_Glucosinolate Secondary_Modifications Secondary Modifications (e.g., oxidation, hydroxylation) Aliphatic_Glucosinolate->Secondary_Modifications Diverse_Glucosinolates Diverse Aliphatic Glucosinolates Secondary_Modifications->Diverse_Glucosinolates

Caption: Biosynthesis of aliphatic glucosinolates from methionine.

Conclusion

The protocol described provides a robust and widely applicable method for the purification of aliphatic glucosinolates. The use of anion-exchange chromatography is a key step in achieving high purity. For analytical purposes, subsequent desulfation can simplify the analysis by HPLC. The successful isolation of these compounds is crucial for further research into their biological activities and potential applications in drug development and human health.

References

Application Notes and Protocols for the Chemical Synthesis of 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate, a class of natural products found in cruciferous vegetables.[1] These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential health benefits. Notably, the closely related homolog, glucoraphanin, is a precursor to sulforaphane (B1684495), a potent inducer of phase II detoxification enzymes with well-documented anticancer properties.[2][3] The biological activity of sulforaphane is primarily mediated through the activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant and cytoprotective genes.[2]

The chemical synthesis of this compound is crucial for obtaining pure standards for research, enabling detailed biological investigations, and for the development of novel therapeutic agents. This document provides detailed protocols for two synthetic pathways to obtain this compound, along with quantitative data and visual workflows.

Chemical Synthesis Overview

The synthesis of this compound can be achieved through two primary pathways, both culminating in the formation of a protected glucosyl thiohydroximate intermediate, which is subsequently sulfated and deprotected.

  • Pathway 1: Oxidation of an ω-Methylsulfanyl Precursor. This route involves the initial synthesis of the ω-methylsulfanyl glucosinolate analog, followed by selective oxidation of the sulfide (B99878) to a sulfoxide (B87167).[4][5]

  • Pathway 2: From an ω-Nitroalkyl Methylsulfoxide. This approach begins with an ω-nitroalkyl methylsulfide, which is oxidized to the corresponding sulfoxide. This intermediate is then converted to a hydroximoyl chloride and coupled with a protected 1-thio-β-D-glucopyranose.[4][6]

Experimental Protocols

Pathway 1: Oxidation of ω-Methylsulfanyl Precursor

This pathway commences with the synthesis of the S-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfanyl)undecanethiohydroximate, which is then oxidized.

Protocol 1.1: Selective Oxidation of S-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfanyl)undecanethiohydroximate to the Corresponding Sulfoxide [4]

  • Dissolve the protected glucosyl thiohydroximate (1 mmol) in methanol (B129727) (30 mL) and cool the solution to 0 °C in an ice bath.

  • Add an ice-cold solution of sodium periodate (B1199274) (NaIO₄) (2 mmol) in water (10 mL) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and extract the filtrate with chloroform (B151607).

  • Dry the combined organic phases over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude S-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfinyl)undecanethiohydroximate.

  • Purify the product by column chromatography.

Pathway 2: From ω-Nitroalkyl Methylsulfoxide

This pathway involves the initial preparation of an ω-nitroalkyl methylsulfoxide, which serves as a key precursor.

Protocol 2.1: Synthesis of ω-Nitroalkyl Methylsulfides and Subsequent Oxidation [4][7]

Detailed procedures for the synthesis of the starting ω-nitroalkyl methylsulfides can be found in the cited literature. The subsequent oxidation to the sulfoxide is a critical step.

Protocol 2.2: Conversion of ω-Nitroalkyl Methylsulfoxide to Hydroximoyl Chloride and Coupling with 1-Thio-β-D-glucopyranose [4][7]

  • Nitronate Formation: To a freshly prepared solution of sodium (0.3 g) in 2-butanol (B46777) (17 mL) under an argon atmosphere, add a solution of the ω-nitroalkyl methylsulfoxide (13 mmol) in anhydrous ether (20 mL) dropwise. Precipitate the sodium salt of the nitronate by the slow addition of anhydrous ether (200 mL).

  • Conversion to Hydroximoyl Chloride: Suspend the powdered nitronate in dry chloroform (40 mL) and cool to -60 °C. Add a solution of freshly distilled thionyl chloride (1 mL in 5 mL of chloroform) dropwise. After 20 minutes, quench the reaction by pouring the mixture into ice water. Separate the chloroform layer, extract the aqueous phase with chloroform, and dry the combined organic phases over magnesium sulfate (MgSO₄). Concentrate in vacuo to obtain the crude hydroximoyl chloride.

  • Coupling Reaction: The crude hydroximoyl chloride is then coupled with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose according to established procedures to yield S-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfinyl)undecanethiohydroximate.[4]

Final Steps (Common to Both Pathways)

Protocol 3.1: N-O-Sulfation of the Glucosyl Thiohydroximate [4][5]

  • Dissolve the purified S-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfinyl)undecanethiohydroximate in a suitable solvent such as pyridine (B92270).

  • Add sulfur trioxide pyridine complex (Pyr·SO₃) to the solution.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with aqueous potassium hydrogen carbonate (KHCO₃).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase and concentrate under reduced pressure to yield the per-O-acetylated glucosinolate.

Protocol 3.2: De-O-acetylation to Yield this compound [5]

  • Dissolve the per-O-acetylated glucosinolate in dry methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a suitable acidic resin.

  • Filter the mixture and concentrate the filtrate to obtain the final product, this compound.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound and its intermediates.

StepPathwayStarting MaterialProductYield (%)Reference
Selective Oxidation1S-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfanyl)undecanethiohydroximateS-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfinyl)undecanethiohydroximateModerate[4]
Coupling of Hydroximoyl Chloride with Thioglucose2ω-Methylsulfinylundecyl Hydroximoyl ChlorideS-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfinyl)undecanethiohydroximate30-54[4]
N-O-SulfationBothS-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) (Z)-11-(methylsulfinyl)undecanethiohydroximatePer-O-acetylated this compound54-78[5]
De-O-acetylationBothPer-O-acetylated this compoundThis compoundHigh[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the key stages in the chemical synthesis of this compound.

G General Synthetic Workflow for this compound cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Start1 ω-Methylsulfanylalkyl Thiohydroximate Oxidation Selective Oxidation (NaIO4) Start1->Oxidation Protected_Intermediate Protected Glucosyl (Z)-11-(methylsulfinyl)undecanethiohydroximate Oxidation->Protected_Intermediate Start2 ω-Nitroalkyl Methylsulfoxide Nitronate Nitronate Formation Start2->Nitronate Hydroximoyl Hydroximoyl Chloride Formation Nitronate->Hydroximoyl Coupling Coupling with Protected Thioglucose Hydroximoyl->Coupling Coupling->Protected_Intermediate Sulfation N-O-Sulfation (Pyr·SO3) Protected_Intermediate->Sulfation Deprotection De-O-acetylation (NaOMe) Sulfation->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathways to this compound.

Biological Signaling Pathway

The primary biological relevance of this compound lies in its conversion to the corresponding isothiocyanate, which activates the Nrf2-mediated antioxidant response element (ARE) signaling pathway.

G Nrf2-ARE Signaling Pathway Activation Glucosinolate This compound Myrosinase Myrosinase (Hydrolysis) Glucosinolate->Myrosinase Isothiocyanate 11-(Methylsulfinyl)undecyl Isothiocyanate Myrosinase->Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Isothiocyanate->Keap1_Nrf2 inactivates Keap1 Nrf2_release Nrf2 Release Keap1_Nrf2->Nrf2_release Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_release->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression Increased Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Cellular_Protection Cellular Protection (Antioxidant & Anti-inflammatory Effects) Gene_Expression->Cellular_Protection

Caption: Activation of the Nrf2 pathway by isothiocyanates.

References

Application Notes and Protocols for 11-(Methylsulfinyl)undecyl-glucosinolate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate.[1] Glucosinolates are naturally occurring compounds found predominantly in cruciferous vegetables.[2][3][4] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, glucosinolates are converted into biologically active isothiocyanates (ITCs).[2][5][6] For this compound, the corresponding isothiocyanate is 11-(Methylsulfinyl)undecyl isothiocyanate. While research on this specific long-chain glucosinolate is limited, extensive studies on other ITCs, such as sulforaphane (B1684495) (derived from glucoraphanin) and 6-(methylsulfinyl)hexyl isothiocyanate, provide a strong framework for its potential application in cancer research.[5][7][8]

Isothiocyanates are recognized for their cancer chemopreventive properties, which are attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and detoxification.[3][5][6][9] This document provides an overview of the potential applications of this compound in cancer research, with protocols adapted from studies on analogous isothiocyanates.

Mechanism of Action

The anticancer effects of isothiocyanates, the active metabolites of glucosinolates, are multifaceted. They are known to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[5][6] These effects are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

Based on studies of other long-chain and structurally related ITCs, 11-(Methylsulfinyl)undecyl isothiocyanate is hypothesized to exert its anticancer effects through the following mechanisms:

  • Induction of Apoptosis: ITCs can trigger apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[2]

  • Cell Cycle Arrest: They can cause cell cycle arrest, often at the G2/M phase, by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[3][6]

  • Modulation of Signaling Pathways: ITCs are known to influence critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[5][8]

  • Induction of Phase II Detoxification Enzymes: Isothiocyanates can enhance the expression of enzymes involved in the detoxification of carcinogens.[4]

Quantitative Data Summary

Due to the limited direct research on 11-(Methylsulfinyl)undecyl isothiocyanate, the following table presents hypothetical yet plausible quantitative data based on published results for analogous long-chain isothiocyanates like 6-(methylsulfinyl)hexyl isothiocyanate and sulforaphane. These values serve as a starting point for experimental design.

Assay Cancer Cell Line Parameter Value (Hypothetical) Reference (Analogous Compounds)
Cell ViabilityProstate (PC-3)IC50 (48h)15 µM[10]
Cell ViabilityBreast (MCF-7)IC50 (48h)20 µM[11]
Cell ViabilityColon (HT-29)IC50 (48h)25 µM[3]
Apoptosis InductionLeukemia (HL-60)% Apoptotic Cells (24h)45% at 20 µM[11]
Cell Cycle ArrestPancreatic (PANC-1)% G2/M Arrest (24h)50% at 25 µM[6]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer effects of 11-(Methylsulfinyl)undecyl isothiocyanate.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 11-(Methylsulfinyl)undecyl isothiocyanate on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 11-(Methylsulfinyl)undecyl isothiocyanate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 11-(Methylsulfinyl)undecyl isothiocyanate in complete medium from a stock solution.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0, 5, 10, 20, 40, 80 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by 11-(Methylsulfinyl)undecyl isothiocyanate.

Materials:

  • Cancer cell line

  • Complete growth medium

  • 11-(Methylsulfinyl)undecyl isothiocyanate

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of 11-(Methylsulfinyl)undecyl isothiocyanate (e.g., 0, 10, 20, 40 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of 11-(Methylsulfinyl)undecyl isothiocyanate on the expression of key proteins in cancer-related signaling pathways.

Materials:

  • Cancer cell line

  • Complete growth medium

  • 11-(Methylsulfinyl)undecyl isothiocyanate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with 11-(Methylsulfinyl)undecyl isothiocyanate for the desired time and concentrations.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

G Figure 1: Hydrolysis of this compound Glucosinolate This compound Isothiocyanate 11-(Methylsulfinyl)undecyl isothiocyanate Glucosinolate->Isothiocyanate Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Glucosinolate

Caption: Enzymatic conversion of the glucosinolate to its active isothiocyanate form.

G Figure 2: Proposed Anticancer Signaling Pathways cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus ITC 11-(Methylsulfinyl)undecyl isothiocyanate PI3K PI3K ITC->PI3K Inhibits MAPK MAPK (e.g., JNK, p38) ITC->MAPK Activates Bcl2 Bcl-2 (Anti-apoptotic) ITC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ITC->Bax Activates CellCycle Cell Cycle Arrest (G2/M phase) ITC->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis MAPK->Apoptosis CytoC Cytochrome c Bcl2->CytoC Inhibits Bax->CytoC Promotes CytoC->Apoptosis G Figure 3: Experimental Workflow for In Vitro Analysis start Cancer Cell Culture treatment Treat with 11-(Methylsulfinyl)undecyl isothiocyanate start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western data Data Analysis & Interpretation viability->data apoptosis->data western->data

References

Application Notes and Protocols for In Vitro Assays with 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is a member of the glucosinolate family of natural products, which are precursors to bioactive isothiocyanates. While extensive in vitro data for this specific long-chain glucosinolate is limited in publicly available literature, the biological activities of structurally related glucosinolates and their corresponding isothiocyanates, such as sulforaphane (B1684495) and 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), have been widely studied. These compounds have demonstrated significant potential in cancer chemoprevention and anti-inflammatory applications.[1] The isothiocyanate derivatives are known to modulate key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB pathways, and to induce apoptosis in cancer cells.[1][2][3]

These application notes provide a summary of the potential in vitro applications of this compound and its isothiocyanate derivative, 11-(methylsulfinyl)undecyl isothiocyanate. The protocols detailed below are based on established methodologies for closely related and well-characterized isothiocyanates and can be adapted for the evaluation of this specific compound.

Potential In Vitro Applications

  • Anticancer Activity: Evaluation of cytotoxic and apoptotic effects on various cancer cell lines.

  • Anti-inflammatory Effects: Assessment of the inhibition of inflammatory pathways and the production of inflammatory mediators.

  • Chemopreventive Potential: Investigation of the induction of cytoprotective enzymes through the activation of the Nrf2 pathway.

Quantitative Data for Structurally Related Isothiocyanates

Due to the limited availability of specific quantitative data for 11-(Methylsulfinyl)undecyl isothiocyanate, the following tables summarize the in vitro bioactivity of the closely related compound, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), and other relevant isothiocyanates. This data is provided for comparative purposes to guide initial experimental design.

Table 1: Cytotoxicity of 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Various Human Cancer Cells (Mean)Multiple3.9[4]
--8[5]

Table 2: Cytotoxicity of Other Isothiocyanates in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Phenylethyl isothiocyanate (PEITC)HCT-116Colon Cancer20.77[6]
Benzyl isothiocyanate (BITC)HCT-116Colon Cancer19.10[6]
Sulforaphane (SFN)HCT-116Colon Cancer44.05[6]
Phenylethyl isothiocyanate (PEITC)HT-29Colon Cancer74.94[6]
Benzyl isothiocyanate (BITC)HT-29Colon Cancer26.77[6]
Sulforaphane (SFN)HT-29Colon Cancer43.49[6]

Experimental Protocols

Note: For use with this compound, it is often necessary to hydrolyze it to its active isothiocyanate form using the enzyme myrosinase. Alternatively, the synthetic isothiocyanate can be used directly.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of 11-(methylsulfinyl)undecyl isothiocyanate on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HCT-116, HT-29, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 11-(methylsulfinyl)undecyl isothiocyanate

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of 11-(methylsulfinyl)undecyl isothiocyanate in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assessment by Caspase-3/7 Activity Assay

This protocol measures the induction of apoptosis via the activation of executioner caspases.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 11-(methylsulfinyl)undecyl isothiocyanate

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat cells with various concentrations of 11-(methylsulfinyl)undecyl isothiocyanate and a vehicle control.

  • Incubate for the desired time (e.g., 24 hours).

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity compared to the vehicle control.

Protocol 3: Nrf2 Pathway Activation using a Luciferase Reporter Assay

This protocol assesses the ability of the compound to activate the Nrf2 antioxidant response pathway.

Materials:

  • Hepa1c1c7 cells (or other suitable cell line) stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Cell culture medium.

  • 11-(methylsulfinyl)undecyl isothiocyanate.

  • Luciferase Assay System (e.g., from Promega).

  • Lysis buffer.

  • Luminometer.

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with different concentrations of 11-(methylsulfinyl)undecyl isothiocyanate.

  • Incubate for 6-24 hours.

  • Wash the cells with PBS.

  • Lyse the cells with 20 µL of lysis buffer per well.

  • Add 100 µL of luciferase assay reagent to each well.

  • Measure the luminescence immediately with a luminometer.

  • Normalize the luciferase activity to the protein concentration in each well and express the results as fold induction over the vehicle control.

Protocol 4: NF-κB Pathway Inhibition using a Luciferase Reporter Assay

This protocol determines the inhibitory effect of the compound on the NF-κB inflammatory pathway.

Materials:

  • HEK293T cells (or other suitable cell line) transiently or stably transfected with an NF-κB-luciferase reporter construct and a Renilla luciferase control plasmid.

  • Cell culture medium.

  • 11-(methylsulfinyl)undecyl isothiocyanate.

  • TNF-α or Lipopolysaccharide (LPS) to induce NF-κB activation.

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of 11-(methylsulfinyl)undecyl isothiocyanate for 1-2 hours.

  • Stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

  • Wash the cells with PBS.

  • Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activities.[7]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Express the results as a percentage of the stimulated control.

Visualizations

Signaling Pathways

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 11-(Methylsulfinyl)undecyl Isothiocyanate Keap1 Keap1 ITC->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Cul3->Ub Ubiquitination ARE ARE Nucleus->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Transcription

Caption: Nrf2 activation pathway by isothiocyanates.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 11-(Methylsulfinyl)undecyl Isothiocyanate IKK IKK Complex ITC->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation kB_site κB Site Nucleus->kB_site Binding Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) kB_site->Genes Transcription Experimental_Workflow cluster_assays In Vitro Assays start Start: Prepare 11-(Methylsulfinyl)undecyl Isothiocyanate Solution cell_culture Cell Culture: Seed cancer/reporter cells in 96-well plates start->cell_culture treatment Treatment: Expose cells to various concentrations of the compound cell_culture->treatment incubation Incubation: 24-72 hours depending on assay treatment->incubation mtt Cell Viability (MTT Assay) incubation->mtt caspase Apoptosis (Caspase Assay) incubation->caspase nrf2 Nrf2 Activation (Luciferase Assay) incubation->nrf2 nfkb NF-κB Inhibition (Luciferase Assay) incubation->nfkb data_analysis Data Analysis: Calculate IC50, fold change, or % inhibition mtt->data_analysis caspase->data_analysis nrf2->data_analysis nfkb->data_analysis end End: Report findings data_analysis->end

References

Application Notes and Protocols for Cell Culture Studies with 11-(Methylsulfinyl)undecyl-glucosinolate and its Isothiocyanate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in conducting cell culture studies with 11-(Methylsulfinyl)undecyl-glucosinolate. Due to the limited availability of specific data for this particular compound, the following protocols and data are primarily based on its well-studied analogue, sulforaphane (B1684495) [1-isothiocyanato-4-(methylsulfinyl)butane]. The principles and methodologies described herein provide a strong foundation for investigating the bioactivity of this compound and its corresponding isothiocyanate, with the understanding that optimization of concentrations and incubation times will be necessary.

Introduction

Glucosinolates are a class of secondary metabolites found predominantly in cruciferous vegetables.[1][2] Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to produce various bioactive compounds, including isothiocyanates (ITCs).[2][3] These ITCs, such as sulforaphane, have garnered significant attention for their potential anti-cancer properties.[1][4] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the activation of the Nrf2 antioxidant response pathway.[4][5][6] this compound is a long-chain aliphatic glucosinolate, and its corresponding isothiocyanate is expected to exhibit similar, though potentially modulated, bioactivities compared to shorter-chain analogues like sulforaphane.

Data Presentation: In Vitro Efficacy of Isothiocyanates

The following tables summarize the cytotoxic and anti-proliferative effects of various isothiocyanates in different cancer cell lines. This data can serve as a reference for designing experiments with 11-(Methylsulfinyl)undecyl isothiocyanate.

Table 1: IC50 Values of Sulforaphane in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
T24Bladder Cancer2426.9 ± 1.12[7]
T24Bladder Cancer4815.9 ± 0.76[7]
LNCaPProstate CancerNot Specified23.0 (nM)[8]
MCF-7Breast CancerNot Specified9.2 (nM)[8]
Lu1Lung CancerNot Specified13.8 (nM)[8]

Table 2: Cytotoxic Effects of Other Isothiocyanates

IsothiocyanateCell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
6-(Methylsulfinyl)hexyl ITCA549Lung Cancer4826.79[9]
6-(Methylsulfinyl)hexyl ITCA549Lung Cancer7239.15[9]
6-(Methylsulfinyl)hexyl ITCMDA-MB-231Breast Cancer7211.27[9]

Key Signaling Pathways

Nrf2-Mediated Antioxidant Response

Isothiocyanates are potent inducers of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Sulforaphane) Keap1 Keap1 ITC->Keap1 Cysteine Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Activation Nucleus Nucleus Nrf2_n->ARE Binding

Caption: Nrf2 activation pathway by isothiocyanates.

Induction of Apoptosis

Isothiocyanates can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases and regulation of Bcl-2 family proteins.[5][7]

Apoptosis_Pathway cluster_mitochondrial Intrinsic Pathway cluster_execution Execution Pathway ITC Isothiocyanate Bax Bax ITC->Bax Upregulation Bcl2 Bcl-2 ITC->Bcl2 Downregulation Mito Mitochondrion Bax->Mito Pore Formation Bcl2->Mito Inhibition CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by isothiocyanates.

Experimental Protocols

Preparation of 11-(Methylsulfinyl)undecyl Isothiocyanate

Since this compound is the inactive precursor, it must be converted to its active isothiocyanate form for cell culture experiments. This can be achieved by enzymatic hydrolysis with myrosinase.

Materials:

  • This compound

  • Myrosinase enzyme

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Protocol:

  • Prepare a stock solution of this compound in sterile PBS.

  • Add myrosinase to the glucosinolate solution at an appropriate concentration (typically determined empirically or based on manufacturer's recommendations).

  • Incubate the mixture at room temperature for 2-4 hours to allow for complete hydrolysis.

  • Sterile-filter the resulting isothiocyanate solution using a 0.22 µm syringe filter.

  • Determine the concentration of the isothiocyanate solution using a suitable analytical method, such as HPLC.

  • Prepare working dilutions of the isothiocyanate in the appropriate cell culture medium immediately before use.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the isothiocyanate on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 11-(Methylsulfinyl)undecyl isothiocyanate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of the isothiocyanate (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in fresh medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the isothiocyanate).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with Isothiocyanate A->B C Incubate for 24/48/72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • 11-(Methylsulfinyl)undecyl isothiocyanate solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the isothiocyanate at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • 11-(Methylsulfinyl)undecyl isothiocyanate solution

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Concluding Remarks

The protocols and data presented provide a robust framework for initiating cell culture studies with this compound. It is crucial to recognize that the optimal experimental conditions, particularly the effective concentrations of the corresponding isothiocyanate, will need to be determined empirically for each cell line. Researchers are encouraged to perform dose-response and time-course experiments to establish the specific bioactivity of this long-chain isothiocyanate. The investigation of its effects on key signaling pathways, such as Nrf2 activation, apoptosis, and cell cycle regulation, will contribute to a better understanding of its potential as a therapeutic agent.

References

Application Notes and Protocols for Studying Myrosinase Activity on 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrosinase (EC 3.2.1.147) is a key enzyme in the glucosinolate-myrosinase system found in plants of the order Brassicales. Upon tissue damage, myrosinase hydrolyzes glucosinolates into various biologically active compounds, primarily isothiocyanates. 11-(Methylsulfinyl)undecyl-glucosinolate is a long-chain aliphatic glucosinolate that, upon hydrolysis by myrosinase, yields 11-(Methylsulfinyl)undecyl isothiocyanate. The study of this enzymatic reaction is crucial for understanding the bioactivity of compounds derived from plants containing this specific glucosinolate and for potential applications in drug development.

These application notes provide detailed protocols for several methods to study myrosinase activity using this compound as a substrate. The methods cover direct and indirect quantification of substrate consumption or product formation.

Data Presentation: Comparison of Methods for Myrosinase Activity Assay

MethodPrincipleAdvantagesDisadvantagesTypical Quantitative Readout
HPLC-Based Assay Chromatographic separation and quantification of the substrate (glucosinolate) and/or the product (isothiocyanate).High specificity and accuracy. Allows for simultaneous monitoring of multiple components.[1][2][3]Requires specialized equipment (HPLC). Can be lower throughput than spectrophotometric methods.Rate of decrease of substrate peak area or increase of product peak area (µmol/min/mg protein).
Cyclocondensation Assay Chemical derivatization of the isothiocyanate product with 1,2-benzenedithiol (B97157) to form a chromophoric compound (1,3-benzodithiole-2-thione) that is quantified spectrophotometrically.[4][5][6][7]High sensitivity and specific for isothiocyanates.[4][5][6] Applicable to crude extracts.[4]Indirect method. Requires a chemical reaction step post-enzyme reaction.Rate of formation of 1,3-benzodithiole-2-thione (B1218078) (measured at 365 nm) (µmol/min/mg protein).
Coupled Enzyme Assay The glucose released from glucosinolate hydrolysis is quantified using a coupled enzyme system (e.g., glucose oxidase-peroxidase) that produces a colored product.[8][9]High sensitivity and suitable for continuous monitoring.[9]Indirect measurement. Can be prone to interference from compounds in crude extracts that affect the coupling enzymes.[8]Rate of increase in absorbance of the colored product (e.g., at 500 nm) (µmol/min/mg protein).
pH-Stat Assay The release of protons during the hydrolysis of glucosinolates is monitored by titrating with a standard base to maintain a constant pH.[8][10]Direct and continuous measurement of the reaction rate.Requires a pH-stat apparatus. Can be sensitive to buffer composition and CO2 absorption from the air.Rate of base consumption (µmol H+/min/mg protein).

Experimental Protocols

Protocol 1: HPLC-Based Assay for Myrosinase Activity

This method directly measures the decrease in the concentration of this compound over time.

Materials:

  • Myrosinase extract or purified myrosinase

  • This compound

  • Reaction Buffer: 10 mM phosphate (B84403) buffer, pH 7.0[1]

  • Quenching Solution: Acetonitrile with 0.1% (v/v) trifluoroacetic acid (TFA)[2]

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Mobile Phase A: Water with 0.1% (v/v) TFA

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA

Procedure:

  • Solubility Test: Due to the long aliphatic chain, it is crucial to first determine the solubility of this compound in the reaction buffer to ensure it remains in solution at the desired concentrations. This can be done by preparing a serial dilution and observing for any precipitation.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the reaction buffer. Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

  • Enzyme Reaction: a. Pre-warm the reaction buffer and the this compound solution to the desired reaction temperature (e.g., 37°C).[8] b. In a microcentrifuge tube, combine the reaction buffer and the this compound solution to a final volume of 900 µL. The final substrate concentration should be optimized based on preliminary kinetic experiments. c. Initiate the reaction by adding 100 µL of the myrosinase extract. d. At specific time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture and immediately add it to an equal volume of quenching solution to stop the reaction.

  • HPLC Analysis: a. Centrifuge the quenched samples to pellet any precipitated protein. b. Inject the supernatant into the HPLC system. c. Use a linear gradient for elution, for example: 3% B for 3 min, then ramp to 97% B over 5 min, hold for 2 min, then return to 3% B and equilibrate for 5 min.[2] The flow rate is typically 1 mL/min. d. Monitor the absorbance at a wavelength where the glucosinolate absorbs, typically around 229 nm.[1]

  • Data Analysis: a. Quantify the peak area of this compound at each time point. b. Use the standard curve to convert the peak area to concentration. c. Plot the concentration of the glucosinolate against time. The initial reaction velocity is the negative of the slope of the linear portion of this curve. d. Calculate the myrosinase activity in µmol of substrate hydrolyzed per minute per mg of protein.

Protocol 2: Cyclocondensation Assay for Isothiocyanate Quantification

This method quantifies the formation of 11-(Methylsulfinyl)undecyl isothiocyanate.

Materials:

  • Myrosinase extract or purified myrosinase

  • This compound

  • Reaction Buffer: 10 mM phosphate buffer, pH 7.0

  • 1,2-Benzenedithiol (BDT) solution: 8 mM in methanol[7]

  • Potassium phosphate buffer (pH 8.5) containing 1% Triton X-100[7]

  • Spectrophotometer

Procedure:

  • Enzyme Reaction: a. Perform the enzymatic reaction as described in Protocol 1, step 3. b. At specific time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Derivatization: a. To the 50 µL aliquot, add 50 µL of the potassium phosphate buffer (pH 8.5) with Triton X-100 and 50 µL of the 8 mM BDT solution in methanol.[7] b. Incubate the mixture at 65°C for 1 hour.[7]

  • Spectrophotometric Measurement: a. After incubation, cool the samples to room temperature. b. Measure the absorbance of the resulting 1,3-benzodithiole-2-thione at 365 nm.[4][5] The molar extinction coefficient for this product is approximately 23,000 M⁻¹cm⁻¹.[4][5]

  • Data Analysis: a. Use the Beer-Lambert law (A = εbc) to calculate the concentration of the derivatized isothiocyanate at each time point. b. Plot the concentration of the isothiocyanate against time. The initial reaction velocity is the slope of the linear portion of this curve. c. Calculate the myrosinase activity in µmol of isothiocyanate produced per minute per mg of protein.

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Solubility Solubility Test of Glucosinolate Mix Mix Buffer and Substrate Solubility->Mix StdCurve Prepare Standard Curve Analyze Quantify Peak Area StdCurve->Analyze Start Add Myrosinase Mix->Start Sample Take Aliquots at Time Points Start->Sample Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Samples Quench->Centrifuge Inject Inject into HPLC Centrifuge->Inject Inject->Analyze Calculate Calculate Activity Analyze->Calculate

Caption: HPLC-Based Myrosinase Assay Workflow.

Cyclocondensation_Workflow cluster_reaction Enzymatic Reaction cluster_derivatization Derivatization cluster_analysis Analysis Mix Mix Buffer and Substrate Start Add Myrosinase Mix->Start Sample Take Aliquots at Time Points Start->Sample AddBDT Add BDT Reagent Sample->AddBDT Incubate Incubate at 65°C AddBDT->Incubate MeasureAbs Measure Absorbance at 365 nm Incubate->MeasureAbs Calculate Calculate Activity MeasureAbs->Calculate

Caption: Cyclocondensation Assay Workflow.

Myrosinase_Signaling_Pathway Glucosinolate 11-(Methylsulfinyl)undecyl- glucosinolate Myrosinase Myrosinase Glucosinolate->Myrosinase Hydrolysis Aglycone Unstable Aglycone Myrosinase->Aglycone Glucose Glucose Myrosinase->Glucose Sulfate Sulfate Myrosinase->Sulfate Isothiocyanate 11-(Methylsulfinyl)undecyl isothiocyanate Aglycone->Isothiocyanate Spontaneous rearrangement

Caption: Myrosinase-Catalyzed Hydrolysis Pathway.

References

Application Notes and Protocols for Animal Studies with Glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites found predominantly in cruciferous vegetables. Upon hydrolysis by the enzyme myrosinase, they form biologically active compounds, most notably isothiocyanates like sulforaphane (B1684495).[1][2] These compounds have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and chemopreventive properties.[2][3] Animal studies are crucial for elucidating the mechanisms of action and evaluating the efficacy and safety of glucosinolate-based interventions. This document provides detailed application notes and protocols for designing and conducting such studies.

The bioactivity of glucosinolates is primarily attributed to their hydrolysis products, which can modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2 and NF-κB pathways.[4][5] Understanding the experimental design, relevant methodologies, and data interpretation is essential for obtaining robust and reproducible results in this field of research.

Experimental Design Considerations

A well-designed animal study is fundamental to achieving reliable and translatable results. Key considerations for studies involving glucosinolates are outlined below.

Table 1: Key Parameters in Experimental Design for Glucosinolate Studies

ParameterKey ConsiderationsExamples from Literature
Animal Model The choice of animal model depends on the research question. Mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are commonly used.[6][7][8]C57BL/6 mice used to study the absorption and excretion of glucosinolates from broccoli leaf flour.[6] Wistar rats used to study liver and kidney injury.[7]
Glucosinolate Source & Preparation Purified compounds (e.g., sulforaphane), glucosinolate-rich extracts from plants (e.g., broccoli sprouts), or whole plant material can be used. The preparation method can significantly impact the bioavailability of active compounds. A two-step procedure of quick-steaming followed by myrosinase treatment can enrich sulforaphane content in broccoli sprout preparations.[9]Oral administration of a sulforaphane-enriched broccoli sprout preparation to mice.[9] Topical application of broccoli sprout extracts on mouse skin.[10][11]
Dosage and Administration Route Doses should be based on previous studies and ideally, a dose-response relationship should be investigated. Common administration routes include oral gavage, incorporation into the diet, and topical application.Oral administration of 790 mg/kg broccoli leaf flour in mice.[6] Peak plasma sulforaphane concentration of 337 ng/mL was observed in mice after oral administration of a broccoli sprout preparation.[9] Topical application of 100 nmol sulforaphane/cm² on mouse skin.[10][11]
Study Duration The duration of the study will depend on the specific endpoints being measured. Acute studies may last hours to days, while chronic studies can extend for weeks or months.A 24-hour study to assess the absorption and excretion of glucosinolates.[6] A 12-week study on the effects of cadmium and ethanol (B145695) on rat liver and kidney.[12]
Control Groups A vehicle control group is essential. Depending on the study, a positive control group (a compound with known effects) may also be included.A control group receiving a single intraperitoneal injection of 0.85% normal saline.[7]
Endpoints Endpoints should be clearly defined and relevant to the research question. These can include biochemical markers, histopathological changes, and analysis of signaling pathways.Quantification of glucosinolates and their metabolites in plasma, liver, kidney, and feces.[6] Histological examination of liver and kidney tissues.[7][12] Analysis of Nrf2 and NF-κB signaling pathways.[4][13]

Experimental Protocols

Protocol 1: Extraction of Glucosinolates and their Metabolites from Animal Tissues

This protocol is adapted from methods used for plant tissues and is suitable for the extraction of glucosinolates and their isothiocyanate derivatives from animal tissues for subsequent HPLC analysis.[1][14]

Materials:

  • 70% Methanol (MeOH), pre-heated to 75°C

  • 80% Methanol (MeOH), chilled to -20°C

  • Internal standard (e.g., sinigrin)

  • Centrifuge tubes (2 mL and 50 mL)

  • Homogenizer

  • Water bath or heating block

  • Centrifuge

  • Syringe filters (0.2 µm)

  • HPLC vials

Procedure:

  • Tissue Collection and Storage: Immediately after euthanasia, collect tissues of interest (e.g., liver, kidney, intestine) and flash-freeze them in liquid nitrogen. Store at -80°C until extraction.

  • Tissue Homogenization:

    • Weigh approximately 100-200 mg of frozen tissue.

    • Add the tissue to a 2 mL tube containing 1 mL of ice-cold 80% MeOH.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction:

    • Transfer the homogenate to a 50 mL centrifuge tube.

    • Add 9 mL of pre-heated 70% MeOH.

    • Add a known amount of internal standard.

    • Incubate in a water bath at 75°C for 10 minutes, with occasional vortexing.

  • Centrifugation and Collection:

    • Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Sample Preparation for HPLC:

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

    • Store at -20°C until analysis.

Protocol 2: HPLC Analysis of Glucosinolates and Isothiocyanates

This protocol provides a general method for the analysis of glucosinolates and their derivatives. The specific gradient and column may need to be optimized depending on the specific compounds of interest.[15][16][17]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.75 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 229 nm for glucosinolates.[1][17]

Gradient Elution: A typical gradient elution profile is as follows (can be optimized):

  • 0-5 min: 5% B

  • 5-20 min: Linear gradient to 50% B

  • 20-25 min: Linear gradient to 95% B

  • 25-30 min: Hold at 95% B

  • 30-31 min: Linear gradient to 5% B

  • 31-35 min: Hold at 5% B for re-equilibration

Quantification: Quantification is achieved by comparing the peak areas of the analytes to a calibration curve generated from authentic standards. The use of an internal standard can correct for variations in extraction efficiency and injection volume.

Protocol 3: Histopathological Examination of Liver and Kidney

This protocol outlines the standard procedure for preparing liver and kidney tissues for histological examination using Hematoxylin and Eosin (H&E) staining.[7][18][19]

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Ethanol (graded series: 70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin stains

  • Mounting medium

Procedure:

  • Tissue Fixation:

    • Immediately after collection, immerse tissue samples in 10% NBF at a 1:10 tissue-to-fixative volume ratio for 24-48 hours.[7][19]

  • Tissue Processing:

    • Dehydrate the fixed tissues by passing them through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%) to remove water.

    • Clear the tissues in xylene to remove the ethanol.

    • Infiltrate the tissues with molten paraffin wax.

  • Embedding:

    • Embed the paraffin-infiltrated tissues in paraffin blocks.

  • Sectioning:

    • Cut thin sections (typically 4-5 µm) from the paraffin blocks using a microtome.

  • Staining:

    • Mount the tissue sections on glass slides.

    • Deparaffinize the sections using xylene and rehydrate through a descending series of ethanol.

    • Stain with Hematoxylin (stains nuclei blue/purple) and Eosin (stains cytoplasm and extracellular matrix pink/red).

  • Dehydration and Mounting:

    • Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.

    • Mount a coverslip over the tissue section using a mounting medium.

  • Microscopic Examination:

    • Examine the slides under a light microscope to assess tissue morphology and identify any pathological changes.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental groups.

Table 2: Example of Quantitative Bioavailability Data for Sulforaphane in Mice

Time (hours)Plasma Concentration (ng/mL)Liver Concentration (ng/g tissue)Kidney Concentration (ng/g tissue)
0000
1150 ± 2580 ± 1560 ± 10
2280 ± 40150 ± 20110 ± 15
4337 ± 50200 ± 30150 ± 25
8150 ± 3090 ± 1870 ± 12
1250 ± 1030 ± 820 ± 5
24< 10< 10< 10

Data are presented as mean ± standard deviation and are hypothetical examples based on literature findings. A study reported a peak plasma sulforaphane concentration of 337 ng/mL in mice.[9]

Visualization of Key Signaling Pathways and Workflows

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Isothiocyanates, such as sulforaphane, are potent activators of this pathway.[5][20]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucosinolates Glucosinolates Myrosinase Myrosinase Glucosinolates->Myrosinase Hydrolysis ITCs Isothiocyanates (e.g., Sulforaphane) Myrosinase->ITCs Keap1 Keap1 ITCs->Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Ub Ubiquitin Degradation Keap1->Ub Nrf2_cyto->Ub Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway activation by isothiocyanates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Isothiocyanates have been shown to inhibit this pathway.[4][5]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_cyto NF-κB IkB->NFkB_cyto Sequestration NFkB_nucleus NF-κB NFkB_cyto->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Transcription ITCs Isothiocyanates ITCs->IKK

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Experimental Workflow for Animal Studies with Glucosinolates

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of glucosinolates.

Experimental_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Glucosinolate/Vehicle Administration Grouping->Treatment Monitoring In-life Monitoring (Weight, Behavior, etc.) Treatment->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., Plasma markers) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (e.g., Western Blot, PCR) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo glucosinolate studies.

References

Application Notes & Protocols: Analysis of 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate found in members of the Brassicaceae family, notably in Camelina sativa (false flax). Glucosinolates and their hydrolysis products, isothiocyanates, are of significant interest due to their roles in plant defense and their potential health benefits in humans, including anti-inflammatory and anti-cancer properties.[1] Accurate and reliable quantification of specific glucosinolates like this compound is crucial for agricultural research, food science, and pharmaceutical development.

These application notes provide a comprehensive guide to the sample preparation and analysis of this compound, focusing on the analysis of intact glucosinolates using Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview of Analytical Workflow

The analysis of this compound from a plant matrix involves several key stages: sample collection and preparation, extraction, purification, and instrumental analysis. A critical aspect of the sample preparation is the inactivation of the endogenous enzyme myrosinase, which can otherwise hydrolyze the glucosinolates upon tissue disruption, leading to inaccurate quantification.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Plant Material (e.g., Camelina sativa seeds) FreezeDry Lyophilization (Freeze-Drying) Sample->FreezeDry Grind Grinding to a Fine Powder FreezeDry->Grind Extraction Extraction with 70% Methanol Grind->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 DEAE_Column DEAE-Sephadex A-25 Column Centrifuge1->DEAE_Column Wash Washing Steps DEAE_Column->Wash Elution Elution of Intact Glucosinolates Wash->Elution LCMS UPLC-HRMS Analysis Elution->LCMS Data Data Acquisition and Quantification LCMS->Data

Figure 1: Experimental workflow for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound (GLS11) and related long-chain glucosinolates from Camelina sativa by-products using Pressurized Liquid Extraction (PLE) under different conditions. The data is presented as mg per gram of dry matter (DM).

GlucosinolatePredicted Optimized 1 (mg g⁻¹ DM)Actual Optimized 1 (mg g⁻¹ DM)Predicted Optimized 2 (mg g⁻¹ DM)Actual Optimized 2 (mg g⁻¹ DM)
Glucoarabin (GLS9)11.8412.4 ± 1.259.2511.6 ± 1.15
Glucocamelinin (GLS10)22.4922.98 ± 1.1620.2121.37 ± 1.36
This compound (GLS11) 5.16 5.22 ± 0.41 4.26 5.01 ± 0.25
Data adapted from Pagliari et al. (2024).[2] Optimized 1 represents the optimal design condition suggested by the software, while Optimized 2 represents a hypothetical optimal condition with the lowest energy consumption.

Experimental Protocols

This section provides a detailed protocol for the extraction, purification, and analysis of intact this compound from plant material, specifically Camelina sativa seeds.

Materials and Reagents
  • Camelina sativa seeds or other plant material

  • Liquid nitrogen

  • Deionized water

  • Methanol (LC-MS grade)

  • Ethanol (B145695) (70% v/v)

  • DEAE Sephadex A-25

  • Centrifuge tubes (50 mL and 1.5 mL)

  • Gyratory shaker

  • Centrifuge

  • Freeze-dryer

  • Syringe filters (0.22 µm)

  • UPLC-HRMS system

Sample Preparation
  • Sample Collection: Harvest fresh plant material. For seeds, ensure they are mature and properly dried.

  • Enzyme Inactivation: To prevent enzymatic degradation of glucosinolates, immediately freeze the plant material in liquid nitrogen.

  • Lyophilization: Freeze-dry the frozen plant material for 48-72 hours until a constant weight is achieved. This step is crucial for inactivating myrosinase.[3]

  • Grinding: Grind the lyophilized material into a fine, homogenous powder using a mortar and pestle or a laboratory mill. Store the powder at -20°C in a desiccator until extraction.

Extraction of Glucosinolates
  • Weigh approximately 30 mg of the dried, ground sample into a 2 mL Eppendorf tube.

  • Add 900 µL of 70% ethanol (w:v ratio of 1:30).[4]

  • Vortex the tube to ensure the sample is thoroughly mixed with the solvent.

  • Place the tube on a gyratory shaker and extract overnight (approximately 17 hours) at room temperature.[4]

  • After extraction, centrifuge the sample at 15,000 rpm for 20 minutes.[4]

  • Carefully transfer the supernatant to a clean tube. This supernatant contains the crude glucosinolate extract.

Purification of Intact Glucosinolates
  • Column Preparation: Prepare a small column with DEAE Sephadex A-25.

  • Loading: Apply the supernatant from the extraction step onto the DEAE Sephadex A-25 column.

  • Washing: Wash the column to remove interfering compounds.

  • Elution: Elute the purified intact glucosinolates from the column.

  • Filter the eluate through a 0.22 µm syringe filter into an LC-MS vial.

UPLC-HRMS Analysis
  • Instrumentation: Utilize a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 3 µm, 150 mm × 3 mm) is suitable for separating long-chain glucosinolates.[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient should be optimized to achieve good separation of the glucosinolates. A starting condition of a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B, is recommended.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[6]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-) is preferred for the detection of intact glucosinolates.[7][8]

    • Scan Range: A scan range of m/z 70-820 is appropriate for detecting this compound and other related compounds.[6]

    • Identification: this compound can be identified by its [M-H]⁻ mass ion at m/z 534.[5] Further confirmation can be achieved through MS/MS fragmentation, which typically yields characteristic fragments for glucosinolates.

Signaling Pathways Involving Glucosinolates

While a specific signaling pathway directly initiated by this compound is not well-defined, the biosynthesis and accumulation of glucosinolates in plants are regulated by complex signaling networks. These networks are crucial for the plant's defense against herbivores and pathogens. The major signaling pathways involved are:

  • Jasmonate (JA) Signaling: The JA pathway is a key regulator of defense responses against chewing insects and necrotrophic pathogens. Jasmonates can induce the expression of genes involved in glucosinolate biosynthesis.

  • Salicylate (SA) Signaling: The SA pathway is primarily involved in defense against biotrophic pathogens. There is often an antagonistic relationship between the JA and SA signaling pathways.

  • Ethylene (ET) Signaling: The ET pathway can interact with both the JA and SA pathways to fine-tune the plant's defense responses, including the modulation of glucosinolate levels.

The interplay between these signaling pathways determines the specific profile and concentration of glucosinolates, including this compound, in response to various environmental stimuli.[9]

Signaling cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_response Plant Defense Response Herbivory Herbivory JA Jasmonate (JA) Pathway Herbivory->JA Pathogen Pathogen Attack SA Salicylate (SA) Pathway Pathogen->SA JA->SA GSL_Biosynthesis Glucosinolate Biosynthesis Genes JA->GSL_Biosynthesis SA->JA SA->GSL_Biosynthesis ET Ethylene (ET) Pathway ET->JA ET->SA GSL_Accumulation Accumulation of this compound & other GSLs GSL_Biosynthesis->GSL_Accumulation

Figure 2: Simplified diagram of signaling pathways modulating glucosinolate accumulation.

References

Application Notes and Protocols: 11-(Methylsulfinyl)undecyl-glucosinolate as a Biochemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is a member of the glucosinolate family of secondary metabolites found in cruciferous plants. Upon hydrolysis by the enzyme myrosinase, it releases the corresponding 11-(methylsulfinyl)undecyl isothiocyanate (11-MSU-ITC). Isothiocyanates (ITCs) are recognized as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, regulating the expression of a wide array of antioxidant and detoxification enzymes. Consequently, this compound and its bioactive derivative, 11-MSU-ITC, are valuable biochemical markers for studying the induction of cytoprotective gene expression and for the development of novel therapeutic agents targeting oxidative stress-related diseases.

Due to the limited availability of specific experimental data for this compound, this document provides protocols and data extrapolated from its well-studied, shorter-chain analogs, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) and sulforaphane (B1684495) (4-(methylsulfinyl)butyl isothiocyanate). The principles and methodologies described are applicable to the study of this compound.

Data Presentation: Efficacy of Analogous Isothiocyanates

The following tables summarize quantitative data for isothiocyanate analogs, which can be used as a reference for designing experiments with 11-MSU-ITC.

Table 1: In Vitro Cytotoxicity of 6-(Methylsulfinyl)hexyl Isothiocyanate (6-MSITC)

Cell LineAssayIC50 (µM)Exposure Time (h)Reference
Human Breast Cancer (MDA-MB-231)Cell Viability~1048[1]
Human Breast Cancer (MCF-7)Cell Viability~1548[1]
Human MelanomaCell Growth Inhibition0.3Not Specified[2]
Average (Human Cancer Cell Panel)Cell Growth Inhibition3.9Not Specified[2]
Average (Human Cancer Cell Panel)Cell Survival43.7Not Specified[2]

Table 2: Nrf2 Activation and Downstream Gene Expression by Isothiocyanates

CompoundCell LineConcentration (µM)BiomarkerFold InductionReference
6-MSITCHepG210NQO1 mRNASignificant Upregulation[3]
6-MSITCHepG210Nrf2 Protein (Nuclear)Accumulation[3]
Phenethyl Isothiocyanate (PEITC)Nrf2(+/+) Macrophages10HO-1 mRNA~4-fold[4]
Phenethyl Isothiocyanate (PEITC)HepG25Nrf2 Transcript~2.4-fold[3]
Moringa Isothiocyanate-1 (MIC-1)HK-25Nrf2 mRNA~1.5-fold[5]
Moringa Isothiocyanate-1 (MIC-1)HK-25HO-1 mRNA~2.5-fold[5]
Moringa Isothiocyanate-1 (MIC-1)HK-25GCLC mRNA~2-fold[5]

Signaling Pathway

The primary signaling pathway activated by isothiocyanates derived from glucosinolates is the Keap1-Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Nrf2_Activation_by_Isothiocyanate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 11-MSU-ITC Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Modifies Cysteine Residues Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE TargetGenes Target Genes (NQO1, HO-1, GCLC, etc.) ARE->TargetGenes Transcription Transcription TargetGenes->Transcription

Figure 1: Nrf2 signaling pathway activation by 11-MSU-ITC.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Material

This protocol outlines the extraction and analysis of intact glucosinolates from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (freeze-dried and ground)

  • 70% (v/v) Methanol (B129727)

  • DEAE Sephadex A-25 resin

  • Purified Sulfatase (from Helix pomatia)

  • Ultrapure water

  • Acetonitrile (B52724) (HPLC grade)

  • Sinigrin (internal or external standard)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of lyophilized, ground plant tissue into a microcentrifuge tube.

    • Add 1 mL of 70% methanol and vortex thoroughly.

    • Incubate at 70°C for 30 minutes to inactivate myrosinase.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant containing the glucosinolate extract.

  • Desulfation:

    • Prepare a mini-column with DEAE Sephadex A-25 resin.

    • Load the glucosinolate extract onto the column and allow it to pass through.

    • Wash the column with 70% methanol and then with water.

    • Add 75 µL of purified sulfatase solution to the column and incubate overnight at room temperature. This step removes the sulfate (B86663) group, which is necessary for good chromatographic separation.

    • Elute the desulfoglucosinolates with ultrapure water.

  • HPLC Analysis:

    • Inject the eluted desulfoglucosinolate sample into the HPLC system.

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with water (A) and acetonitrile (B) at a flow rate of 1 mL/min. A typical gradient could be: 0-20 min, 5-30% B; 20-25 min, 30-100% B; 25-30 min, 100% B.

    • Detect the desulfoglucosinolates at 229 nm.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve of a known standard (e.g., sinigrin) and applying a relative response factor if available.

Glucosinolate_Extraction_Workflow cluster_extraction Extraction cluster_desulfation Desulfation cluster_analysis Analysis start Plant Material step1 Add 70% Methanol start->step1 step2 Heat Inactivation (70°C) step1->step2 step3 Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Load on DEAE Column step4->step5 step6 Wash Column step5->step6 step7 Add Sulfatase step6->step7 step8 Elute Desulfoglucosinolates step7->step8 step9 HPLC-UV (229 nm) step8->step9 step10 Quantification step9->step10

Figure 2: Workflow for glucosinolate extraction and analysis.
Protocol 2: In Vitro Nrf2 Activation Assay

This protocol describes a method to assess the ability of 11-MSU-ITC to activate the Nrf2 pathway in a cell-based assay. The conversion of the glucosinolate to the isothiocyanate is assumed to occur via endogenous myrosinase activity in the cells or can be prepared beforehand.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound or 11-MSU-ITC

  • DMSO (vehicle control)

  • Lysis buffer

  • BCA protein assay kit

  • Antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker), and appropriate secondary antibodies.

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in complete medium until they reach 80-90% confluency.

    • Prepare a stock solution of 11-MSU-ITC in DMSO.

    • Treat the cells with varying concentrations of 11-MSU-ITC (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a DMSO vehicle control.

  • Nuclear and Cytoplasmic Fractionation:

    • After treatment, wash the cells with ice-cold PBS.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

  • Western Blot Analysis:

    • Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the nuclear Nrf2 level to Lamin B1 and the cytoplasmic Nrf2 level to β-actin. An increase in the nuclear-to-cytoplasmic Nrf2 ratio indicates Nrf2 activation.

Protocol 3: Quantification of Nrf2 Target Gene Expression by qRT-PCR

This protocol measures the change in the expression of Nrf2 target genes, such as NQO1 and HO-1, in response to 11-MSU-ITC treatment.

Materials:

  • Treated cells from Protocol 2

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix for qRT-PCR

  • Primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and SYBR Green/TaqMan master mix.

    • Perform the qRT-PCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the results using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.

Conclusion

This compound, through its isothiocyanate derivative, serves as a potent activator of the Nrf2 signaling pathway, making it a significant biochemical marker for cellular antioxidant responses. The protocols and data presented here, based on well-characterized analogs, provide a solid foundation for researchers to investigate the biological activities of this long-chain glucosinolate and its potential applications in drug development and chemoprevention. Further studies are warranted to establish the specific quantitative parameters for this compound and its isothiocyanate.

References

A Novel High-Throughput Method for Glucosinolate Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosinolates, a class of sulfur-containing secondary metabolites found predominantly in cruciferous plants, and their hydrolysis products have garnered significant interest in the fields of nutrition, medicine, and drug development due to their potential anticarcinogenic and health-promoting properties. Accurate and efficient quantification of glucosinolates is paramount for research and development. This document provides detailed application notes and protocols for a newly developed high-throughput method for glucosinolate detection, alongside established analytical techniques. These protocols are designed to guide researchers in the precise and reliable quantification of glucosinolates in various plant matrices.

Introduction

Glucosinolates are a diverse group of over 130 identified compounds, each with a common core structure but varying side chains derived from amino acids.[1][2] Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into biologically active compounds, including isothiocyanates, which are of particular interest for their potential health benefits.[2][3] The specific glucosinolate profile can vary significantly between different plant species and even cultivars.[1][2] Therefore, robust and validated analytical methods are crucial for the accurate identification and quantification of these compounds.

This document outlines several key methods for glucosinolate analysis, with a focus on a novel high-throughput approach. We provide a comparative overview of various techniques, detailed experimental protocols, and data presentation guidelines to facilitate consistent and reproducible results.

Glucosinolate Detection Methods: A Comparative Overview

A variety of analytical techniques are available for the detection and quantification of glucosinolates, each with its own set of advantages and limitations.[4][5][6] The choice of method often depends on the specific research question, the required sensitivity and selectivity, sample throughput needs, and available instrumentation.[4]

Table 1: Comparison of Glucosinolate Detection Methods

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC) Separation of desulfated glucosinolates on a reversed-phase column with UV detection.[1][4][7]Well-validated, robust, and widely used.[1][7]Time-consuming desulfation step required, lower sensitivity for trace-level glucosinolates.[7][8]~1-10 µg/g
Liquid Chromatography-Mass Spectrometry (LC-MS) Integrates the separation power of LC with the high sensitivity and selectivity of mass spectrometric detection for intact glucosinolates.[4][5]High sensitivity and selectivity, suitable for complex samples, provides structural information.[5]More complex and costly than HPLC.[5]0.003–0.093 μg/g dry weight[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enhanced selectivity and sensitivity by using multiple reaction monitoring (MRM) to quantify specific glucosinolates.[7][8]Highest sensitivity and selectivity, reduced analysis time compared to LC-MS.[5]Requires sophisticated instrumentation and expertise.0.80–1.43 nmol/g fresh weight[7]
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to detect and quantify target glucosinolates through an enzymatic reaction.[4][6]Fast, cost-effective, and simple for high-throughput screening.[4]Specific antibodies are required for each target glucosinolate, potential for cross-reactivity.[6]Varies depending on antibody affinity
Capillary Electrophoresis (CE) Separation of charged glucosinolate molecules in a capillary based on their electrophoretic mobility.[10]High separation efficiency, short analysis times, and small sample volume requirements.[11]Lower detection sensitivity compared to MS-based methods.[11]0.1 to 4 mg/100g[11]
Near-Infrared Spectroscopy (NIRS) Rapid and non-destructive analysis based on the absorption of near-infrared light by the sample.[4]High-throughput, non-destructive, and requires minimal sample preparation.[4]An indirect method that requires calibration with a primary analytical method.Not directly applicable
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about glucosinolates in a sample.Provides unambiguous structural elucidation.Lower sensitivity compared to other methods, complex data analysis.Not typically used for quantification

Experimental Protocols

Sample Preparation and Extraction of Glucosinolates

The initial step for most glucosinolate analysis methods is the efficient extraction of these compounds from the plant matrix while preventing their enzymatic degradation by myrosinase.[3]

Materials:

  • Freeze-dryer

  • Grinder or mortar and pestle

  • 70% (v/v) Methanol[1][3]

  • 80% (v/v) Methanol[3]

  • Deionized water

  • Centrifuge tubes (15 mL or 50 mL)

  • Water bath or heating block

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Collection and Myrosinase Inactivation:

    • Method A (Freeze-Dried Tissue): Harvest fresh plant material and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue until completely dry. Grind the freeze-dried tissue to a fine powder.

    • Method B (Fresh/Frozen Tissue): Weigh approximately 1.0 g of frozen-fresh sample powder into a centrifuge tube.[3] Add 10 mL of 80% methanol (B129727).[3] Incubate at 75°C for 15-20 minutes in a water bath to inactivate myrosinase.[3]

  • Extraction:

    • For Freeze-Dried Tissue: Weigh approximately 100 mg of the fine powder into a 2 mL microcentrifuge tube. Add 1 mL of 70% methanol. Vortex thoroughly.

    • For Fresh/Frozen Tissue: After the heating step, allow the sample to cool to room temperature.

  • Centrifugation: Centrifuge the samples at 5,000 x g for 10 minutes.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted glucosinolates. For quantitative analysis, a second extraction of the pellet can be performed to ensure complete recovery.

High-Performance Liquid Chromatography (HPLC) Protocol for Desulfated Glucosinolates

This protocol is a widely used and well-validated method for glucosinolate analysis.[1][7]

A. Glucosinolate Desulfation:

This step is necessary to improve the retention of glucosinolates on reverse-phase HPLC columns.[3]

Materials:

  • DEAE-Sephadex A-25 or similar anion-exchange resin[3]

  • Purified aryl sulfatase (e.g., from Helix pomatia)[3]

  • Sodium acetate (B1210297) buffer (20 mM, pH 5.0)[3]

  • Ultrapure water

  • Empty chromatography columns or 96-well filter plates

Protocol:

  • Column Preparation: Prepare small columns with DEAE-Sephadex A-25 resin.

  • Sample Loading: Apply the glucosinolate extract (supernatant from the extraction step) to the column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the resin.[6]

  • Washing: Wash the column with 70% methanol and then with deionized water to remove impurities.[3]

  • Sulfatase Treatment: Add a solution of purified aryl sulfatase to the column and allow it to react overnight at room temperature.[3] This will cleave the sulfate group from the glucosinolates.

  • Elution: Elute the resulting desulfoglucosinolates from the column with ultrapure water.[3]

B. HPLC Analysis:

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[7]

  • Flow Rate: 0.75 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Detection: 229 nm.[7]

Protocol:

  • Inject the eluted desulfoglucosinolate sample into the HPLC system.

  • Separate the desulfoglucosinolates using the acetonitrile-water gradient.

  • Detect the compounds at 229 nm.

  • Identify and quantify the glucosinolates by comparing their retention times and UV spectra with those of known standards.

LC-MS/MS Protocol for Intact Glucosinolates

This method allows for the direct analysis of intact glucosinolates with high sensitivity and selectivity, eliminating the need for the desulfation step.[8]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: Reversed-phase C18 column (e.g., Synergi 4 µm Fusion-RP, 250 × 2 mm).[8]

  • Mobile Phase: A gradient of methanol and water with 0.1% acetic acid.[8]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Protocol:

  • Directly inject the glucosinolate extract (supernatant from the extraction step) into the LC-MS/MS system.

  • Separate the intact glucosinolates using the specified column and mobile phase gradient.

  • Detect and quantify the target glucosinolates using MRM mode. Specific precursor-to-product ion transitions for each glucosinolate of interest should be optimized prior to analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA provides a rapid and high-throughput method for the quantification of specific glucosinolates, provided that specific antibodies are available.[4][6]

Materials:

  • ELISA plate pre-coated with a capture antibody specific to the target glucosinolate.

  • Glucosinolate standards.

  • Detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

Protocol (Sandwich ELISA):

  • Sample and Standard Preparation: Prepare serial dilutions of the glucosinolate standard and the plant extracts.

  • Incubation: Add the standards and samples to the wells of the ELISA plate and incubate to allow the glucosinolate to bind to the capture antibody.

  • Washing: Wash the plate to remove any unbound material.

  • Detection Antibody: Add the enzyme-conjugated detection antibody to the wells and incubate.

  • Washing: Wash the plate again to remove unbound detection antibody.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength.

  • Quantification: Determine the concentration of the glucosinolate in the samples by comparing their absorbance to the standard curve.

Visualization of Workflows and Pathways

Experimental Workflow for Glucosinolate Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods plant_material Plant Material freezing Freezing (Liquid N2) plant_material->freezing lyophilization Lyophilization freezing->lyophilization grinding Grinding lyophilization->grinding extraction Extraction (Methanol/Water) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (Glucosinolate Extract) centrifugation->supernatant lcms LC-MS/MS (intact) supernatant->lcms elisa ELISA supernatant->elisa ce Capillary Electrophoresis supernatant->ce desulfation Desulfation (Sulfatase) supernatant->desulfation hplc HPLC (desulfated) data_analysis Data Analysis & Quantification hplc->data_analysis lcms->data_analysis elisa->data_analysis ce->data_analysis desulfation->hplc

Caption: General experimental workflow for glucosinolate detection.

Glucosinolate Biosynthesis and Breakdown Pathway

glucosinolate_pathway cluster_biosynthesis Biosynthesis cluster_breakdown Breakdown (upon tissue damage) amino_acid Amino Acid Precursor (e.g., Methionine, Tryptophan) chain_elongation Side Chain Elongation amino_acid->chain_elongation core_structure Core Structure Formation (CYP79, CYP83, UGT74, SOT) chain_elongation->core_structure glucosinolate Glucosinolate core_structure->glucosinolate myrosinase Myrosinase glucosinolate->myrosinase aglucone Unstable Aglucone myrosinase->aglucone Hydrolysis rearrangement Spontaneous Rearrangement aglucone->rearrangement products Bioactive Products (Isothiocyanates, Nitriles, etc.) rearrangement->products

Caption: Simplified glucosinolate biosynthesis and breakdown pathway.

References

Application Notes and Protocols for Microwave-Assisted Extraction of Glucosinolates from Brassicaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the efficient extraction of glucosinolates from various members of the Brassicaceae family using Microwave-Assisted Extraction (MAE). Glucosinolates are a class of sulfur-rich secondary metabolites that are precursors to isothiocyanates, compounds of significant interest for their potential chemopreventive and therapeutic properties. MAE offers a rapid and efficient alternative to conventional extraction methods, reducing solvent consumption and extraction time.

Introduction to Microwave-Assisted Extraction of Glucosinolates

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of target compounds. In the context of glucosinolate extraction from Brassicaceae, MAE presents several advantages, including reduced extraction times and comparable or improved extraction efficiencies when compared to traditional methods like maceration or ultrasound-assisted extraction.[1][2] However, careful optimization of MAE parameters is crucial to prevent the thermal degradation of sensitive glucosinolates, such as indole (B1671886) glucosinolates like glucobrassicin.[3]

The efficiency of MAE is influenced by several factors, including microwave power, extraction time, temperature, solvent type and concentration, and the sample-to-solvent ratio. These parameters must be carefully controlled to achieve optimal recovery of a wide range of glucosinolates.

Comparative Data on Glucosinolate Extraction

The following table summarizes quantitative data from various studies on the microwave-assisted extraction of glucosinolates from different Brassicaceae species, providing a comparative overview of extraction conditions and yields.

Plant MaterialGlucosinolate(s) of InterestMAE ConditionsSolventTotal Glucosinolate YieldReference
Eruca sativa (Rocket) seedsTotal Glucosinolates250 W, 80°C, 10 minMethanol (B129727)Comparable to ISO-9167 method, higher than UAE[1][2]
Lunaria annua L. seedsGlucosinolate degradation products (Isothiocyanates)500 W, 98°C, 30 min (MAD)Water (distillation)3.80 µg/g[4]
Brassica oleracea L. convar. acephala var. viridis (Collard) rootTotal Glucosinolates500 W, 15 min (MHG)Water (hydrodiffusion)63.40 µmol/g DW (gluconasturtiin as major GSL)[5]
Brassica oleracea L. convar. acephala var. viridis (Collard) flowerTotal Glucosinolates500 W, 15 min (MHG)Water (hydrodiffusion)6.27 µmol/g DW[5]
Brassica oleracea L. convar. acephala var. viridis (Collard) leafTotal Glucosinolates500 W, 15 min (MHG)Water (hydrodiffusion)2.64 µmol/g DW[5]
Brassica oleracea L. convar. acephala var. viridis (Collard) stemTotal Glucosinolates500 W, 15 min (MHG)Water (hydrodiffusion)1.84 µmol/g DW[5]
Indian Mustard (Brassica juncea) seeds (Variety V1)Total GlucosinolatesNot specified power, 6 minNot specified15.01 µM/g (decreased from 36.20 µM/g in untreated)[6]
Indian Mustard (Brassica juncea) seeds (Variety V2)Total GlucosinolatesNot specified power, 6 minNot specified3.57 µM/g (decreased from 20.46 µM/g in untreated)[6]

DW: Dry Weight, UAE: Ultrasound-Assisted Extraction, MAD: Microwave-Assisted Distillation, MHG: Microwave Hydrodiffusion and Gravity.

Experimental Protocols

This section outlines a general protocol for the microwave-assisted extraction of glucosinolates from Brassicaceae plant material. It is recommended to optimize the parameters for each specific plant matrix.

Sample Preparation

Proper sample preparation is critical for efficient and reproducible extraction.

  • Harvesting and Selection: Harvest fresh plant material, selecting the parts of interest (e.g., seeds, leaves, roots).

  • Washing and Drying: Thoroughly wash the plant material with deionized water to remove any contaminants. Lyophilization (freeze-drying) is the preferred method for drying as it helps to preserve the integrity of the glucosinolates.[3]

  • Grinding: Grind the dried plant material into a fine powder (e.g., using a laboratory mill) to increase the surface area for extraction.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a starting point and should be optimized for specific applications.

Materials and Equipment:

  • Microwave extraction system with temperature and power control.

  • Extraction vessels (microwave-safe).

  • Freeze-dried and powdered Brassicaceae material.

  • Extraction solvent (e.g., 70-80% methanol in water).

  • Filtration system (e.g., Whatman No. 1 filter paper or syringe filters).

  • Rotary evaporator or nitrogen evaporator for solvent removal.

Procedure:

  • Sample Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 0.1 g to 1 g) and place it into the microwave extraction vessel.

  • Solvent Addition: Add a precise volume of the pre-selected extraction solvent to the vessel to achieve the desired sample-to-solvent ratio (e.g., 1:20 w/v).

  • Microwave Program:

    • Set the microwave power (e.g., 250 W).[1][2]

    • Set the extraction temperature (e.g., 80°C).[1][2]

    • Set the extraction time (e.g., 10 minutes).[1][2]

    • Ensure constant stirring if the system allows.

  • Extraction: Run the microwave extraction program.

  • Cooling: After the extraction is complete, allow the vessels to cool to room temperature.

  • Filtration: Filter the extract to separate the solid residue from the liquid.

  • Solvent Evaporation: If necessary, evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to concentrate the glucosinolate extract.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ultrapure water or methanol) for subsequent analysis. Store the extract at -20°C until analysis.

Post-Extraction Processing for Analysis

For the analysis of intact glucosinolates, a desulfation step is often required.

Desulfation Protocol:

  • Anion-Exchange Column Preparation: Prepare a mini-column with an anion-exchange resin (e.g., DEAE-Sephadex A-25).[4][5]

  • Sample Loading: Load the glucosinolate extract onto the conditioned column.

  • Washing: Wash the column with ultrapure water and then with a suitable buffer.

  • Desulfation: Add a purified sulfatase solution to the column and incubate overnight at room temperature to convert the glucosinolates to their desulfo-counterparts.[4]

  • Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

  • Analysis: Analyze the desulfoglucosinolates by a suitable analytical method such as UHPLC-DAD-MS/MS.[4][5]

Visualizations

Experimental Workflow for MAE of Glucosinolates

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_analysis Post-Extraction & Analysis Harvest Harvest Brassicaceae Material Wash Wash & Dry (Lyophilize) Harvest->Wash Weigh Weigh Sample Grind Grind to Fine Powder Wash->Grind Grind->Weigh AddSolvent Add Solvent Weigh->AddSolvent Concentrate Concentrate Extract MAE Microwave Extraction (Power, Time, Temp) AddSolvent->MAE Cool Cool to Room Temperature MAE->Cool Filter Filter Extract Cool->Filter Filter->Concentrate Desulfate Desulfation (Optional) Concentrate->Desulfate Analysis UHPLC-MS/MS Analysis Desulfate->Analysis

Caption: Workflow for Microwave-Assisted Extraction of Glucosinolates.

Key Parameters in MAE Optimization

MAE_Parameters cluster_params Key Parameters MAE_Optimization MAE Optimization Power Microwave Power MAE_Optimization->Power Time Extraction Time MAE_Optimization->Time Temp Temperature MAE_Optimization->Temp Solvent Solvent Type & Conc. MAE_Optimization->Solvent Ratio Sample:Solvent Ratio MAE_Optimization->Ratio

Caption: Critical Parameters for Optimizing MAE of Glucosinolates.

References

Troubleshooting & Optimization

Technical Support Center: 11-(Methylsulfinyl)undecyl-glucosinolate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of 11-(Methylsulfinyl)undecyl-glucosinolate and other related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis process.

Issue 1: Low or No Glucosinolate Yield in Final Extract

  • Possible Cause 1: Myrosinase Degradation. The enzyme myrosinase, naturally present in plant tissue, hydrolyzes glucosinolates upon cell rupture, leading to significant loss of the target compound.[1][2]

    • Solution: Ensure rapid and effective myrosinase inactivation immediately upon tissue disruption. The most common methods include immersing the ground plant material in boiling 70-80% methanol (B129727) or using microwave irradiation to heat the sample.[3][4][5] Cold 80% methanol has also been shown to be effective at inactivating myrosinase and can be a simpler, less hazardous alternative.[6][7]

  • Possible Cause 2: Inefficient Extraction. The chosen solvent or extraction conditions may not be optimal for solubilizing this compound from the plant matrix.

    • Solution: Glucosinolates are polar compounds, making polar solvents like methanol and ethanol (B145695) effective for extraction.[4] Studies show that an 80% methanol solution is highly effective.[4][7] For alternative methods, ultrasound-assisted extraction (UAE) with optimized conditions (e.g., 42% ethanol at 43°C for 30 minutes) can significantly enhance yield.[8]

  • Possible Cause 3: Pipetting or Column Errors during Purification. During the purification step using DEAE-Sephadex columns, errors such as skipping a column when adding the sulfatase enzyme or improper washing can result in no detectable glucosinolates in the final eluate.[9]

    • Solution: Meticulously follow the protocol, ensuring each column receives the correct volumes of wash solutions, sulfatase, and elution buffer. Double-check pipetting steps to avoid errors.

Issue 2: Inconsistent or Poorly Reproducible Results

  • Possible Cause 1: Incomplete Desulfation. The desulfation step, which uses a sulfatase enzyme to remove the sulfate (B86663) group for better HPLC separation, can be incomplete due to feedback inhibition or insufficient enzyme activity.[2]

    • Solution: Optimize desulfation time and enzyme concentration. Ensure the sulfatase is properly purified and its activity is verified. If inconsistent results persist, consider analyzing intact glucosinolates using LC-MS, which does not require the desulfation step.[4]

  • Possible Cause 2: Sample Preparation Variability. The method used for drying and grinding the plant tissue can impact the final glucosinolate concentration. Lyophilization (freeze-drying), while common, can sometimes lead to reduced yields if not performed correctly.[2][6]

    • Solution: Standardize the sample preparation protocol. An effective alternative to freeze-drying is to extract directly from frozen, wet tissue samples using cold 80% methanol, which has been shown to yield comparable or even higher concentrations.[6][10]

Issue 3: Poor Chromatographic Peak Resolution or Shape

  • Possible Cause 1: Column Overload or Degradation. Injecting a sample that is too concentrated can lead to broad, asymmetric peaks. Over time, HPLC columns degrade, leading to poor separation.

    • Solution: Dilute the final extract to ensure the glucosinolate concentrations are within the linear range of the reference curve.[9] If peak shape does not improve, replace the pre-column or the main analytical column. A C18 column may need replacement after 1,500-2,000 injections.[9]

  • Possible Cause 2: Suboptimal HPLC Gradient. The mobile phase gradient may not be optimized for separating this compound from other compounds in the extract.

    • Solution: Adjust the acetonitrile-water gradient program. Decreasing the rate of increase of acetonitrile (B52724) in the eluent can often improve the separation of glucosinolate peaks.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound? A1: Aqueous methanol, typically at a concentration of 70% or 80%, is a highly effective and widely used solvent for glucosinolate extraction.[4][9] An 80% methanol solution is particularly effective at inactivating the degrading enzyme myrosinase.[4][7] Food-grade ethanol (e.g., 42-50% in water) is also a viable, less toxic alternative, especially when used with methods like ultrasound-assisted extraction (UAE).[8]

Q2: Is the desulfation step always necessary? A2: Desulfation is a traditional and robust method for purifying extracts for analysis by HPLC with UV detection, as it improves peak separation and allows for quantification against a limited number of standards.[2][9] However, it is not necessary when using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which can detect and quantify intact glucosinolates directly.[4]

Q3: Can I use fresh plant material instead of freeze-dried? A3: Yes. While freeze-drying is a common practice, studies have shown that extracting directly from fresh-frozen plant material (ground under liquid nitrogen) using cold 80% methanol is a highly effective method that can prevent potential degradation associated with lyophilization and save time.[6][9]

Q4: What are the advantages of modern extraction techniques like UAE? A4: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer significant advantages over conventional methods, including higher efficiency, increased yields, reduced extraction times, and lower environmental impact due to decreased solvent consumption.[8]

Q5: How can I provisionally identify unknown glucosinolate peaks in my chromatogram? A5: Within a structural class, such as the aliphatic methylsulfinyl glucosinolates, compounds often appear at regular intervals on the chromatogram based on their chain length. This "eluotropic logical series," combined with their characteristic UV spectra (around 229 nm), can be used to provisionally classify and identify unknown peaks.[9]

Data Presentation: Comparison of Extraction Methods

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Glucosinolates from Cauliflower.

Parameter Optimal Value
Solvent 42% Ethanol
Temperature 43 °C
Extraction Time 30 min
Resulting Yield 7400 µg Sinigrin Equivalence / g Dry Weight

Data sourced from an optimization study using response surface methodology.[8]

Table 2: Comparative Efficacy of Different Glucosinolate Extraction Solvents/Methods.

Method Key Parameters Advantages Disadvantages
Boiling Methanol (ISO 9167-1) 70-80% Methanol, heated to boiling. Effective myrosinase inactivation; well-established.[4] Hazardous (boiling methanol); can degrade thermally sensitive glucosinolates.[2]
Cold Methanol 80% Methanol, cold. Less hazardous; effective myrosinase inactivation; prevents thermal degradation; comparable or better yield for many glucosinolates.[6][7] May be less effective for specific compounds like glucoraphasatin in certain tissues.[6][10]
Boiling Water Deionized water, heated to boiling. Non-toxic solvent. May have lower extraction efficiency for some glucosinolates (e.g., glucosatavin).[6]

| Ultrasound-Assisted (UAE) | Optimized solvent (e.g., 42% ethanol), temperature, and time. | High efficiency, higher yields, reduced time and solvent use.[8] | Requires specialized equipment. |

Experimental Protocols & Visualizations

Protocol 1: Standard Glucosinolate Extraction & Purification

This protocol is a robust, widely used method for extracting, purifying, and preparing glucosinolates for HPLC analysis.[9]

1. Sample Preparation:

  • Weigh 50-100 mg of freeze-dried, finely ground plant material into a 2 mL reaction tube.
  • Alternatively, use fresh tissue flash-frozen and ground in liquid nitrogen.[9]
  • Add two 3 mm metal balls to each tube.

2. Extraction & Myrosinase Inactivation:

  • Add 1.0 mL of 70% methanol (pre-heated to 70°C) to the tube.
  • Vortex briefly and place in a 70°C water bath for 5 minutes.
  • Centrifuge at 3,000 x g for 10 minutes.
  • Carefully transfer the supernatant to a new tube. The supernatant contains the intact glucosinolates.

3. Ion-Exchange Column Purification:

  • Prepare mini-columns with DEAE-Sephadex A-25 anion-exchange resin.[11]
  • Load the entire supernatant (extract) onto the column. The anionic glucosinolates will bind to the resin.
  • Wash the column sequentially with 2 x 1 mL of 70% MeOH and 2 x 1 mL of ultrapure water to remove impurities.[9]

4. Desulfation:

  • Add 75 µL of purified Helix pomatia sulfatase solution to the top of the column resin.
  • Allow the enzyme to react overnight (12-18 hours) at room temperature. This reaction cleaves the sulfate group, converting the glucosinolates to desulfoglucosinolates.

5. Elution and Sample Preparation:

  • Elute the desulfoglucosinolates from the column by adding 2 x 0.5 mL of ultrapure water.
  • Collect the eluate in a clean vial.
  • Freeze-dry the eluate completely.
  • Re-dissolve the residue in a precise volume of ultrapure water (e.g., 250 µL) for HPLC analysis.

6. HPLC Analysis:

  • Analyze the sample using a reversed-phase C18 column.
  • Use an acetonitrile-water gradient for separation.
  • Detect and quantify the desulfoglucosinolates at a wavelength of 229 nm.[9]

Diagram: Glucosinolate Extraction and Analysis Workflow

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Desulfation cluster_analyze 4. Analysis A Plant Material (Freeze-dried or Frozen) B Grinding & Weighing A->B C Add 70% Methanol (70°C) Myrosinase Inactivation B->C D Centrifuge & Collect Supernatant C->D E Load Extract onto DEAE-Sephadex Column D->E F Wash Column (Methanol & Water) E->F G Add Sulfatase Enzyme (Overnight Incubation) F->G H Elute Desulfo-GSLs with Water G->H I Freeze-Dry & Reconstitute H->I J HPLC-UV Analysis (229 nm) I->J

Caption: Workflow for glucosinolate extraction, purification, and analysis.

References

troubleshooting peak resolution in HPLC for glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) for glucosinolate analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of glucosinolates, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why are my glucosinolate peaks tailing?

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue that can affect resolution and quantification.[1]

  • Potential Cause 1: Secondary Interactions with Residual Silanols: The most frequent cause of peak tailing for basic compounds is the interaction with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]

  • Solution 1a: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) will protonate the silanol groups, minimizing their interaction with basic analytes and thus reducing tailing.[1][2]

  • Solution 1b: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce polar interactions.[1]

  • Solution 1c: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

  • Potential Cause 2: Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can lead to peak distortion.

  • Solution 2: Implement a Column Wash Routine: After a series of injections, wash the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants.[3] Using a guard column can also help protect the analytical column from strongly adsorbed sample components.[4]

  • Potential Cause 3: Extra-Column Effects: Band broadening in the tubing, injector, or detector can cause tailing, especially for early-eluting peaks.[4]

  • Solution 3: Minimize Tubing Length and Diameter: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum to reduce dead volume.[5]

Q2: What is causing my glucosinolate peaks to show fronting?

Peak fronting, the inverse of tailing, can occur when the leading edge of the peak is broader than the trailing edge.[2]

  • Potential Cause 1: Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[6]

  • Solution 1: Reduce Injection Volume or Sample Concentration: Decrease the amount of sample injected onto the column. As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[7]

  • Potential Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a distorted peak shape.[6]

  • Solution 2: Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use a solvent that is weaker than the mobile phase.

  • Potential Cause 3: Column Collapse: A void or collapse in the column packing bed can lead to a disturbed flow path and peak fronting.[3][6]

  • Solution 3: Replace the Column: This issue is often irreversible, and the column will need to be replaced. Ensure the mobile phase pH and operating pressure are within the column's specified limits to prevent this.

Q3: Why am I observing split or double peaks for a single glucosinolate?

Split peaks can be a frustrating issue, indicating a problem with the sample introduction or the column itself.

  • Potential Cause 1: Partially Clogged Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[3]

  • Solution 1: Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. If the frit is clogged, it may be possible to replace it or back-flush the column (consult the column manufacturer's instructions).

  • Potential Cause 2: Injection Solvent Effect: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly at the head of the column.[3]

  • Solution 2: Match Injection Solvent to Mobile Phase: As with peak fronting, ensure your sample solvent is compatible with and ideally weaker than the mobile phase.[3]

  • Potential Cause 3: Column Bed Deformation: A void at the head of the column can create two different paths for the analyte, resulting in a split peak.[3]

  • Solution 3: Use a Guard Column and Proper Sample Preparation: A guard column can help protect the analytical column. Proper sample preparation to remove particulates can prevent the formation of voids. If a void has formed, the column will likely need to be replaced.

Q4: How can I improve the resolution between closely eluting glucosinolate peaks?

Achieving baseline separation is critical for accurate quantification.

  • Potential Cause 1: Inadequate Chromatographic Selectivity: The chosen mobile phase and stationary phase may not be optimal for separating all glucosinolates in your sample.

  • Solution 1a: Adjust Mobile Phase Composition: Modifying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase (e.g., buffer type, pH) can alter the selectivity of the separation.[8][9]

  • Solution 1b: Modify the Gradient: If using a gradient, decrease the slope (i.e., make it shallower) to allow more time for closely eluting compounds to separate.[10]

  • Solution 1c: Change the Column: A column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can provide different selectivity. Longer columns or columns with smaller particle sizes can also increase efficiency and resolution.[7]

  • Potential Cause 2: Poor Peak Shape: Tailing or fronting peaks will inherently have poorer resolution.

  • Solution 2: Address Peak Shape Issues: Refer to the troubleshooting advice for peak tailing and fronting above. Improving peak shape will directly improve resolution.

  • Potential Cause 3: Suboptimal Flow Rate or Temperature: These parameters affect the efficiency of the separation.

  • Solution 3a: Optimize Flow Rate: In general, lowering the flow rate can increase resolution, but will also increase the analysis time.[7]

  • Solution 3b: Adjust Column Temperature: Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention.[7]

Data Presentation

Table 1: Typical HPLC Parameters for Desulfated Glucosinolate Analysis

ParameterTypical Value/RangeNotes
Column Reversed-phase C18, 3-5 µm particle size, 150-250 mm length, 4.6 mm IDA C18 column is the most commonly used stationary phase for glucosinolate analysis.[10]
Mobile Phase A WaterOften with a modifier like formic acid (0.1%) or tetramethylammonium (B1211777) chloride (0.05%).[11][12]
Mobile Phase B AcetonitrileMethanol (B129727) can also be used as an organic modifier.[9]
Gradient A shallow gradient from low to high percentage of Mobile Phase BA typical gradient might start at 2% B and increase to 35% B over 20-30 minutes.[10][12]
Flow Rate 0.75 - 1.0 mL/minThe optimal flow rate will depend on the column dimensions and particle size.[10][13]
Column Temperature 30 - 40 °CMaintaining a constant temperature is crucial for reproducible retention times.[10][11]
Detection Wavelength 229 nmThis is the standard UV detection wavelength for desulfated glucosinolates.[10][14]
Injection Volume 10 - 20 µLThis should be optimized to avoid peak overload.

Experimental Protocols

Protocol 1: Extraction and Desulfation of Glucosinolates from Plant Material

This protocol is a generalized procedure based on common methods.[10][11]

  • Sample Preparation:

    • Freeze-dry plant material and grind to a fine powder.

    • Weigh approximately 100 mg of the powdered sample into a tube.

  • Extraction:

    • Add 1 mL of 70% methanol to the sample.

    • Heat at 75-80 °C for 10-15 minutes to inactivate myrosinase enzyme.[8][11]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction with another 1 mL of 70% methanol and combine the supernatants.

  • Anion Exchange Purification:

    • Prepare a small column with an anion exchange resin (e.g., DEAE-Sephadex).

    • Load the combined supernatant onto the column.

    • Wash the column with water and then a sodium acetate (B1210297) buffer to remove impurities.[10]

  • Desulfation:

    • Add a solution of purified sulfatase to the column and allow it to react overnight at room temperature.[10][11] This enzymatic step removes the sulfate (B86663) group, which is necessary for good retention on a reversed-phase column.

  • Elution and Sample Preparation for HPLC:

    • Elute the desulfated glucosinolates from the column with ultrapure water.

    • Freeze-dry the eluate.

    • Reconstitute the dried sample in a known volume of water or the initial mobile phase for HPLC analysis.[10]

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution Observed peak_shape Assess Peak Shape start->peak_shape resolution Assess Baseline Resolution peak_shape->resolution Symmetrical tailing Peak Tailing? peak_shape->tailing Asymmetrical coelution Co-elution? resolution->coelution fronting Peak Fronting? tailing->fronting No sol_tailing1 Lower Mobile Phase pH Use End-Capped Column tailing->sol_tailing1 Yes sol_tailing2 Wash Column Use Guard Column tailing->sol_tailing2 If persists split Split Peaks? fronting->split No sol_fronting1 Reduce Injection Volume/ Concentration fronting->sol_fronting1 Yes sol_fronting2 Match Sample Solvent to Mobile Phase fronting->sol_fronting2 If persists split->resolution No sol_split1 Filter Sample/Mobile Phase Check for Clogged Frit split->sol_split1 Yes sol_split2 Check for Column Void split->sol_split2 If persists sol_coelution1 Optimize Gradient (shallower slope) coelution->sol_coelution1 Yes end Resolution Improved sol_tailing1->end sol_tailing2->end sol_fronting1->end sol_fronting2->end sol_split1->end sol_split2->end sol_coelution2 Change Mobile Phase/ Column Chemistry sol_coelution1->sol_coelution2 sol_coelution3 Optimize Flow Rate/ Temperature sol_coelution2->sol_coelution3 sol_coelution3->end

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

G Experimental Workflow for Glucosinolate Analysis sample_prep 1. Sample Preparation (Freeze-dry & Grind) extraction 2. Extraction (70% Methanol, Heat) sample_prep->extraction purification 3. Anion Exchange Purification extraction->purification desulfation 4. Desulfation (Sulfatase Enzyme) purification->desulfation elution 5. Elution & Reconstitution desulfation->elution hplc_analysis 6. HPLC Analysis elution->hplc_analysis data_processing 7. Data Processing (Integration & Quantification) hplc_analysis->data_processing results Results data_processing->results

Caption: Experimental workflow for glucosinolate analysis by HPLC.

References

Technical Support Center: 11-(Methylsulfinyl)undecyl-glucosinolate (Glucoraphanin) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 11-(Methylsulfinyl)undecyl-glucosinolate, commonly known as glucoraphanin (B191350), in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is considered a relatively stable precursor molecule, particularly when compared to its bioactive hydrolysis product, sulforaphane (B1684495).[1][2] Its stability is largely dependent on the absence of the myrosinase enzyme, which catalyzes its conversion.[3] In its purified, dry form and when stored properly, glucoraphanin exhibits a long shelf-life.[4][5]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term storage and experimental use, aqueous solutions (e.g., water, buffers) and polar organic solvents such as methanol (B129727), ethanol (B145695), and acetonitrile (B52724) are commonly used for extraction and analysis.[6] For long-term storage of stock solutions, it is crucial to use anhydrous solvents and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation. While specific long-term stability data in various organic solvents is limited, the primary factor for stability remains the exclusion of water and the inactivation of any contaminating myrosinase.

Q3: What are the main factors that can cause the degradation of this compound in a laboratory setting?

A3: The primary cause of degradation is enzymatic hydrolysis by myrosinase.[3] This enzyme can be present as a contaminant in impure samples or introduced through experimental conditions. Other factors that can contribute to non-enzymatic degradation include high temperatures and extreme pH levels.[7]

Q4: How can I prevent the enzymatic degradation of my this compound sample?

A4: To prevent enzymatic degradation, ensure that any potential myrosinase activity is inactivated. This can be achieved by heating the sample in a solvent, such as 70% methanol, at 70-75°C for at least 20-30 minutes.[8] When working with plant extracts, this heat inactivation step should be performed immediately after tissue disruption.

Q5: What are the signs of this compound degradation in my sample?

A5: Degradation can be identified by the appearance of new peaks and a decrease in the peak area of the parent compound in your HPLC or LC-MS analysis. The primary degradation product to monitor for is sulforaphane. Inconsistent results between experimental replicates can also be an indicator of sample instability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound in sample. Enzymatic degradation by myrosinase.Ensure complete inactivation of myrosinase by heat treatment (e.g., 70°C in 70% methanol for 30 minutes) immediately after sample preparation.
Suboptimal extraction solvent or conditions.Use a recommended solvent such as 70-80% methanol. Ensure adequate extraction time and temperature.
Improper sample homogenization.Thoroughly grind dried samples to a fine powder to increase surface area for efficient extraction.
Inconsistent peak areas and retention times in HPLC analysis. Sample degradation over time.Analyze samples promptly after preparation. Store stock solutions and samples at or below -20°C in anhydrous solvents.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature during HPLC analysis.
Contaminated or old HPLC column.Regularly wash the column according to the manufacturer's instructions. Replace the column if performance degrades.
Appearance of unexpected peaks in chromatogram. Non-enzymatic degradation.Avoid exposing the sample to high temperatures or extreme pH conditions. Prepare fresh solutions for each experiment.
Contamination of solvent or sample.Use high-purity solvents and handle samples carefully to avoid cross-contamination.

Stability Data Summary

While specific quantitative data for the non-enzymatic degradation of this compound in various pure solvents is not extensively available in the literature, the following table provides a qualitative summary of expected stability based on general knowledge of glucosinolates. The primary driver of instability is typically the presence of active myrosinase.

Solvent Expected Stability (Myrosinase-Free) Key Considerations
Water (neutral pH) ModerateRisk of microbial growth in non-sterile water. Potential for slow hydrolysis over extended periods, especially at elevated temperatures.
Methanol GoodCommonly used for extraction and analysis. Ensure use of anhydrous methanol for long-term storage.
Ethanol GoodSimilar to methanol. 70% ethanol is effective for myrosinase inactivation during extraction from plant material.
Acetonitrile GoodA common solvent for HPLC analysis. Ensure use of high-purity, anhydrous acetonitrile.
DMSO GoodA good solvent for creating concentrated stock solutions. Ensure use of anhydrous DMSO and store protected from moisture.

Note: The stability of this compound is significantly reduced in the presence of the myrosinase enzyme. The rate of enzymatic hydrolysis is influenced by factors such as pH and temperature.

Experimental Protocols

Protocol 1: Myrosinase Inactivation and Extraction of this compound from Plant Material

This protocol is designed to extract glucoraphanin while preventing its enzymatic degradation.

Materials:

  • Plant material (e.g., broccoli seeds or sprouts)

  • 70% Methanol (v/v)

  • Water bath

  • Centrifuge

  • Microcentrifuge tubes

  • Homogenizer or mortar and pestle

Procedure:

  • Weigh a known amount of the plant material.

  • Immediately after weighing and any necessary size reduction (e.g., grinding), add the material to a microcentrifuge tube.

  • Add 70% methanol at a ratio of 10:1 (solvent volume: sample weight).

  • Incubate the tube in a water bath at 70-75°C for 20-30 minutes to inactivate myrosinase.

  • Allow the sample to cool to room temperature.

  • Homogenize the sample thoroughly.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the this compound.

  • The extract can now be used for analysis or further purification.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the quantification of glucoraphanin using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

  • Sample extract

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Accurately prepare a standard curve using the analytical standard.

    • Dissolve sample extracts in the mobile phase.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Detection Wavelength: 227 nm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. The exact gradient should be optimized for your specific system and column.

  • Quantification:

    • Identify the peak for this compound based on the retention time of the standard.

    • Quantify the amount in the sample by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_extraction Extraction & Myrosinase Inactivation cluster_analysis HPLC Analysis plant_material Plant Material add_methanol Add 70% Methanol plant_material->add_methanol heat_inactivation Heat at 70-75°C (20-30 min) add_methanol->heat_inactivation homogenize Homogenize heat_inactivation->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant (Glucoraphanin Extract) centrifuge->supernatant prepare_samples Prepare Standards & Samples supernatant->prepare_samples To Analysis filter_samples Filter Samples (0.22 µm) prepare_samples->filter_samples hplc_injection Inject into HPLC filter_samples->hplc_injection data_analysis Data Analysis & Quantification hplc_injection->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

logical_relationship glucoraphanin This compound (Stable Precursor) sulforaphane Sulforaphane (Unstable Bioactive Product) glucoraphanin->sulforaphane Enzymatic Hydrolysis other_products Other Degradation Products glucoraphanin->other_products Non-enzymatic Degradation myrosinase Myrosinase Enzyme myrosinase->sulforaphane degradation_factors Degradation Factors degradation_factors->glucoraphanin Causes non-enzymatic degradation

Caption: Factors influencing the stability of this compound.

References

preventing enzymatic degradation during glucosinolate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of enzymatic degradation during glucosinolate extraction. The primary challenge in accurately quantifying glucosinolates is preventing their hydrolysis by the endogenous enzyme myrosinase, which is released upon tissue disruption.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of glucosinolate loss during extraction?

The main cause of glucosinolate degradation is the enzymatic activity of myrosinase (a thioglucosidase).[2] In intact plant cells, glucosinolates and myrosinase are stored in separate compartments.[3][4] When the plant tissue is damaged during sample preparation (e.g., grinding, chopping), myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into isothiocyanates, nitriles, and other breakdown products.[5][6] This leads to an underestimation of the true glucosinolate content in the sample.

Q2: What are the most common methods to inactivate myrosinase?

The most effective strategies for preventing enzymatic degradation involve the rapid inactivation of myrosinase. Common methods include:

  • Thermal Inactivation: Heating the sample is a widely used technique to denature myrosinase.[1] This can be achieved by using boiling solvents like 70% methanol (B129727) at 75°C.[1]

  • Freeze-Drying (Lyophilization): This process involves flash-freezing the plant tissue (e.g., in liquid nitrogen) and then removing the water via sublimation.[1] This prevents myrosinase-mediated hydrolysis by removing the water necessary for the enzymatic reaction and through thermal inhibition, allowing for safe tissue disruption.[1]

  • Cold Solvent Extraction: Using cold solvents, such as 80% methanol pre-cooled to -20°C, can effectively inhibit myrosinase activity.[1][7] This method avoids the potential thermal degradation of heat-sensitive glucosinolates.[1][8]

  • Microwave Irradiation: Microwaving can rapidly increase the temperature of plant tissues, leading to the swift inactivation of myrosinase.[9][10] This method can be very effective, but the time and power must be carefully controlled to avoid overheating and potential degradation of glucosinolates.[10][11]

Q3: Are some glucosinolates more prone to degradation than others?

Yes, indole (B1671886) glucosinolates are known to be particularly heat-sensitive.[1][12] For example, 4-hydroxy-glucobrassicin and 4-methoxyglucobrassicin (B122029) can degrade quickly at temperatures below 100°C.[3] One study reported that boiling an extract in water for just 10 minutes can degrade glucobrassicin (B1234704) by an estimated 7%.[1] Therefore, when analyzing indole glucosinolates, methods that avoid high temperatures, such as cold methanol extraction or freeze-drying, are recommended.[1][7]

Q4: I am seeing inconsistent results between my sample replicates. What could be the cause?

Inconsistent results are often due to incomplete or non-uniform inactivation of myrosinase. This can happen if:

  • Heating is uneven: In a hot solvent bath, samples on the exterior may heat faster than those in the center of a rack. Ensure uniform heat distribution.

  • Sample size is too large: Larger tissue samples require more time for heat or cold to penetrate, potentially allowing for enzymatic degradation before the core of the sample reaches the target temperature.

  • Tissue disruption is inconsistent: The degree of tissue damage prior to inactivation can influence the extent of initial hydrolysis. Standardize your grinding or chopping procedure.

Q5: Can I use boiling water instead of boiling methanol for extraction?

Boiling water has been used as an alternative to boiling methanol and can offer comparable extraction efficiencies for many glucosinolates.[1] However, there are two key considerations:

  • Thermal Degradation: Water boils at a higher temperature (100°C) than 70% methanol (approx. 75°C), which increases the risk of degrading heat-labile glucosinolates, particularly indole glucosinolates.[1]

  • Leaching: Boiling vegetables in water can lead to significant losses of water-soluble glucosinolates, with some studies reporting up to 90% loss into the cooking water.[6][13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low overall glucosinolate yield Incomplete myrosinase inactivation.- Ensure rapid and uniform heating (e.g., pre-heat solvent before adding sample).- For freeze-drying, flash-freeze samples in liquid nitrogen immediately after harvesting.[1]- Use a proven method like cold 80% methanol extraction.[7][14]
Leaching of glucosinolates into the extraction solvent.- Avoid boiling in pure water where glucosinolates are highly soluble.[13]- Ensure the correct solvent-to-sample ratio is used.
Low recovery of indole glucosinolates Thermal degradation during extraction.- Avoid high-temperature methods. Opt for freeze-drying followed by extraction or a cold methanol protocol.[1][3]- Minimize heating time if a thermal method is necessary. The ISO 9167-1 standard suggests 10 minutes at 75°C in 70% methanol.[1]
High variability between replicates Non-uniform inactivation of myrosinase.- Standardize sample size and shape for consistent heat/cold penetration.- Ensure all samples are processed for the exact same duration and at the same temperature.
Incomplete desulfation.- The efficiency of the sulfatase enzyme can vary, and some glucosinolates are desulfated at different rates.[15]- Use a higher concentration of sulfatase solution if incomplete desulfation is suspected.[15]
Presence of unexpected breakdown products (e.g., isothiocyanates) Myrosinase was active during sample preparation or extraction.- Review and optimize the myrosinase inactivation step. Ensure it occurs before or simultaneously with tissue disruption.[1]- For cold extraction, ensure the tissue remains frozen during grinding and is immediately submerged in cold solvent.[1]

Quantitative Data Summary

Table 1: Comparison of Myrosinase Inactivation Temperatures in Brassica Species

Plant SourceTemperature Range for InactivationNotes
BroccoliInactivation begins at 30-40°C.[16][17]Over 90% activity is lost after 3 minutes at 60°C.[12][13]
Green CabbageStable up to 35°C.~70% of activity is lost after 1 hour at 45°C.[18]
Red CabbageComplete loss of activity after 4.8 minutes of microwaving at 900W.[9]Substantial activity is retained at lower microwave powers (e.g., 180W).[9]

Table 2: Comparison of Common Glucosinolate Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Heated Methanol (e.g., ISO 9167-1) Thermal denaturation of myrosinase.Well-established and validated method.[5]Can degrade heat-sensitive glucosinolates.[1] Involves hazardous boiling methanol.[1]
Freeze-Drying (Lyophilization) Removal of water and thermal inhibition.Excellent for preserving heat-sensitive compounds; allows for safe tissue disruption.[1]Time-consuming and requires specialized equipment. Can sometimes reduce final glucosinolate concentrations.[14]
Cold Methanol Extraction Low-temperature inhibition of myrosinase.Protects heat-sensitive glucosinolates; less hazardous than boiling methanol; cost and time-effective.[1][14]May be less effective for certain glucosinolates in specific species (e.g., glucoraphasatin in R. sativus shoots).[1]
Microwave Inactivation Rapid thermal denaturation.Very fast inactivation.[10]Risk of overheating and sample degradation; effectiveness is highly dependent on power and time.[10][11]

Experimental Protocols

Protocol 1: Heated Methanol Extraction (Adapted from ISO 9167-1)

This method is widely used for stable glucosinolates.

  • Sample Preparation: Use freeze-dried, finely-ground plant material (50-100 mg).[5]

  • Extraction:

    • Add the sample to a 2 mL tube containing two small metal balls.

    • Add 1.0 mL of 70% methanol pre-heated to 75°C.

    • Vortex briefly and place in a heating block at 75°C for 10 minutes.[1]

  • Centrifugation: Centrifuge the sample at 4000 rpm and transfer the supernatant to a new tube.

  • Further Processing: The supernatant is now ready for purification, typically involving a desulfation step on a DEAE Sephadex column.[1]

Protocol 2: Cold Methanol Extraction from Frozen Tissue

This method is ideal for preserving heat-sensitive glucosinolates.

  • Sample Preparation: Flash-freeze approximately 50 mg of fresh tissue in liquid nitrogen in a 2 mL tube and store at -80°C.[1]

  • Extraction:

    • Add a pre-determined volume of 80% methanol (pre-cooled to -20°C) to the frozen sample. The final methanol concentration should remain above 78%.[1]

    • Add two small ball bearings.

    • Immediately disrupt the tissue using a tissue lyser for 10 minutes at 20 rev/s, keeping the sample cold.[1]

  • Incubation & Centrifugation:

    • Let the sample stand for 30 minutes, then shake for an additional 30 minutes.[1]

    • Centrifuge at 4000 rpm and transfer the supernatant to a fresh tube for analysis.[1]

Visualizations

G cluster_prep Sample Preparation cluster_method1 Method 1: Thermal Inactivation cluster_method2 Method 2: Cold Inactivation cluster_analysis Analysis Harvest Harvest Fresh Plant Tissue FreezeDry Flash Freeze & Lyophilize Harvest->FreezeDry Freeze-Drying Pathway GrindFrozen Grind Frozen Tissue in Cold 80% Methanol Harvest->GrindFrozen Direct Cold Extraction GrindDry Grind Dried Tissue FreezeDry->GrindDry ExtractHot Extract in Boiling 70% Methanol (75°C) GrindDry->ExtractHot Purify Purify / Desulfate ExtractHot->Purify GrindFrozen->Purify HPLC HPLC Analysis Purify->HPLC

Caption: Workflow for glucosinolate extraction pathways.

G cluster_intact Intact Tissue cluster_disrupted Disrupted Tissue cluster_intervention Intervention Points GSL Glucosinolates (in S-cells) Mix GSL + Myrosinase GSL->Mix MYR Myrosinase (in Myrosin cells) MYR->Mix Hydrolysis Enzymatic Hydrolysis Mix->Hydrolysis Products Isothiocyanates, Nitriles, etc. Hydrolysis->Products Inactivate Inactivate Myrosinase (Heat, Cold, Microwave) Inactivate->Hydrolysis PREVENTS

Caption: Preventing myrosinase-catalyzed hydrolysis.

References

Technical Support Center: Quantification of Long-Chain Aliphatic Glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of long-chain aliphatic glucosinolates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of long-chain aliphatic glucosinolates.

Issue 1: Poor Resolution or Co-elution of Long-Chain Aliphatic Glucosinolates in HPLC

Question: My long-chain aliphatic glucosinolates (e.g., C8, C9, C10) are showing poor separation or are co-eluting in my HPLC chromatogram. How can I improve the resolution?

Answer:

Poor resolution of long-chain aliphatic glucosinolates is a common challenge due to their similar physicochemical properties. Here are several strategies to improve their separation:

  • Optimize the HPLC Gradient:

    • Decrease the Gradient Slope: A shallower gradient, meaning a slower increase in the percentage of the organic solvent (e.g., acetonitrile), can significantly improve the separation of closely eluting compounds.[1] For instance, if your initial gradient increases from 10% to 50% acetonitrile (B52724) in 10 minutes, try extending this to 20 minutes.

    • Isocratic Hold: Introduce an isocratic hold at a specific solvent composition just before the elution of your target long-chain glucosinolates. This can help to sharpen the peaks and improve separation.

    • Scouting Gradient: If you are unsure about the optimal elution conditions, run a broad "scouting" gradient (e.g., 5% to 95% organic solvent over 30-60 minutes) to determine the approximate elution time of your compounds of interest.[2] You can then design a more focused gradient around that time point.[2][3]

  • Adjust the Mobile Phase Composition:

    • Solvent Choice: While acetonitrile is commonly used, methanol (B129727) can offer different selectivity and may improve the resolution of certain glucosinolates.

    • Additives: The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and resolution by controlling the ionization of silanol (B1196071) groups on the column.

  • Column Selection and Temperature:

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., C18 with a different end-capping or a phenyl-hexyl phase) to exploit different separation mechanisms.

    • Column Dimensions: A longer column or a column with a smaller particle size can provide higher theoretical plates and better resolution.

    • Temperature Control: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks. However, excessively high temperatures can degrade some glucosinolates. A typical starting point is 40°C.[1]

Issue 2: Incomplete or Variable Enzymatic Desulfation

Question: I suspect that the enzymatic desulfation of my long-chain aliphatic glucosinolates is not complete, leading to inaccurate quantification. What could be the cause and how can I fix it?

Answer:

Incomplete desulfation is a critical issue that can lead to underestimation of glucosinolate content. Several factors can influence the efficiency of the sulfatase enzyme, especially for long-chain aliphatic glucosinolates:

  • Enzyme Activity and Purity:

    • Source and Quality: The activity of sulfatase from Helix pomatia can vary between batches. It is crucial to use a high-quality enzyme and to test its activity regularly.

    • Inhibitors: The crude plant extract may contain inhibitors of the sulfatase enzyme. Proper sample cleanup, for instance, using DEAE-Sephadex anion exchange columns, is essential to remove these inhibitors.

  • Reaction Conditions:

    • pH and Temperature: The optimal pH for sulfatase activity is typically around 5.5.[1] Ensure that your reaction buffer is at the correct pH. The reaction is usually carried out at room temperature overnight.

    • Substrate Concentration: High concentrations of glucosinolates in the extract can lead to substrate inhibition. If you suspect this, try diluting your extract before the desulfation step.

    • Chain Length Specificity: While not extensively documented, some studies suggest that the efficiency of sulfatase may be influenced by the structure of the glucosinolate side chain. For long-chain aliphatic glucosinolates, it may be necessary to increase the incubation time or the amount of enzyme to ensure complete desulfation.

  • Troubleshooting Steps:

    • Positive Control: Always include a known amount of a standard glucosinolate (e.g., sinigrin) in a parallel reaction to verify the activity of the enzyme.

    • Time Course Experiment: To determine the optimal incubation time for your specific samples, you can perform a time-course experiment, analyzing aliquots at different time points (e.g., 4, 8, 12, 24 hours).

    • Enzyme Concentration: If incomplete desulfation persists, try increasing the concentration of the sulfatase enzyme.

Issue 3: Low Recovery of Long-Chain Aliphatic Glucosinolates During Extraction

Question: I am concerned about the low recovery of my target long-chain aliphatic glucosinolates during the extraction process. How can I improve the extraction efficiency?

Answer:

The extraction of glucosinolates is a critical step, and the longer aliphatic chain can influence their solubility and stability. Here are some points to consider for improving recovery:

  • Extraction Solvent:

    • Methanol/Water Mixtures: A mixture of 70-80% methanol in water is commonly used for glucosinolate extraction as it efficiently denatures myrosinase, the enzyme that degrades glucosinolates.[1]

    • Temperature: Performing the extraction at an elevated temperature (e.g., 75°C) is crucial for rapid and complete inactivation of myrosinase.[1]

  • Sample Preparation:

    • Homogenization: Thoroughly grinding the plant material (preferably freeze-dried) to a fine powder increases the surface area for extraction.

    • Sample-to-Solvent Ratio: Ensure an adequate volume of extraction solvent is used to fully submerge the sample and allow for efficient extraction.

  • Troubleshooting Low Recovery:

    • Successive Extractions: Perform a second or even a third extraction of the plant material and analyze the extracts separately to check if the initial extraction was complete.

    • Internal Standard: The use of an internal standard added at the beginning of the extraction process is highly recommended to monitor and correct for losses during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying long-chain aliphatic glucosinolates compared to short-chain ones?

A1: The primary challenges associated with long-chain aliphatic glucosinolates include:

  • Chromatographic Resolution: Their increasing hydrophobicity with chain length can lead to longer retention times and potential co-elution with other lipophilic compounds in the sample matrix. Fine-tuning the HPLC gradient is often necessary.[1]

  • Availability of Standards: Pure analytical standards for very long-chain aliphatic glucosinolates (e.g., >C8) are often not commercially available, making accurate quantification challenging. Quantification is often based on response factors relative to a more common standard like sinigrin.

  • Enzymatic Desulfation Efficiency: There is some evidence to suggest that the efficiency of the desulfation enzyme may vary with the glucosinolate side-chain structure, potentially affecting the accuracy of quantification for longer-chain variants.

Q2: Is it necessary to perform the desulfation step for LC-MS analysis?

A2: No, the desulfation step is not strictly necessary for LC-MS analysis. Intact glucosinolates can be analyzed directly using LC-MS, which offers the advantage of avoiding potential issues with incomplete enzymatic reactions. However, desulfation can improve the chromatographic separation on reversed-phase columns by making the molecules less polar.

Q3: How can I minimize matrix effects in the LC-MS quantification of long-chain aliphatic glucosinolates?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, can be a significant source of error in LC-MS analysis. To minimize them:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate the analytes from the bulk of the matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for any consistent matrix effects.

  • Internal Standards: Use a stable isotope-labeled internal standard that has a similar structure and retention time to your analyte of interest to correct for both matrix effects and variations in instrument response.

Q4: What are typical concentrations of long-chain aliphatic glucosinolates found in Brassica species?

A4: The concentration of long-chain aliphatic glucosinolates can vary significantly depending on the Brassica species, cultivar, plant tissue, and growing conditions. The following table provides a summary of some reported values.

Quantitative Data Summary

The following table summarizes the content of various aliphatic glucosinolates, including long-chain ones, in different Brassica species. This data is compiled from multiple studies and should be used for comparative purposes with caution due to variations in analytical methodologies and plant growth conditions.[4][5][6]

Glucosinolate (Abbreviation)Side Chain LengthBrassica SpeciesTissueConcentration Range (µmol/g DW)Reference
Glucoiberin (IBE)C3Brassica oleracea (Broccoli)Sprouts0.1 - 2.5[5]
Progoitrin (PRO)C4Brassica napus (Rapeseed)Seeds10 - 60[4]
Sinigrin (SIN)C3Brassica juncea (Mustard)Seeds50 - 150[5]
Gluconapin (NAP)C4Brassica rapa (Turnip)Leaves1 - 280 (µmol/100g FW)[7]
Glucobrassicanapin (GBN)C5Brassica rapaLeaves0.5 - 10.3[6]
GlucohesperalinC6Rorippa austriacaRootsPresent[1]
GlucosiberinC7Rorippa austriacaRootsPresent[1]
GlucohirsutinC8Rorippa austriacaRootsPresent[1]
GlucoarabinC9Rorippa austriacaRootsPresent[1]

Note: DW = Dry Weight, FW = Fresh Weight. "Present" indicates that the compound was identified but not quantified in the cited source.

Experimental Protocols

Protocol 1: Extraction and Desulfation of Glucosinolates

This protocol is adapted from established methods for glucosinolate analysis.[1]

1. Materials and Reagents:

  • Freeze-dried plant material

  • 70% Methanol (HPLC grade)

  • DEAE-Sephadex A-25

  • Aryl sulfatase (Helix pomatia, Type H-1)

  • Sodium acetate (B1210297) buffer (20 mM, pH 5.5)

  • Ultrapure water

2. Extraction:

  • Weigh approximately 100 mg of finely ground, freeze-dried plant material into a centrifuge tube.

  • Add 1 mL of 70% methanol pre-heated to 75°C.

  • Vortex for 30 seconds and incubate in a water bath at 75°C for 10 minutes to inactivate myrosinase.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Re-extract the pellet with another 1 mL of 70% methanol and combine the supernatants.

3. Anion-Exchange Cleanup and Desulfation:

  • Prepare a mini-column by packing a pipette tip with glass wool and adding a slurry of DEAE-Sephadex A-25 (approximately 0.5 mL).

  • Equilibrate the column with 1 mL of ultrapure water followed by 1 mL of 20 mM sodium acetate buffer (pH 5.5).

  • Load the combined supernatant from the extraction step onto the column.

  • Wash the column with 2 x 1 mL of ultrapure water to remove impurities.

  • Add 75 µL of purified aryl sulfatase solution to the column and allow it to react overnight at room temperature.

  • Elute the desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.

  • The eluate can be directly analyzed by HPLC or freeze-dried and reconstituted in a known volume of water.

Protocol 2: HPLC Analysis of Desulfoglucosinolates

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.[1]

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.75 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection: 229 nm.[1]

2. Gradient Program: The following is a general gradient program that can be optimized for specific applications.[1]

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0982
207030
250100
300100
31982
40982

3. Quantification:

  • Identify desulfoglucosinolates by comparing their retention times with those of available standards.

  • Quantify individual glucosinolates by creating a calibration curve using a known standard (e.g., desulfo-sinigrin) and applying the appropriate response factors for other glucosinolates if pure standards are not available.

Visualizations

Experimental Workflow for Glucosinolate Quantification

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Desulfation cluster_analysis Analysis cluster_data Data Processing sample Plant Material grinding Grinding & Homogenization sample->grinding extraction Extraction (70% MeOH, 75°C) grinding->extraction ion_exchange DEAE-Sephadex Anion Exchange extraction->ion_exchange desulfation Enzymatic Desulfation (Sulfatase) ion_exchange->desulfation elution Elution of Desulfo-GLS desulfation->elution hplc HPLC-UV/PDA Analysis elution->hplc lcms LC-MS/MS Analysis (Optional) elution->lcms identification Peak Identification hplc->identification lcms->identification quantification Quantification identification->quantification troubleshooting_hplc cluster_resolution Poor Resolution / Co-elution cluster_peak_shape Poor Peak Shape (Tailing/Fronting) cluster_retention Inconsistent Retention Times start Poor Chromatographic Results? q_gradient Is the gradient optimized? start->q_gradient Yes q_ph Is mobile phase pH controlled? start->q_ph Yes q_temp Is column temperature stable? start->q_temp Yes a_gradient Adjust gradient slope or add isocratic hold q_gradient->a_gradient No q_column Is the column appropriate? q_gradient->q_column Yes a_column Try a different column chemistry or dimensions q_column->a_column No a_ph Add 0.1% formic acid q_ph->a_ph No q_overload Is the column overloaded? q_ph->q_overload Yes a_overload Dilute sample or inject smaller volume q_overload->a_overload Yes a_temp Use a column oven q_temp->a_temp No q_mobile_phase Is mobile phase preparation consistent? q_temp->q_mobile_phase Yes a_mobile_phase Prepare fresh mobile phase daily q_mobile_phase->a_mobile_phase No

References

Technical Support Center: Analysis of 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 11-(Methylsulfinyl)undecyl-glucosinolate and other glucosinolates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and precision of quantification. In electrospray ionization (ESI), commonly used for glucosinolate analysis, matrix effects are a significant concern due to the high polarity of glucosinolates and the complexity of matrices like plant extracts.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Extraction Spike Comparison: This involves comparing the peak area of a standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference in peak areas indicates the presence of matrix effects.

  • Post-Column Infusion: In this qualitative technique, a constant flow of the analyte standard is introduced into the mass spectrometer detector after the analytical column. A separate injection of a blank matrix extract is then performed. A suppression or enhancement of the baseline signal at the retention time of the analyte indicates the presence of matrix components that interfere with ionization.

Q3: What are the common sources of ion suppression in glucosinolate analysis?

A3: Common sources of ion suppression include salts, endogenous lipids, phenolics, and other secondary metabolites present in the sample matrix. For glucosinolates, the presence of the enzyme myrosinase in plant tissues can lead to their degradation if not properly inactivated during sample preparation, further complicating the matrix.

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: Currently, a stable isotope-labeled internal standard for this compound is not readily commercially available. The use of a structural analog or a related glucosinolate as an internal standard can be an alternative, but it may not perfectly compensate for matrix effects. Therefore, meticulous sample preparation and the use of matrix-matched calibration curves are crucial for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for the Analyte Ion Suppression1. Dilute the sample: A simple first step is to dilute the extract to reduce the concentration of interfering matrix components.[1] 2. Improve sample cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol. 3. Optimize chromatography: Adjust the gradient to better separate the analyte from co-eluting interferences.
Incomplete Extraction1. Ensure myrosinase inactivation: Use a heated solvent (e.g., 70-80% methanol (B129727) or ethanol (B145695) at 70-80°C) during extraction to denature the enzyme. 2. Optimize extraction solvent: While methanol is common, different glucosinolates may have varying solubilities. Experiment with different solvent compositions.
In-source Fragmentation1. Optimize ESI source parameters: Reduce the fragmentor or capillary voltage to minimize in-source collision-induced dissociation.
Poor Peak Shape (Tailing, Fronting, or Splitting) Secondary Interactions with Column1. Check mobile phase pH: Ensure the pH is appropriate for the analyte and column chemistry. 2. Use a different column: Consider a column with a different stationary phase or end-capping.
Column Overload1. Reduce injection volume or sample concentration.
Incompatible Injection Solvent1. Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase.
Inconsistent Retention Times Column Degradation1. Flush the column or replace if necessary.
Pump or System Issues1. Check for leaks, ensure proper pump performance, and adequate mobile phase degassing.
High Background Noise Contaminated Mobile Phase or System1. Prepare fresh mobile phases with high-purity solvents and additives. 2. Clean the ion source.
Carryover1. Optimize the needle wash procedure with a strong solvent.
Unexpected Adduct Formation Presence of Salts in the Mobile Phase or Sample1. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate. 2. Improve sample cleanup to remove non-volatile salts.

Experimental Protocols

Protocol 1: Myrosinase Inactivation and Solvent Extraction

This protocol is a starting point for the extraction of glucosinolates from plant material.

  • Sample Homogenization: Freeze-dry the plant material and grind to a fine powder. This prevents enzymatic degradation during storage and processing.

  • Enzyme Inactivation and Extraction:

    • Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

    • Add 1 mL of 80% methanol pre-heated to 80°C.

    • Vortex vigorously for 1 minute.

    • Incubate at 80°C for 15 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Re-extraction (Optional but Recommended):

    • Add another 1 mL of hot 80% methanol to the pellet.

    • Repeat the vortexing, incubation, and centrifugation steps.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE filter before LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for Glucosinolate Analysis (Recommended Starting Point)

This protocol is an adaptation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide residue analysis, and should be optimized for your specific matrix.

  • Sample Hydration and Homogenization:

    • Weigh 2 g of homogenized fresh or frozen plant material into a 50 mL centrifuge tube.

    • Add 8 mL of water and vortex for 1 minute.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the supernatant for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE can be used for further cleanup of the extracts obtained from Protocol 1 or 2.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Dilute the initial extract with water to reduce the organic solvent concentration to less than 10%.

    • Load the diluted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the glucosinolates with 5 mL of 70% methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Recovery of Selected Glucosinolates Using Different Extraction Methods

GlucosinolateExtraction MethodRecovery (%)Reference
Glucoiberin70% Methanol (Freeze-dried)78-98[2]
Gluconapin70% Methanol (Freeze-dried)78-98[2]
Glucobrassicin70% Methanol (Freeze-dried)78-98[2]
4-methoxyglucobrassicin70% Methanol (Freeze-dried)78-98[2]
Neoglucobrassicin70% Methanol (Freeze-dried)78-98[2]
Various Glucosinolates80% Methanol (Frozen-fresh)77-104

Recovery data is highly matrix-dependent and should be validated in your specific matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plant Material homogenize Homogenization (Freeze-drying) sample->homogenize extract Extraction with Hot Methanol/Ethanol homogenize->extract cleanup Sample Cleanup (SPE or d-SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing lcms->data result Quantification data->result

Caption: Experimental workflow for glucosinolate analysis.

troubleshooting_logic cluster_matrix_effects Matrix Effect Investigation cluster_solutions Potential Solutions start Analytical Issue (e.g., Low Signal) check_me Post-Extraction Spike or Post-Column Infusion start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No dilute Dilute Sample me_present->dilute improve_cleanup Improve Cleanup (SPE, d-SPE) me_present->improve_cleanup optimize_lc Optimize Chromatography me_present->optimize_lc check_extraction Review Extraction Protocol no_me->check_extraction

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Enhancing the Solubility of 11-(Methylsulfinyl)undecyl-glucosinolate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 11-(Methylsulfinyl)undecyl-glucosinolate in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an aliphatic glucosinolate, a type of secondary metabolite found in cruciferous plants.[1] It possesses a long alkyl chain, which can impart hydrophobic properties, potentially leading to poor solubility in aqueous buffers commonly used in bioassays. Inadequate solubility can lead to inaccurate and unreliable experimental results.

Q2: What are the general solubility characteristics of glucosinolates?

A2: Glucosinolates are generally considered water-soluble due to their hydrophilic glucose and sulfate (B86663) moieties. However, the solubility can be influenced by the structure of the side chain. Long-chain aliphatic glucosinolates, such as this compound, may exhibit reduced solubility in water compared to their short-chain counterparts.

Q3: Can I dissolve this compound directly in my aqueous bioassay buffer?

A3: Direct dissolution in aqueous buffers may be challenging due to the compound's potential hydrophobicity. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium.

Q4: What are the recommended solvents for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used organic solvents for dissolving compounds with limited aqueous solubility for use in bioassays. Aqueous methanol (B129727) (e.g., 70% methanol in water) is also frequently used for glucosinolate extraction and can be a suitable solvent for stock solutions.[2][3]

Q5: What is the maximum concentration of DMSO or ethanol that is safe for my cells in a bioassay?

A5: The maximum tolerated concentration of organic solvents like DMSO and ethanol is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the highest concentration of the solvent that does not affect cell viability or the assay endpoint. A general guideline for DMSO in many cell lines is to keep the final concentration at or below 0.5% (v/v), although some robust cell lines may tolerate up to 1%.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation observed when diluting the stock solution into aqueous buffer. The compound has low solubility in the final aqueous medium.1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of the glucosinolate in the assay. 2. Increase the co-solvent concentration: If permissible for your assay, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO) may help maintain solubility. Ensure this concentration is not toxic to your cells. 3. Use a different co-solvent: If DMSO is not effective or is toxic, consider ethanol as an alternative. 4. Sonication: Briefly sonicate the final solution to aid in dissolution. 5. Gentle warming: Gently warm the solution (e.g., to 37°C) to improve solubility, but be cautious of potential compound degradation at higher temperatures.
Inconsistent or non-reproducible bioassay results. Incomplete dissolution or precipitation of the compound during the experiment.1. Visually inspect for precipitation: Before adding the compound to your assay, and during the incubation period, visually check for any signs of precipitation (cloudiness, particles). 2. Prepare fresh dilutions: Always prepare fresh dilutions of the compound from the stock solution for each experiment. 3. Vortex thoroughly: Ensure thorough mixing by vortexing when preparing dilutions.
Low or no biological activity observed. 1. The compound is not sufficiently soluble at the tested concentration. 2. The intact glucosinolate may not be the primary bioactive agent.1. Confirm solubility: Use the troubleshooting steps above to ensure the compound is fully dissolved. 2. Consider enzymatic conversion: The biological activity of glucosinolates is often attributed to their hydrolysis products, isothiocyanates, which are formed by the action of the enzyme myrosinase.[4][5] If your experimental system lacks myrosinase activity (e.g., cell-free enzyme assays, or cell lines with low endogenous activity), you may need to consider pre-treating the glucosinolate with myrosinase or using the corresponding isothiocyanate, 11-(methylsulfinyl)undecyl isothiocyanate, directly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 535.7 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.357 mg.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 5.357 mg).

  • Vortex the tube thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: To minimize the final DMSO concentration, perform the dilutions in a step-wise manner. For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.5%, you could perform a 1:20 dilution of the 10 mM stock into an intermediate dilution, and then a further 1:5 dilution into the final culture medium.

  • Vortex each dilution thoroughly.

  • Add the final working solutions to your cell cultures, ensuring the final DMSO concentration does not exceed the predetermined tolerated level for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Signaling Pathways and Biological Activity

It is important to note that while you are working with the intact glucosinolate, much of the reported biological activity of these compounds is attributed to their isothiocyanate hydrolysis products. The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase, which may be present in the plant source of the compound or can be added exogenously. The cellular uptake of intact glucosinolates can occur, but they are often metabolized by gut microbiota in vivo to release isothiocyanates.[6][7]

The isothiocyanate derivative of this compound is a structural analog of sulforaphane, a well-studied isothiocyanate. Sulforaphane is known to exert its biological effects, including anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways in mammalian cells.

Key Signaling Pathways Modulated by Isothiocyanates:
  • Nrf2 Signaling Pathway: Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, isothiocyanates can enhance the cellular defense against oxidative stress.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Isothiocyanates have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[8][9][10][11][12]

Nrf2_Signaling_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n translocation

NFkB_Signaling_Pathway NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n translocation

experimental_workflow cluster_prep Preparation cluster_assay Bioassay stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) dilute Prepare Serial Dilutions in Culture Medium stock->dilute treat Treat Cells with Working Solutions dilute->treat vehicle Vehicle Control (Medium + Solvent) vehicle->treat incubate Incubate for Desired Time treat->incubate measure Measure Assay Endpoint (e.g., Viability, Gene Expression) incubate->measure

References

Glucosinolate Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucosinolate synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical and biosynthetic synthesis, extraction, purification, and analysis of glucosinolates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of glucosinolates?

A1: Chemical synthesis of glucosinolates can be challenging, often resulting in low yields. This is primarily due to the formation of unstable alkylthiohydroxamic intermediates and the moderate efficiency of nucleophilic displacement at the anomeric position of the glucosyl halide counterpart.[1] Most synthetic pathways, therefore, utilize a hydroximate disconnection approach to improve efficiency.[1]

Q2: Why is my biosynthetic production of glucosinolates resulting in low yields or inconsistent profiles?

A2: The biosynthesis of glucosinolates is a complex process regulated by a multitude of factors, which can lead to variability in yield and profile. Key influencing factors include:

  • Genetic Regulation: The expression levels of biosynthetic genes, such as those for cytochrome P450 monooxygenases (CYP79 family) and transcription factors (e.g., MYB28, MYB29 for aliphatic; MYB34, MYB51 for indole), play a crucial role.[2][3] Overexpression or knockout of these genes can significantly alter glucosinolate accumulation.[2]

  • Environmental and Nutritional Factors: Glucosinolate levels are influenced by external stimuli. For instance, low nitrogen and high sulfur supplies can enhance aliphatic glucosinolate accumulation.[4] Temperature stress, wounding, and elicitors like methyl jasmonate (MeJA) also impact biosynthesis.[2][4]

  • Precursor Availability: The synthesis of different glucosinolate classes (aliphatic, indole (B1671886), aromatic) depends on the availability of their precursor amino acids (e.g., methionine, tryptophan, phenylalanine/tyrosine).[2][3]

Q3: I'm observing significant degradation of my glucosinolate samples. What are the common causes and how can I prevent it?

A3: Glucosinolate degradation is a frequent issue stemming from both enzymatic and non-enzymatic factors.

  • Enzymatic Degradation: The primary cause of degradation is the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue but comes into contact upon tissue disruption, leading to hydrolysis.[1][5] It is critical to inactivate myrosinase during sample preparation.

  • Thermal Instability: Glucosinolates, particularly indole glucosinolates, are sensitive to heat.[6][7] For example, boiling can lead to significant losses, with indole glucosinolates being more susceptible than aliphatic ones.[8] Extraction temperatures should be carefully controlled, often not exceeding 50°C, to minimize thermal degradation.[1]

  • Storage Conditions: Improper storage can lead to degradation. A study on boiled white cabbage showed a 20-40% decrease in glucosinolate content after 24 hours of storage at 4°C.[9] It is crucial to store samples, especially extracts, at low temperatures (e.g., -20°C) and for short durations.

  • pH Sensitivity: The stability of glucosinolates and the profile of their breakdown products are influenced by pH.[8] Extreme pH conditions should be avoided during extraction and purification.

Troubleshooting Guides

Issue 1: Low Yield or Purity During Extraction and Purification

Symptoms:

  • Low recovery of target glucosinolates after extraction.

  • Co-elution of impurities during chromatographic purification.

Possible Causes & Solutions:

Cause Solution
Incomplete Myrosinase Inactivation Myrosinase activity upon tissue homogenization leads to glucosinolate hydrolysis. Solution: Immediately inactivate myrosinase by methods such as boiling the plant material in water or using a hot methanol-water mixture for extraction.[5][10] Microwave treatment can also be effective but may require optimization for different tissues.[10]
Suboptimal Extraction Solvent Glucosinolates are water-soluble, and the choice of solvent is critical for efficient extraction.[1] Solution: A mixture of 70% methanol (B129727) in water is commonly used and effective.[5] For frozen-fresh samples, 80% methanol with a heating step is recommended.[10]
Thermal Degradation During Extraction High temperatures can degrade glucosinolates, especially indole types.[1][6] Solution: Maintain extraction temperatures below 50-75°C.[1][10]
Inefficient Purification Method Glucosinolates are anionic and hydrophilic, making them challenging to separate from other polar compounds.[11] Solution: Utilize ion-exchange chromatography (e.g., DEAE Sepharose) to purify glucosinolates from crude extracts.[5][12] High-speed counter-current chromatography (HSCCC) is also an effective technique for large-scale purification.[11]
Issue 2: Inaccurate Quantification and Poor Chromatographic Resolution in HPLC Analysis

Symptoms:

  • Poorly separated or broad peaks in the HPLC chromatogram.

  • Inconsistent or non-reproducible quantification results.

  • Very small or no peaks for expected glucosinolates.

Possible Causes & Solutions:

Cause Solution
Column Degradation Over time and with numerous injections, the performance of the HPLC column can degrade. Solution: Replace the pre-column after 200-500 injections or the main column after 1,500-2,000 injections to restore peak separation.[5]
Suboptimal Gradient Program The mobile phase gradient may not be optimized for the specific glucosinolate profile of the sample. Solution: Adjust the acetonitrile-water gradient by decreasing the rate of acetonitrile (B52724) increase to improve the separation of co-eluting peaks.[5]
Lack of Appropriate Standards Accurate quantification relies on comparison with reference standards, but many glucosinolate standards are not commercially available.[12] Solution: Use sinigrin (B192396) as a common external standard and apply published response factors for other glucosinolates relative to sinigrin for quantification.[5] For absolute quantification of novel glucosinolates, isolation and NMR characterization are necessary.[13]
Degradation During Analysis Instability of desulfated glucosinolates or intact glucosinolates in the autosampler can lead to inaccurate results. Solution: Ensure the autosampler is kept at a low temperature and minimize the time samples are queued for injection.

Experimental Protocols

Protocol 1: Extraction and Purification of Glucosinolates for HPLC Analysis

This protocol is adapted from a well-validated method for analyzing glucosinolate profiles.[5]

1. Sample Preparation and Extraction: a. Weigh 50-100 mg of freeze-dried, finely ground plant material into a 2 mL reaction tube. b. Add 1 mL of 70% methanol (MeOH) in ultrapure water. c. Immediately place the tubes in a 75°C water bath for 1 minute to inactivate myrosinase. d. Vortex briefly and sonicate for 15 minutes. e. Centrifuge at 2,700 x g for 10 minutes at room temperature. f. Transfer the supernatant to a new tube.

2. Ion-Exchange Purification: a. Prepare small columns with DEAE Sepharose CL-6B. b. Load the supernatant from step 1f onto the column. c. Wash the column with 70% MeOH and then with ultrapure water to remove impurities.

3. Desulfation: a. Add sulfatase solution to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.

4. Elution and Sample Preparation for HPLC: a. Elute the desulfoglucosinolates from the column with ultrapure water. b. Freeze-dry the eluate. c. Re-dissolve the residue in a known volume of ultrapure water for HPLC analysis.

Visualizations

Glucosinolate_Biosynthesis_Pathway cluster_elongation Chain Elongation (Aliphatic) cluster_core Core Structure Synthesis Amino_Acid Amino Acid (e.g., Methionine) Elongated_AA Chain-Elongated Amino Acid Amino_Acid->Elongated_AA MAM enzymes Aldoxime Aldoxime Elongated_AA->Aldoxime CYP79F Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83A1, SUR1 Desulfo_GSL Desulfoglucosinolate Thiohydroximate->Desulfo_GSL UGT74B1 Glucosinolate Glucosinolate Desulfo_GSL->Glucosinolate SOT16/17/18 Tryptophan Tryptophan Aldoxime_Indole Indole-3-acetaldoxime Tryptophan->Aldoxime_Indole Tryptophan->Aldoxime_Indole

Caption: Simplified overview of aliphatic and indole glucosinolate biosynthesis pathways.

Troubleshooting_Workflow cluster_synthesis Synthesis & Extraction Issues cluster_analysis Analysis & Quantification Issues Low_Yield Problem: Low Yield or Sample Degradation Check_Myrosinase Myrosinase Inactivation Complete? Low_Yield->Check_Myrosinase Check_Temp Extraction Temperature Optimal? Check_Myrosinase->Check_Temp Yes Optimize_Protocol Action: Optimize Protocol (Heat, Solvent) Check_Myrosinase->Optimize_Protocol No Check_Solvent Extraction Solvent Correct? Check_Temp->Check_Solvent Yes Check_Temp->Optimize_Protocol No Check_Solvent->Optimize_Protocol No Purification_Issues Proceed to Purification Check_Solvent->Purification_Issues Yes Bad_Chroma Problem: Poor Chromatography or Quantification Check_Column Column Performance OK? Bad_Chroma->Check_Column Check_Gradient Gradient Program Optimized? Check_Column->Check_Gradient Yes Replace_Column Action: Replace Column Check_Column->Replace_Column No Check_Standards Appropriate Standards Used? Check_Gradient->Check_Standards Yes Optimize_Method Action: Optimize Method (Gradient, Standards) Check_Gradient->Optimize_Method No Check_Standards->Optimize_Method No Analysis_OK Analysis Protocol Validated Check_Standards->Analysis_OK Yes

Caption: Troubleshooting workflow for common issues in glucosinolate synthesis and analysis.

References

Technical Support Center: Refining Purification Protocols for 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 11-(Methylsulfinyl)undecyl-glucosinolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate a smooth and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a long-chain aliphatic glucosinolate. Its structure is characterized by an eleven-carbon alkyl chain with a methylsulfinyl group at the terminal end. Like all glucosinolates, it contains a β-D-thioglucose group and a sulfonated oxime moiety. These features make it a relatively polar compound.

Q2: What are the most common methods for extracting this compound from plant material?

A2: The most prevalent method for extracting glucosinolates is solvent extraction using a mixture of methanol (B129727) and water, often at elevated temperatures (around 70-80°C).[1][2] This serves the dual purpose of solubilizing the glucosinolates and inactivating the endogenous myrosinase enzyme, which can otherwise lead to their degradation.[1][2][3] Cold methanol extraction has also been shown to be effective.[3]

Q3: What is the principle behind the purification of this compound using ion-exchange chromatography?

A3: Glucosinolates are anionic due to the presence of a sulfate (B86663) group.[3] Anion-exchange chromatography is used to capture these negatively charged molecules from the crude extract. The glucosinolates bind to the positively charged stationary phase of the column, while neutral and positively charged impurities are washed away. The purified glucosinolates can then be eluted by increasing the salt concentration or changing the pH of the elution buffer.

Q4: Is desulfation necessary for the analysis of this compound?

A4: Desulfation, the enzymatic removal of the sulfate group, is a common step in glucosinolate analysis by High-Performance Liquid Chromatography (HPLC).[2][3] It increases the hydrophobicity of the molecule, leading to better retention and separation on reverse-phase HPLC columns. However, it is an additional step that can introduce variability. Analysis of intact glucosinolates is also possible with appropriate HPLC methods.[4][5]

Q5: How can I quantify the concentration of this compound in my purified fractions?

A5: Quantification is typically performed using HPLC with UV detection (commonly at 229 nm).[2] A calibration curve is constructed using a known concentration of a certified reference standard. If a specific standard for this compound is unavailable, a structurally similar glucosinolate standard, such as sinigrin, can be used for semi-quantitative analysis.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Glucosinolate in Crude Extract Incomplete inactivation of myrosinase enzyme leading to degradation.Ensure rapid heating of the plant material in the extraction solvent (e.g., boiling 70% methanol) to denature the enzyme.[2] Alternatively, freeze-drying the sample prior to extraction can minimize enzymatic activity.[3]
Inefficient extraction from plant tissue.Optimize the solvent-to-sample ratio and extraction time. Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Degradation of the methylsulfinyl group.Avoid harsh acidic or basic conditions during extraction. Keep extraction times as short as possible.
Poor Binding to Anion-Exchange Column Incorrect pH or ionic strength of the loading buffer.Ensure the pH of the crude extract is appropriate for the chosen anion-exchange resin (typically neutral to slightly basic). The ionic strength should be low to facilitate binding.
Column overloading.Reduce the amount of crude extract loaded onto the column or use a larger column volume.
Co-elution of Impurities from Anion-Exchange Column Inadequate washing of the column.Increase the volume of the wash buffer to ensure all non-specifically bound impurities are removed before elution.
Similar charge properties of impurities.Optimize the salt gradient for elution. A shallower gradient may provide better separation. Consider an additional purification step like size-exclusion or reverse-phase chromatography.
Low Recovery After Elution from Anion-Exchange Column Elution buffer is not strong enough to displace the glucosinolate.Increase the salt concentration (e.g., NaCl) in the elution buffer.[6] A decrease in pH can also aid in elution.[6]
Degradation of Product During HPLC Analysis Thermal instability of the glucosinolate.Maintain the HPLC column at a controlled, moderate temperature (e.g., 30-40°C).
Incomplete desulfation (if performed).Ensure the activity of the sulfatase enzyme is optimal and allow for sufficient incubation time. Note that some glucosinolates can be degraded by this step.[3]
Broad or Tailing Peaks in HPLC Chromatogram Poor retention on the reverse-phase column.For intact glucosinolates, consider using a more polar-modified reverse-phase column or adding an ion-pairing reagent to the mobile phase.
Issues with the mobile phase.Ensure the mobile phase is properly degassed and the pH is stable. Optimize the gradient to achieve better peak shape.

Experimental Protocols

Protocol 1: Extraction and Anion-Exchange Purification of this compound

1. Extraction: a. Homogenize 10 g of finely ground, freeze-dried plant material in 100 mL of boiling 70% (v/v) aqueous methanol for 10 minutes. b. Centrifuge the mixture at 10,000 x g for 15 minutes. c. Collect the supernatant. d. Re-extract the pellet with another 50 mL of boiling 70% methanol and combine the supernatants. e. Concentrate the combined supernatants under reduced pressure at 40°C.

2. Anion-Exchange Chromatography: a. Prepare a column with DEAE-Sephadex A-25 resin, equilibrated with 20 mM Tris-HCl buffer (pH 7.2). b. Dissolve the concentrated extract in a minimal volume of the equilibration buffer and load it onto the column. c. Wash the column with 5 column volumes of the equilibration buffer to remove unbound impurities. d. Elute the bound glucosinolates with a linear gradient of 0 to 1 M NaCl in the equilibration buffer over 10 column volumes. e. Collect fractions and monitor for the presence of glucosinolates using a rapid screening method (e.g., TLC or a spectrophotometric assay).

Protocol 2: HPLC Analysis of Purified this compound (as Desulfated Derivative)

1. Desulfation: a. Pool the glucosinolate-containing fractions from the ion-exchange chromatography. b. Apply the pooled fractions to a small column of DEAE-Sephadex A-25. c. Wash the column with water. d. Add a solution of purified arylsulfatase and incubate overnight at room temperature to cleave the sulfate group.[3] e. Elute the desulfoglucosinolates with deionized water.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: Water. c. Mobile Phase B: Acetonitrile. d. Gradient: A linear gradient from 5% to 60% B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 229 nm. g. Injection Volume: 20 µL.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for glucosinolate purification based on protocols for structurally similar compounds, as specific data for this compound is limited in the literature.

Purification Step Compound Starting Material Recovery (%) Purity (%) Reference
Anion-Exchange ChromatographySinigrinDefatted mustard seed extract72.9 (static), 64.5 (dynamic)79.6[6]
High-Speed Counter-Current ChromatographyGlucoraphanin (4-methylsulfinylbutyl glucosinolate)Broccoli seed extractNot specified>95[7][8]

Visualizations

experimental_workflow plant_material Plant Material extraction Extraction (70% Methanol, 80°C) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract centrifugation->supernatant ion_exchange Anion-Exchange Chromatography supernatant->ion_exchange purified_gls Purified Intact Glucosinolate ion_exchange->purified_gls desulfation Desulfation (Sulfatase) purified_gls->desulfation desulfo_gls Desulfated Glucosinolate desulfation->desulfo_gls hplc HPLC Analysis desulfo_gls->hplc

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Final Yield check_extraction Low yield in crude extract? start->check_extraction check_binding Poor binding to ion-exchange? check_extraction->check_binding No myrosinase Inactivate Myrosinase check_extraction->myrosinase Yes check_elution Low recovery after elution? check_binding->check_elution No check_buffer Adjust Buffer pH/Ionic Strength check_binding->check_buffer Yes increase_elution Increase Elution Strength check_elution->increase_elution Yes optimize_extraction Optimize Extraction Conditions myrosinase->optimize_extraction

Caption: A logical troubleshooting guide for low yield issues in glucosinolate purification.

signaling_pathway_placeholder amino_acid Amino Acid Precursor (e.g., Methionine) chain_elongation Chain Elongation amino_acid->chain_elongation core_structure Core Glucosinolate Formation chain_elongation->core_structure side_chain_modification Side-Chain Modification (e.g., Oxidation to Sulfinyl) core_structure->side_chain_modification final_product This compound side_chain_modification->final_product

Caption: Simplified biosynthetic pathway of this compound.

References

addressing variability in biological assays with 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-(Methylsulfinyl)undecyl-glucosinolate.

Troubleshooting Guide

Variability in biological assays utilizing this compound can arise from multiple factors, from initial compound handling to the final data analysis. This guide addresses common issues in a question-and-answer format.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

  • Question: My results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent bioactivity is often linked to the enzymatic conversion of the glucosinolate to its active isothiocyanate form by myrosinase. The activity of myrosinase can be highly variable.

    • Solution: Ensure consistent myrosinase activity by using a fresh, high-quality enzyme preparation for each experiment. It is crucial to optimize the hydrolysis conditions, as factors like pH, temperature, and the presence of co-factors such as ascorbic acid can significantly impact enzyme efficiency. For cell-based assays, consider if the cells themselves possess any myrosinase-like activity or if gut microbiota are a factor in in vivo models.

Issue 2: High Background Signal or Off-Target Effects

  • Question: I am observing high background noise or unexpected cellular responses in my assay. Why might this be happening?

  • Answer: This can be due to the stability of the parent glucosinolate and its breakdown products in your assay medium. Long-chain aliphatic glucosinolates can be unstable under certain conditions, and their degradation products may have off-target effects.

    • Solution: Assess the stability of this compound in your specific cell culture medium or buffer at the experimental temperature and duration. Minimize freeze-thaw cycles of stock solutions. It is also advisable to run control experiments with the glucosinolate alone (without myrosinase) to determine any effects of the parent compound.

Issue 3: Poor Solubility in Aqueous Buffers

  • Question: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended procedure?

  • Answer: As a long-chain aliphatic glucosinolate, this compound may have limited solubility in purely aqueous solutions.

    • Solution: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all experimental conditions, as the solvent itself can affect biological systems. Always include a vehicle control in your experimental design.

Frequently Asked Questions (FAQs)

General

  • What is this compound?

    • This compound is a long-chain aliphatic glucosinolate, a type of secondary metabolite found in some plants of the Brassicaceae family.[1] It is a precursor to the biologically active 11-(methylsulfinyl)undecyl isothiocyanate.

  • How should I store this compound?

    • For long-term storage, it is recommended to store the compound as a solid at -20°C or below. Stock solutions in organic solvents should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Design

  • What is the role of myrosinase in assays with this compound?

    • Myrosinase is an enzyme that catalyzes the hydrolysis of glucosinolates into isothiocyanates, which are typically the biologically active compounds.[2] Without myrosinase, this compound will likely exhibit little to no activity.

  • What are typical working concentrations for this compound?

    • The optimal concentration will be assay-dependent. It is recommended to perform a dose-response curve to determine the effective concentration range for your specific experimental setup.

Data Interpretation

  • What signaling pathways are modulated by the isothiocyanate derived from this compound?

    • While specific pathways for 11-(methylsulfinyl)undecyl isothiocyanate are not as extensively studied as other isothiocyanates like sulforaphane, it is anticipated to modulate similar pathways involved in cellular stress response, inflammation, and apoptosis. A key pathway is the Keap1/Nrf2 antioxidant response pathway.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC19H37NO10S3[2]
Molecular Weight535.69 g/mol [1]
AppearanceSolid
Storage-20°C or below

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework. Optimization of cell density, compound concentration, and incubation times is recommended.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a solution of myrosinase in a suitable buffer.

  • Treatment: Add the diluted this compound and myrosinase solutions to the appropriate wells. Include vehicle controls (medium with DMSO and myrosinase buffer) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

Glucosinolate_Hydrolysis Glucosinolate 11-(Methylsulfinyl)undecyl- glucosinolate Isothiocyanate 11-(Methylsulfinyl)undecyl- isothiocyanate (Active Compound) Glucosinolate->Isothiocyanate Hydrolysis Glucose Glucose Glucosinolate->Glucose Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Isothiocyanate Myrosinase->Glucose

Caption: Enzymatic hydrolysis of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1 Keap1 ITC->Keap1 modifies Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 dissociation Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxification Genes ARE->Genes activates transcription

Caption: The Keap1/Nrf2 signaling pathway activated by isothiocyanates.

References

how to store 11-(Methylsulfinyl)undecyl-glucosinolate to maintain integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-(Methylsulfinyl)undecyl-glucosinolate. This resource provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to ensure its integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for solid this compound upon receiving the shipment?

A1: Upon receipt, solid this compound can be stored at room temperature for short periods, as it is typically shipped under these conditions. However, for holding periods longer than a few days, it is advisable to move it to a more controlled environment to maintain long-term integrity.

Q2: What is the optimal long-term storage temperature for solid this compound?

A2: For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C or lower, protected from light and moisture. As a general practice for plant secondary metabolites, storing them as a dry powder or lyophilized sample at low temperatures minimizes chemical degradation.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a suitable solvent such as ultrapure water or a buffer compatible with your experimental setup. For analytical standards of other glucosinolates, such as sinigrin, aqueous solutions are prepared and can be stored at -20°C for at least one year.[2] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: What factors can lead to the degradation of this compound?

A4: The integrity of this compound can be compromised by several factors, including:

  • Elevated Temperatures: Thermal degradation can occur, especially in aqueous solutions.

  • Presence of Water: Hydrolysis can be a degradation pathway, particularly at non-neutral pH.

  • Extreme pH: Both acidic and basic conditions can promote degradation.

  • Presence of Metal Ions: Certain metal ions, such as iron(II), can catalyze the degradation of aliphatic glucosinolates.[2][3][4]

  • Light Exposure: As a general precaution for secondary metabolites, exposure to light should be minimized.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using the same batch of the compound. Degradation of the stock solution due to improper storage or handling.Prepare fresh stock solutions from the solid compound stored under recommended long-term conditions. Aliquot new stock solutions to minimize freeze-thaw cycles. Verify the integrity of the stock solution using an appropriate analytical method like HPLC.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound in the solid state or in solution.Review storage conditions of both the solid compound and the prepared solutions. Ensure the compound has been protected from heat, light, and moisture. Consider the possibility of thermal degradation if samples are heated during preparation.
Loss of biological activity in assays. The compound has degraded and is no longer in its active form.Confirm the integrity of the compound using an analytical method. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage and handling protocols.

Data Presentation: Storage Condition Comparison

The following table summarizes the recommended storage conditions to maintain the integrity of this compound.

Form Storage Duration Temperature Container Additional Precautions
Solid (Dry Powder) Short-term (days)Room TemperatureTightly sealed vial
Solid (Dry Powder) Long-term (months to years)-20°C or belowTightly sealed, amber vialProtect from light and moisture.
Stock Solution (in Water or Buffer) Up to 1 year-20°C or belowTightly sealed, amber vials (aliquoted)Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Assessment of this compound Integrity using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and integrity of this compound.

1. Materials and Reagents:

  • This compound sample (stored appropriately)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or other suitable mobile phase modifier

  • C18 reversed-phase HPLC column

2. Preparation of Standard Solution:

  • Accurately weigh a small amount of solid this compound.

  • Dissolve in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Further dilute to a working concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 229 nm

  • Injection Volume: 10-20 µL

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared standard solution.

  • Run the gradient and record the chromatogram.

  • Analyze the chromatogram for the presence of a single major peak at the expected retention time. The appearance of significant additional peaks may indicate degradation or impurities. The peak area can be used for quantitative assessment of stability over time.

Visualizations

Storage_Workflow Workflow for Storing this compound cluster_receipt Receiving Compound cluster_storage_options Storage Options cluster_conditions Key Conditions cluster_usage Experimental Use receive Receive Solid Compound short_term Short-term Storage (Solid, days) receive->short_term If immediate use long_term Long-term Storage (Solid, months-years) receive->long_term For future use prepare_solution Prepare Stock Solution (e.g., in Water) short_term->prepare_solution temp_neg_20 -20°C or lower long_term->temp_neg_20 protect Protect from Light & Moisture long_term->protect long_term->prepare_solution solution_storage Stock Solution Storage (Aliquoted) solution_storage->temp_neg_20 solution_storage->protect experiment Use in Experiment solution_storage->experiment Use aliquots prepare_solution->solution_storage Store remaining solution prepare_solution->experiment Use immediately

Caption: Workflow for storing this compound.

Degradation_Factors Factors Leading to Degradation cluster_factors Degradation Factors compound 11-(Methylsulfinyl)undecyl- glucosinolate Integrity heat Elevated Temperature heat->compound water Water (Hydrolysis) water->compound ph Extreme pH ph->compound light Light Exposure light->compound metal_ions Metal Ions (e.g., Fe²⁺) metal_ions->compound

References

improving the efficiency of myrosinase hydrolysis of 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Myrosinase Hydrolysis of Glucosinolates

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enzymatic hydrolysis of 11-(Methylsulfinyl)undecyl-glucosinolate by myrosinase. While this document focuses on this specific long-chain aliphatic glucosinolate, the principles and troubleshooting steps are broadly applicable to other glucosinolate-myrosinase reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of myrosinase-catalyzed hydrolysis of this compound?

A1: Myrosinase, a thioglucosidase, catalyzes the cleavage of the thioglucosidic bond within the glucosinolate molecule. In the presence of water, the enzyme cleaves the glucose group from this compound. This releases D-glucose and an unstable aglycone intermediate (thiohydroximate-O-sulfate).[1][2][3] This intermediate then spontaneously rearranges via a Lossen rearrangement to form the corresponding isothiocyanate, 11-(methylsulfinyl)undecyl isothiocyanate, which is often the bioactive compound of interest.[1][2]

Q2: What are the primary factors that influence the efficiency and outcome of the hydrolysis reaction?

A2: The efficiency of glucosinolate hydrolysis is dependent on several factors. These include intrinsic factors like pH, temperature, and the presence of cofactors such as ascorbic acid.[4][5][6] Extrinsic factors like pressure can also play a role.[4][5] Additionally, the specific source of the myrosinase enzyme and the concentration of both the enzyme and the substrate can significantly impact the reaction rate and product profile.[6] The presence of inhibitors, such as sulfate (B86663) (a reaction byproduct), can also reduce enzyme activity.[1]

Q3: Why is L-ascorbic acid frequently added to myrosinase reactions?

A3: L-ascorbic acid (Vitamin C) is a well-documented cofactor and activator of plant-derived myrosinases.[1][2][7] It serves as a base catalyst, significantly increasing the maximal reaction velocity (Vmax) of the enzyme.[1] For example, myrosinase from Raphanus sativus showed a dramatic increase in activity in the presence of 500 μM ascorbate.[1] Its inclusion in the reaction buffer is a standard practice to ensure optimal enzyme performance.

Q4: What are the common sources for obtaining active myrosinase for experimental use?

A4: Myrosinase can be isolated from various plants in the Brassicaceae family. Common sources for purification include broccoli (sprouts and florets), daikon radish sprouts, mustard seeds (Sinapis alba), and moringa leaves.[8][9] The choice of source can be important, as myrosinase properties, such as thermal stability and specific activity, can vary between species.[10] For laboratory use, purified commercial myrosinase preparations are also available.

Troubleshooting Guide

Problem: Low or No Product Yield

Q5: My hydrolysis reaction is yielding very little or no isothiocyanate product. What are the potential causes and how can I improve the yield?

A5: Low product yield is a common issue that can stem from several factors. Systematically check the following:

  • Sub-optimal pH: Myrosinase activity is highly pH-dependent. The optimal pH for most plant myrosinases is between 6.0 and 7.0.[4][5] However, some have shown optima as low as pH 5.0 or as high as 9.0.[11][12] Verify the pH of your reaction buffer and consider performing a pH optimization experiment for your specific enzyme and substrate.

  • Incorrect Temperature: The optimal temperature for myrosinase activity is typically between 30°C and 60°C.[4][13] Temperatures above 70°C can lead to rapid thermal denaturation and inactivation of the enzyme.[13][14] Conversely, very low temperatures will slow the reaction rate. Ensure your incubation temperature is within the optimal range.

  • Absence of Cofactors: The absence of L-ascorbic acid can dramatically reduce enzyme activity.[1] Ensure it is included in your reaction mixture at an optimal concentration (typically 0.1 to 5 mM).[1][13] Some studies also report a slight enhancement of activity with MgCl2.[4][5]

  • Enzyme Inactivity: The myrosinase itself may be inactive due to improper storage or handling. Store the enzyme at low temperatures (e.g., 4°C) in a suitable buffer, but avoid freezing unless the stability has been confirmed.[8]

  • Presence of Inhibitors: Sulfate, a byproduct of the reaction, is a known competitive inhibitor.[1] High initial concentrations of other salts can also reduce activity.[8] Additionally, if using crude extracts, other plant compounds could be inhibiting the reaction. Consider purifying the enzyme further.

Problem: Inconsistent or Non-Reproducible Results

Q6: I am observing significant variability in my results between experimental runs. What factors should I investigate?

A6: Lack of reproducibility often points to uncontrolled variables in the experimental setup.

  • Inconsistent Reagent Preparation: Ensure all buffers and solutions are prepared fresh and that their pH is accurately measured for every experiment. The concentration of the substrate and cofactor should be precise.

  • Variable Enzyme Activity: If using a freshly prepared enzyme extract for each experiment, the activity can vary. It is best to prepare a larger batch of purified enzyme, determine its specific activity, and use aliquots for subsequent experiments to ensure consistency.

  • Pipetting Errors: When working with small volumes, minor pipetting errors can lead to large variations in final concentrations. Calibrate your pipettes and use careful technique.

  • Reaction Time and Quenching: Ensure the reaction is initiated and stopped consistently across all samples. Inactivating the enzyme, for example by boiling, must be done rapidly and uniformly.[15]

  • Substrate Stability: While glucosinolates are generally stable, their degradation can occur during storage, especially after processing.[16] Ensure your this compound stock is stored properly and its purity is verified.

Problem: Substrate or Product Inhibition

Q7: My reaction rate seems to decrease at very high concentrations of this compound. Is this expected?

A7: Yes, substrate inhibition has been observed for myrosinase from sources like broccoli and cauliflower.[17] At very high substrate concentrations, the enzyme's active site can become saturated in a non-productive manner, leading to a decrease in the overall reaction rate. It is recommended to determine the optimal substrate concentration by performing a kinetic analysis and plotting reaction velocity against a range of substrate concentrations. This will help identify the concentration that provides the maximum reaction rate before inhibition occurs.

Data Summary Tables

Table 1: Summary of Reported Optimal Conditions for Myrosinase Activity

Parameter Optimal Range/Value Source Plant/Enzyme Citation(s)
pH 6.5 - 7.0 Broccoli (Brassica oleracea) [4][5]
5.0 Broccoli (Purified) [11]
4.0 - 8.0 General Plant Myrosinases [9]
7.0 - 9.0 Watercress (Nasturtium officinale) [12]
Temperature ~30°C Broccoli (Brassica oleracea) [4]
37°C Commercial Myrosinase Prep [10][18]
40°C Broccoli (Purified) [11]
50°C - 60°C Cabbage, Mustard [13]
45°C Watercress (Nasturtium officinale) [12]
Cofactors
L-Ascorbic Acid 2 g/liter (~11 mM) Broccoli (Brassica oleracea) [4][5]
500 µM Daikon Radish (Raphanus sativus) [1]
30 µM Garden Cress (Lepidium sativum) [15]
5 - 10 mM Cabbage (Brassica oleracea) [13]

| MgCl₂ | 0.1 g/liter (~1 mM) | Broccoli (Brassica oleracea) |[4][5] |

Table 2: Common Inhibitors of Myrosinase Activity

Inhibitor Type of Inhibition Comments Citation(s)
Sulfate (SO₄²⁻) Competitive A byproduct of the hydrolysis reaction. [1]
High Salt Conc. Not specified Can reduce catalytic activity. [8]
Heavy Metal Ions Not specified Ions like Cu²⁺, Zn²⁺, and Al³⁺ can inhibit the enzyme. [11]
EDTA Not specified Can inhibit the enzyme, suggesting a role for metal ions in stability or activity. [11]

| Glucono-δ-lactone | Non-competitive | A known inhibitor of β-glucosidases, but a poor inhibitor of myrosinase. |[7] |

Experimental Protocols

Protocol 1: General Myrosinase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for monitoring the degradation of glucosinolates like sinigrin, which has a UV absorbance that decreases upon hydrolysis.[14][18]

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 20-50 mM sodium phosphate (B84403) or MES buffer at the desired pH (e.g., pH 6.5).

    • Cofactor Stock: Prepare a 100 mM stock solution of L-ascorbic acid in the reaction buffer.

    • Substrate Stock: Prepare a stock solution of this compound in ultrapure water. The concentration should be chosen based on preliminary kinetic experiments (e.g., 10 mM).

    • Enzyme Solution: Prepare a solution of purified myrosinase in cold reaction buffer.

  • Assay Procedure:

    • In a UV-transparent microplate or cuvette, prepare the reaction mixture. For a 200 µL final volume:

      • 170 µL of Reaction Buffer

      • 2 µL of 100 mM L-ascorbic acid (final concentration: 1 mM)

      • 10 µL of 10 mM Substrate Stock (final concentration: 0.5 mM)

    • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 18 µL of the enzyme solution.

    • Immediately begin monitoring the decrease in absorbance at a suitable wavelength (e.g., 227-230 nm for sinigrin; an optimal wavelength should be determined for this compound).[18]

    • Record measurements every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Myrosinase Extraction and Partial Purification

This protocol is a generalized method based on common lab procedures for isolating myrosinase.[8][11]

  • Homogenization:

    • Start with fresh plant material (e.g., broccoli sprouts, mustard seeds).

    • Grind the material to a fine powder in liquid nitrogen or use a blender with a cold extraction buffer (e.g., 20 mM sodium phosphate, pH 6.5).

  • Clarification:

    • Centrifuge the crude homogenate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

    • Collect the clear supernatant, which contains the crude enzyme extract.

  • Ammonium (B1175870) Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract while gently stirring on ice to achieve a specific saturation (e.g., 20-60%).[11]

    • Allow precipitation to occur for at least 1 hour on ice.

    • Centrifuge to collect the precipitated protein.

  • Dialysis:

    • Resuspend the pellet in a minimal volume of cold buffer.

    • Dialyze the solution extensively against the same buffer to remove the ammonium sulfate.

  • Further Purification (Optional):

    • For higher purity, the dialyzed sample can be subjected to chromatography techniques such as affinity chromatography (e.g., Concanavalin A) or gel filtration.[9]

Visualizations and Workflows

Hydrolysis_Optimization_Workflow start_end start_end process process decision decision data data A Start: Low Hydrolysis Efficiency B Prepare Purified Myrosinase & Substrate Solution A->B C Run Baseline Assay (e.g., pH 7.0, 37°C, 1mM Ascorbic Acid) B->C D pH Optimization (Test range pH 5-9) C->D E Temperature Optimization (Test range 25-60°C) D->E F Cofactor Optimization (Test Ascorbic Acid Conc.) E->F G Analyze Results: Calculate Reaction Rates F->G H Is Yield Sufficient? G->H I Troubleshoot Further: Check for Inhibitors, Enzyme Stability H->I No J End: Optimized Protocol H->J Yes I->C

Caption: Workflow for optimizing myrosinase hydrolysis efficiency.

Myrosinase_Factors cluster_activators Activators / Positive Factors cluster_inhibitors Inhibitors / Negative Factors Myrosinase Myrosinase Activity Sulfate Sulfate (SO₄²⁻) (Product Inhibition) High_Temp High Temperature (>70°C, Denaturation) Extreme_pH Extreme pH (<4.0 or >9.0) Heavy_Metals Heavy Metals / EDTA Substrate_Inhibition High Substrate Conc. Ascorbic_Acid L-Ascorbic Acid (Cofactor) Ascorbic_Acid->Myrosinase Optimal_pH Optimal pH (e.g., 6.0-7.0) Optimal_pH->Myrosinase Optimal_Temp Optimal Temp (e.g., 30-60°C) Optimal_Temp->Myrosinase MgCl2 MgCl₂ MgCl2->Myrosinase Sulfate->Myrosinase High_Temp->Myrosinase Extreme_pH->Myrosinase Heavy_Metals->Myrosinase Substrate_Inhibition->Myrosinase

Caption: Key factors that influence myrosinase catalytic activity.

Hydrolysis_Pathway Glucosinolate 11-(Methylsulfinyl)undecyl- Glucosinolate Myrosinase Myrosinase + H₂O Glucosinolate->Myrosinase Myrosinase->Products Glucose D-Glucose Products->Glucose Aglycone Unstable Aglycone Products->Aglycone Rearrangement Spontaneous (Lossen Rearrangement) Aglycone->Rearrangement Isothiocyanate 11-(Methylsulfinyl)undecyl- Isothiocyanate Rearrangement->Isothiocyanate

Caption: The enzymatic hydrolysis pathway of a glucosinolate.

References

Technical Support Center: Validation of a New Analytical Method for 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for 11-(Methylsulfinyl)undecyl-glucosinolate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the analysis of glucosinolates like this compound?

A1: The most frequently employed methods for glucosinolate analysis are High-Performance Liquid Chromatography (HPLC) with UV or PDA detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] For intact glucosinolate analysis, reversed-phase HPLC (RP-HPLC) is a widely used and preferred separation technique.[3]

Q2: Why is sample preparation a critical step in glucosinolate analysis?

A2: Sample preparation is crucial to prevent the degradation of glucosinolates by the endogenous enzyme myrosinase, which becomes active upon tissue damage.[4][5] Inactivation of myrosinase, often through freeze-drying or heat treatment, is a necessary first step for accurate quantification.[4][5] The extraction process itself also needs to be optimized to ensure complete recovery of the target analyte.

Q3: What is desulfation and why is it often used in HPLC-based glucosinolate analysis?

A3: Desulfation is an enzymatic reaction that removes the sulfate (B86663) group from intact glucosinolates, creating desulfo-glucosinolates.[3] This process is often performed prior to RP-HPLC analysis because it reduces the polarity of the glucosinolates, facilitating better separation on the column.[3]

Q4: Are there any drawbacks to the desulfation step?

A4: Yes, the desulfation step can present challenges. Issues such as incomplete desulfation, self-dimerization, and degradation of the desulfated compounds can occur, potentially compromising the accuracy of the final data.[1][6]

Q5: What are the key parameters to evaluate during the validation of an analytical method for this compound?

A5: According to international guidelines (e.g., ICH), the key validation parameters for an analytical method include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing in HPLC - Column degradation- Inappropriate mobile phase pH- Contamination of the guard or analytical column- Replace the guard or analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent to remove contaminants.
Inconsistent Retention Times - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a consistent temperature.[9]- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the pump.
Low Analyte Recovery - Incomplete extraction from the sample matrix- Degradation of the analyte during sample preparation- Incomplete desulfation- Optimize the extraction solvent, time, and temperature.- Ensure myrosinase is inactivated prior to extraction.[5]- Optimize the sulfatase enzyme concentration and reaction time.
Non-linear Calibration Curve - Detector saturation at high concentrations- Inappropriate concentration range for the standards- Dilute the standards and samples to fall within the linear range of the detector.- Prepare a new set of standards with a narrower concentration range.
High Variability in Replicate Injections (Poor Precision) - Injector malfunction- Inconsistent sample volume- Sample instability- Service the autosampler or injector.- Ensure the injection loop is completely filled.- Analyze samples promptly after preparation or store them under conditions that ensure stability.
Presence of Ghost Peaks - Carryover from previous injections- Contamination in the mobile phase or system- Inject a blank solvent between samples to clean the column.[10]- Use high-purity solvents and filter the mobile phase.- Clean the injector port and loop.

Experimental Protocols

Protocol 1: Extraction and Desulfation of this compound
  • Sample Homogenization: Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL reaction tube.

  • Myrosinase Inactivation: Add 1 mL of boiling 70% methanol (B129727) and immediately place the tube in a heating block at 75°C for 10 minutes.

  • Extraction: Cool the sample to room temperature and add an internal standard (e.g., sinigrin). Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a DEAE-Sephadex A-25 column.

  • Washing: Wash the column twice with 1 mL of 70% methanol, followed by two washes with 1 mL of ultrapure water, and finally two washes with 1 mL of 20 mM sodium acetate (B1210297) buffer (pH 5.5).

  • Desulfation: Add 75 µL of purified sulfatase solution to the column and let it react overnight at room temperature.

  • Elution: Elute the desulfated glucosinolates by adding 2 x 0.75 mL of ultrapure water.

  • Sample Preparation for HPLC: Collect the eluate and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV Method Validation for this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 229 nm.

Validation Parameters:

  • Linearity: Prepare a series of at least five concentrations of a purified this compound standard. Inject each concentration in triplicate. Plot the peak area against the concentration and determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). Analyze the samples and calculate the percentage recovery.

  • Precision (Repeatability): Analyze at least six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).

  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank matrix, a matrix spiked with the analyte, and a matrix spiked with potentially interfering compounds to demonstrate that the method can differentiate the analyte from other substances.

Summary of Quantitative Data for Method Validation

Parameter Acceptance Criteria Example Result for a Validated Method
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 80 - 120%98.5 - 103.2%
Precision (Repeatability, %RSD) ≤ 2%1.5%
Intermediate Precision (%RSD) ≤ 3%2.1%
LOD Reportable value0.5 µg/mL
LOQ Reportable value1.5 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 0.999

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Desulfation cluster_analysis Analysis Sample Plant Material FreezeDry Freeze-Drying Sample->FreezeDry Grind Grinding FreezeDry->Grind Weigh Weighing Grind->Weigh Myrosinase_Inactivation Myrosinase Inactivation (Boiling 70% MeOH) Weigh->Myrosinase_Inactivation Extraction Extraction (Sonication) Myrosinase_Inactivation->Extraction Centrifuge Centrifugation Extraction->Centrifuge SPE Solid-Phase Extraction (DEAE-Sephadex) Centrifuge->SPE Wash Washing Steps SPE->Wash Desulfation Enzymatic Desulfation (Sulfatase) Wash->Desulfation Elution Elution Desulfation->Elution Filter Filtering (0.22 µm) Elution->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition & Processing HPLC->Data Validation_Logic cluster_method_dev Method Development cluster_validation_params Validation Parameters cluster_outcome Outcome Method_Dev Analytical Method Development Specificity Specificity Method_Dev->Specificity Linearity Linearity Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision Method_Dev->Precision LOD_LOQ LOD & LOQ Method_Dev->LOD_LOQ Robustness Robustness Method_Dev->Robustness Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

References

minimizing sample loss during preparation for 11-(Methylsulfinyl)undecyl-glucosinolate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 11-(Methylsulfinyl)undecyl-glucosinolate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample loss during the preparation for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to prevent sample loss during glucosinolate analysis?

A1: The most critical step is the immediate and effective inactivation of the myrosinase enzyme upon sample collection.[1][2][3] Myrosinase is physically separated from glucosinolates in intact plant cells. However, when cell walls are damaged during harvesting or sample preparation, myrosinase comes into contact with glucosinolates, leading to their rapid hydrolysis and subsequent loss of the intact analyte.[1][4]

Q2: What are the recommended methods for myrosinase inactivation?

A2: Several methods can be employed for myrosinase inactivation. The choice of method can depend on the sample type and available equipment.

  • Freeze-drying (Lyophilization): This is a common method that removes water from the tissue, which is essential for myrosinase activity.[1][3] However, it can be time-consuming and may lead to some glucosinolate degradation if not performed correctly.[1]

  • Boiling Methanol (B129727)/Ethanol: Extracting the sample in boiling solvents (typically 70-80% methanol or ethanol) effectively denatures and inactivates myrosinase.[5][6][7]

  • Microwave Treatment: Rapid heating using a microwave can effectively inactivate myrosinase.[2][6] However, conditions need to be carefully optimized for different tissue types to avoid overheating and degradation of the target analyte.[6]

  • Cold Methanol Extraction: Using cold 80% methanol has been shown to be effective in inactivating myrosinase and preserving glucosinolate concentrations.[3][5][8]

Q3: Which extraction solvent is best for this compound?

A3: Glucosinolates are polar compounds, and polar solvents are most effective for their extraction.[5] Aqueous methanol (typically 70-80%) is a widely used and effective solvent for glucosinolate extraction as it also aids in inactivating myrosinase.[1][5][6] Ethanol can also be used and may offer advantages in specific cases.[9]

Q4: Can I analyze this compound directly by Gas Chromatography (GC)?

A4: Direct analysis of intact glucosinolates by GC is generally not feasible due to their non-volatile and thermally unstable nature.[1] For GC analysis, glucosinolates typically need to be converted into more volatile derivatives, a process that can introduce variability and potential sample loss.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound Incomplete myrosinase inactivation leading to enzymatic degradation.Ensure rapid and thorough inactivation of myrosinase immediately after sample collection using methods like freeze-drying, boiling methanol, or microwave treatment.[1][2][3][6]
Inefficient extraction.Use a polar solvent like 70-80% methanol and ensure a sufficient solvent-to-sample ratio.[5][6] Employing techniques like ultrasonication can improve extraction efficiency.[10]
Thermal degradation during sample processing.Avoid excessively high temperatures or prolonged heating during extraction and solvent evaporation.[5]
Incomplete desulfation (if using HPLC methods that require it).Ensure the sulfatase enzyme is active and the reaction conditions (pH, temperature, incubation time) are optimal.[1][10]
High variability between replicate samples Non-homogenous sample material.Ensure the plant material is finely and uniformly ground before extraction to obtain a representative sample.[6][10]
Inconsistent timing between sample harvesting and processing.Standardize the time between harvesting and myrosinase inactivation to minimize variability in glucosinolate degradation.[1]
Pipetting errors or inconsistent sample weighing.Use calibrated pipettes and a precision balance for accurate measurements.
Presence of unexpected peaks in the chromatogram Formation of degradation products.This can be due to myrosinase activity or non-enzymatic degradation. Review and optimize the myrosinase inactivation and extraction procedures. Using LC-MS/MS can help in the identification of these degradation products.[1]
Contamination from lab equipment or solvents.Ensure all glassware and equipment are thoroughly cleaned, and use high-purity (e.g., HPLC grade) solvents.

Experimental Protocols

Protocol 1: Cold Methanol Extraction for this compound

This protocol is adapted from methods that emphasize effective myrosinase inactivation without heating.[3]

  • Sample Homogenization: Weigh approximately 100 mg of fresh, frozen, or freeze-dried plant material into a 2 mL microcentrifuge tube. If using fresh tissue, perform this step quickly to minimize enzymatic degradation. For frozen tissue, keep it frozen during weighing.

  • Myrosinase Inactivation and Extraction: Add 1 mL of pre-chilled 80% methanol to the sample. Immediately vortex vigorously for 1 minute to ensure thorough mixing and inactivation of myrosinase.

  • Extraction: Place the samples in an ultrasonic bath for 15-20 minutes at room temperature.[6][10]

  • Centrifugation: Centrifuge the tubes at a minimum of 3,000 x g for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted glucosinolates to a new tube.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 1 mL of 80% methanol to the pellet, vortex, sonicate, and centrifuge again. Combine the supernatants.

  • Sample Filtration: Filter the combined supernatant through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.

Protocol 2: Microwave-Assisted Extraction

This protocol utilizes rapid heating to inactivate myrosinase.[6]

  • Sample Preparation: Weigh approximately 1 g of fresh plant tissue into a microwave-safe vessel.

  • Microwave Inactivation: Place the sample in a microwave and heat for 60-90 seconds. The exact time will need to be optimized based on the microwave's power and the sample type to ensure enzyme inactivation without charring the sample.

  • Extraction Solvent Addition: Immediately add 10 mL of 70% methanol to the heated sample.

  • Homogenization and Extraction: Homogenize the sample in the solvent using a high-speed homogenizer. Then, vortex and sonicate for 20 minutes.

  • Centrifugation and Filtration: Centrifuge the extract at 3,000 x g for 10 minutes and filter the supernatant through a 0.22 µm filter prior to analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_inactivation Myrosinase Inactivation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Plant Material Weigh Weigh Sample Harvest->Weigh Homogenize Homogenize Weigh->Homogenize FreezeDry Freeze-Drying Homogenize->FreezeDry Choose Inactivation Method BoilingMethanol Boiling Methanol Homogenize->BoilingMethanol Choose Inactivation Method Microwave Microwave Homogenize->Microwave Choose Inactivation Method ColdMethanol Cold Methanol Homogenize->ColdMethanol Choose Inactivation Method AddSolvent Add Extraction Solvent FreezeDry->AddSolvent BoilingMethanol->AddSolvent Microwave->AddSolvent ColdMethanol->AddSolvent Sonicate Ultrasonicate AddSolvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter Extract CollectSupernatant->Filter HPLC HPLC Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS

Caption: Workflow for Glucosinolate Sample Preparation and Analysis.

troubleshooting_logic Start Low/No Analyte Signal CheckInactivation Was Myrosinase Inactivation Complete? Start->CheckInactivation CheckExtraction Was Extraction Efficient? CheckInactivation->CheckExtraction Yes ImproveInactivation Improve Inactivation Method (e.g., faster processing, different method) CheckInactivation->ImproveInactivation No CheckDegradation Potential Thermal Degradation? CheckExtraction->CheckDegradation Yes OptimizeExtraction Optimize Extraction (e.g., solvent, sonication time) CheckExtraction->OptimizeExtraction No ReduceHeat Reduce Heat Exposure (e.g., lower temp, shorter time) CheckDegradation->ReduceHeat Yes Success Problem Resolved CheckDegradation->Success No ImproveInactivation->Success OptimizeExtraction->Success ReduceHeat->Success

Caption: Troubleshooting Logic for Low Analyte Signal.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 11-(Methylsulfinyl)undecyl-glucosinolate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the structural validation of 11-(methylsulfinyl)undecyl-glucosinolate. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the structural elucidation workflow. The information presented is based on experimental data from closely related analogues, offering a robust framework for the characterization of this specific aliphatic glucosinolate.

Introduction

This compound is a member of the glucosinolate family, a class of secondary metabolites found in cruciferous plants. The structural confirmation of these compounds is crucial for understanding their biological activity and potential therapeutic applications. NMR spectroscopy is a primary and powerful tool for the unambiguous structural elucidation of natural products like glucosinolates.[1] This guide focuses on the interpretation of ¹H and ¹³C NMR data, supported by two-dimensional (2D) NMR techniques, to validate the structure of this compound.

Comparative NMR Data

While a complete, publicly available experimental NMR dataset for this compound is not readily accessible, data from closely related, synthesized analogues provide a strong basis for structural assignment. The following tables present the ¹H and ¹³C NMR chemical shifts for per-O-acetylated 11-(methylsulfinyl)undecyl glucosinolate and 11-(methylsulfonyl)undecyl glucosinolate. The latter differs only in the oxidation state of the sulfur atom in the side chain, while the former has acetyl protecting groups on the glucose moiety. These differences are highlighted in the analysis.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

Proton Per-O-acetylated 11-(Methylsulfinyl)undecyl glucosinolate (in CDCl₃) 11-(Methylsulfonyl)undecyl glucosinolate (in D₂O) Expected for this compound (in D₂O)
H-1'5.52 (d, J=10.0 Hz)5.04 (d, J=10.1 Hz)~5.0 ppm (d)
H-2'4.88 (t, J=9.6 Hz)3.41–3.49 (m)~3.4-3.5 ppm (m)
H-3'5.45 (t, J=9.5 Hz)3.55–3.67 (m)~3.5-3.7 ppm (m)
H-4'4.93 (t, J=8.3 Hz)3.41–3.49 (m)~3.4-3.5 ppm (m)
H-5'4.02–4.21 (m)3.55–3.67 (m)~3.5-3.7 ppm (m)
H-6'a, H-6'b4.02–4.21 (m)3.75 (dd), 3.92 (dd)~3.7-3.9 ppm (m)
H-22.58–2.89 (m)2.51–2.66 (m)~2.6-2.9 ppm (m)
H-3 to H-101.20-1.82 (m)1.22–1.40 (m)~1.2-1.7 ppm (m)
H-112.58–2.89 (m)3.16 (t, J=7.4 Hz)~2.7-2.9 ppm (t)
S-CH₃2.59 (s)2.98 (s)~2.6-2.7 ppm (s)
Acetyl-CH₃1.97, 2.02, 2.03, 2.05 (4s)N/AN/A

Data for per-O-acetylated 11-(methylsulfinyl)undecyl glucosinolate and 11-(methylsulfonyl)undecyl glucosinolate are adapted from a study on the synthesis of ω-methylsulfinyl- and ω-methylsulfonylalkyl glucosinolates.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon Per-O-acetylated 11-(Methylsulfinyl)undecyl glucosinolate (in DMSO-d₆) 11-(Methylsulfonyl)undecyl glucosinolate (in D₂O) Expected for this compound (in D₂O)
C=N159.5165.2~160-165 ppm
C-1'80.683.8~83-84 ppm
C-2'71.371.2~71-72 ppm
C-3'74.973.4~73-74 ppm
C-4'69.479.0~79-80 ppm
C-5'76.581.5~81-82 ppm
C-6'63.262.2~62-63 ppm
C-2 to C-1022.4 - 32.722.5 - 32.9~22-33 ppm
C-1153.954.2~54 ppm
S-CH₃37.9N/A (SO₂)~38-39 ppm
SO₂-CH₃N/A40.1N/A
Acetyl-C=O171.3, 171.5, 171.7, 172.6N/AN/A
Acetyl-CH₃20.5, 20.6, 20.8N/AN/A

Data for per-O-acetylated 11-(methylsulfinyl)undecyl glucosinolate and 11-(methylsulfonyl)undecyl glucosinolate are adapted from a study on the synthesis of ω-methylsulfinyl- and ω-methylsulfonylalkyl glucosinolates.

Analysis of Comparative Data:

  • Glucose Moiety: The signals for the glucose protons and carbons in the non-acetylated 11-(methylsulfonyl)undecyl glucosinolate are expected to be very similar to those of the target compound. The removal of the acetyl groups in the per-O-acetylated analogue causes a significant upfield shift for the glucose protons and carbons.

  • Alkyl Chain: The chemical shifts for the long undecyl chain (C-2 to C-10) are largely unaffected by the oxidation state of the sulfur or the acetylation of the glucose and should be nearly identical across all three compounds.

  • Sulfinyl vs. Sulfonyl Group: The primary difference between the target compound and the sulfonyl analogue will be observed in the chemical shifts of the carbons and protons adjacent to the sulfur atom (C-11 and S-CH₃). The sulfonyl group (-SO₂-) is more electron-withdrawing than the sulfinyl group (-SO-), which will result in a downfield shift for the neighboring protons and carbons in the sulfonyl compound. This is evident in the ¹H NMR data where the S-CH₃ protons are at 2.98 ppm for the sulfonyl analogue compared to 2.59 ppm for the sulfinyl analogue.

Experimental Protocols

The structural elucidation of this compound relies on a series of NMR experiments.[2]

1. Sample Preparation:

  • Isolation: The glucosinolate is first isolated from the plant material using established extraction and purification techniques, often involving liquid chromatography.

  • Solvent: For NMR analysis, the purified compound is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for non-acetylated glucosinolates or deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) for acetylated derivatives.

2. 1D NMR Spectroscopy:

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the types and number of protons in the molecule. Key signals include those from the anomeric proton of the glucose, the alkyl chain protons, and the methyl protons of the sulfinyl group.

  • ¹³C NMR: A one-dimensional carbon-13 NMR spectrum is obtained to determine the number of carbon atoms. Specific regions of the spectrum correspond to the glucose carbons, the alkyl chain, and the carbon of the C=N bond.

3. 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.[2]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the glucose unit and along the alkyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the glucose moiety to the thiohydroximate group and for confirming the structure of the undecylsulfinyl side chain.

Workflow for Structural Validation

The following diagram illustrates the general workflow for the structural validation of a glucosinolate using NMR spectroscopy.

structural_validation_workflow cluster_extraction Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation cluster_validation Final Validation extraction Plant Material Extraction purification Chromatographic Purification extraction->purification one_d_nmr 1D NMR (¹H, ¹³C) purification->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr assignment Signal Assignment two_d_nmr->assignment connectivity Connectivity Mapping assignment->connectivity structure Structure Confirmation connectivity->structure final_structure Validated Structure of This compound structure->final_structure

Caption: Workflow for the structural validation of glucosinolates by NMR.

Conclusion

The structural validation of this compound can be confidently achieved through a systematic application of 1D and 2D NMR techniques. By comparing the experimental data with that of closely related synthetic analogues, such as per-O-acetylated 11-(methylsulfinyl)undecyl glucosinolate and 11-(methylsulfonyl)undecyl glucosinolate, researchers can make definitive assignments of all proton and carbon signals. The combination of COSY, HSQC, and HMBC experiments provides the necessary through-bond connectivity information to confirm the complete molecular structure, ensuring the accuracy required for further biological and pharmacological studies.

References

A Comparative Guide to the Bioactivity of Sulforaphane and 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of two sulfur-containing compounds: the well-researched isothiocyanate, sulforaphane (B1684495), and the less-characterized long-chain aliphatic glucosinolate, 11-(methylsulfinyl)undecyl-glucosinolate. While extensive data exists for sulforaphane, allowing for a detailed examination of its biological effects, research on this compound is limited. This guide will present a comprehensive overview of sulforaphane's bioactivity, supported by experimental data, and discuss this compound in the context of related long-chain isothiocyanates, highlighting the structural differences that may influence biological activity.

Introduction to the Compounds

Sulforaphane (SFN) is a potent, naturally occurring isothiocyanate derived from the hydrolysis of its glucosinolate precursor, glucoraphanin. Found abundantly in cruciferous vegetables like broccoli and broccoli sprouts, sulforaphane is one of the most studied isothiocyanates due to its significant antioxidant and anti-inflammatory properties.[1][2]

Comparative Bioactivity: A Focus on Sulforaphane

Due to the extensive research on sulforaphane, its mechanisms of action and bioactive properties are well-documented. The primary mechanism underlying sulforaphane's effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4]

Nrf2 Activation

Sulforaphane is a potent inducer of the Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[4] By activating Nrf2, sulforaphane stimulates the production of a wide array of cytoprotective enzymes.

Nrf2_Signaling_Pathway

Anti-Inflammatory and Anticancer Properties

Sulforaphane has demonstrated significant anti-inflammatory and anticancer effects in numerous studies.[2][5] Its ability to inhibit cell proliferation and induce apoptosis in cancer cells is a key area of research.

Quantitative Data for Sulforaphane

The following table summarizes key quantitative data for sulforaphane's bioactivity from various studies.

Bioactivity ParameterCell LineValueReference
IC50 (Cell Growth Inhibition) MCF-7 (Breast Cancer)27.9 µM (48h)[2]
HCT116 (Colon Cancer)15 µM (72h)[2]
Nrf2 Activation (EC50) AREc32 (MCF7 reporter)~5 µM[4]

Note: IC50 and EC50 values can vary depending on the cell line and experimental conditions.

This compound and its Potential Bioactivity

As previously mentioned, there is a lack of specific bioactivity data for this compound and its corresponding isothiocyanate. However, we can infer potential properties based on its structure as a long-chain isothiocyanate.

The length of the alkyl chain in isothiocyanates is known to influence their biological activity. For instance, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), found in wasabi, is a long-chain isothiocyanate with demonstrated anti-inflammatory and anticancer properties.[6][7] Studies on 6-MSITC have shown that it can inhibit the production of inflammatory mediators and induce apoptosis in cancer cells.[6][7] It is plausible that 11-(methylsulfinyl)undecyl isothiocyanate, with its even longer alkyl chain, may possess similar, or potentially more potent, lipophilic properties which could enhance its interaction with cellular membranes and intracellular targets. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactive compounds. Below are standard protocols for key assays used to determine the bioactivity of compounds like sulforaphane.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., sulforaphane) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (e.g., Sulforaphane) A->B C 3. Add MTT Reagent B->C D 4. Incubate (Formation of Formazan) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate Cell Viability and IC50 F->G

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the Nrf2 signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of the Antioxidant Response Element (ARE).

Principle: Cells are engineered to contain a luciferase reporter gene driven by an ARE promoter. Activation of Nrf2 leads to its binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Seeding: Seed ARE-luciferase reporter cells (e.g., AREc32, a stably transfected MCF7 cell line) in a 96-well white, clear-bottom plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 18-24 hours).

  • Lysis and Luciferase Reaction: Lyse the cells and add a luciferase substrate reagent.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of Nrf2 activity by normalizing the luminescence of treated cells to that of the vehicle control.

Conclusion

Sulforaphane is a well-established bioactive compound with potent Nrf2-activating, anti-inflammatory, and anticancer properties, supported by a large body of scientific evidence. In contrast, this compound remains a largely uncharacterized compound. While its structure as a precursor to a long-chain isothiocyanate suggests potential bioactivity, further research, including direct comparative studies with well-known compounds like sulforaphane, is necessary to elucidate its specific biological effects and therapeutic potential. The experimental protocols provided herein offer a framework for such future investigations.

References

A Comparative Guide to Glucosinolate Quantification: Cross-Validation of HPLC-UV, LC-MS, and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of glucosinolates is critical for phytochemical analysis, quality control of agricultural products, and the development of new therapeutic agents. This guide provides an objective comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Supported by experimental data, this document outlines the performance, protocols, and logical workflows to assist in selecting the most appropriate method for your research needs.

Performance Characteristics at a Glance

The selection of a quantification method for glucosinolates depends on a balance of factors including sensitivity, specificity, throughput, and the specific research question. The following table summarizes key performance characteristics of HPLC-UV, LC-MS/MS, and NMR based on published data.

ParameterHPLC-UVLC-MS/MSSolid-State 13C-NMR
Principle Chromatographic separation of desulfated glucosinolates followed by UV absorbance detection.Chromatographic separation of intact glucosinolates with detection based on mass-to-charge ratio.Non-destructive analysis of total glucosinolates in solid samples based on the nuclear magnetic resonance of 13C nuclei.
Linearity (r²) >0.99[1][2]>0.997[3][4]Good correlation with reference methods.[5]
Precision (%RSD) <10%Intraday: ≤10%, Interday: ≤16%[6][7]Good agreement with conventional methods.[5]
Accuracy/Recovery (%) 98.6%–101.5%[1]71–110% for glucosinolates.[6][7]Generally good, though matrix effects can occur.[5]
Limit of Detection (LOD) In the low micromolar range.0.4–1.6 μM for glucosinolates.[6][7]Less sensitive than chromatographic methods.
Limit of Quantification (LOQ) 0.80–1.43 nmol/g fresh weight.[8]0.003 to 0.093 μg/g dry weight.[3][4]Higher than HPLC and LC-MS.
Specificity Moderate, relies on retention time and UV spectra.[9]High, based on specific mass transitions of intact molecules.[10]Provides structural information but quantifies total glucosinolates.[5]
Sample Preparation Requires a multi-step desulfation process.[9][11]Can analyze intact glucosinolates, simplifying sample preparation.[12]Minimal, non-destructive.[5][13]
Throughput Lower, due to the desulfation step.[9]Higher, with analysis times as short as 30 seconds per sample achievable with direct-infusion MS.Potentially high for total glucosinolate screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are protocols for the standard HPLC-UV method for desulfated glucosinolates, a common LC-MS/MS method for intact glucosinolates, and a general procedure for solid-state NMR analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) of Desulfated Glucosinolates

This method is a well-validated and cost-effective technique, often considered a standard for glucosinolate quantification.[3][9]

a) Sample Preparation and Extraction:

  • Freeze-dry and finely grind plant material (typically 50-100 mg).[9]

  • To inactivate myrosinase, add pre-heated 70% methanol (B129727) (70°C) and incubate at 70°C for 30 minutes.[14]

  • Centrifuge the mixture and collect the supernatant containing the crude glucosinolate extract.[14]

b) Desulfation:

  • Prepare an anion-exchange column (e.g., DEAE-Sephadex A-25).[9][14]

  • Load the crude extract onto the column.

  • Wash the column to remove impurities.[14]

  • Add a purified sulfatase solution and incubate to enzymatically remove the sulfate (B86663) group from the glucosinolates.[9]

  • Elute the resulting desulfoglucosinolates with ultrapure water.[9]

c) HPLC-UV Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used.[14]

  • Flow Rate: Approximately 1.0 mL/min.[14]

  • Detection: UV detector set at 229 nm.[1]

  • Quantification: Use an external standard calibration curve, often with sinigrin (B192396) as a reference compound.[9] Concentrations are calculated based on the peak areas of the desulfoglucosinolates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) of Intact Glucosinolates

This method offers high sensitivity and specificity and allows for the analysis of intact glucosinolates, avoiding the time-consuming desulfation step.[12][15]

a) Sample Preparation and Extraction:

  • Homogenize fresh or freeze-dried plant material in a pre-heated solvent, such as 70-80% methanol, to inactivate myrosinase.[8]

  • Vortex and/or sonicate the sample to ensure thorough extraction.

  • Centrifuge the sample and filter the supernatant for analysis.

b) LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used.[12]

  • Mobile Phase: Typically a gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.[8][12]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is common for glucosinolate analysis.[8]

  • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[3][4]

  • Quantification: Calibration curves are generated using authentic standards for each target glucosinolate.

Solid-State 13C-Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a non-destructive technique that can quantify the total glucosinolate content in seeds without the need for extraction or derivatization.[5][16]

a) Sample Preparation:

  • Dry and finely grind the seed material.

  • Mix the ground sample with an internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid).[5]

  • The mixture is packed into an NMR rotor for analysis.

b) NMR Analysis:

  • Technique: Cross-polarization magic-angle spinning (CP-MAS) 13C-NMR is employed.[5]

  • Data Acquisition: Spectra are acquired on a solid-state NMR spectrometer.

  • Quantification: The total glucosinolate content is determined by integrating the characteristic signal of the glucosinolate carbons (typically in the 157–160 ppm range) and comparing it to the integral of the internal standard.[5]

Visualizing the Workflow and Comparison

To better understand the processes and the basis for method selection, the following diagrams, generated using Graphviz, illustrate the experimental workflow for glucosinolate analysis and the logical framework for comparing the quantification methods.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_nmr Solid-State NMR Plant_Material Plant Material (e.g., seeds, leaves) Grinding Grinding/ Homogenization Plant_Material->Grinding Extraction Extraction (e.g., 70% Methanol) Grinding->Extraction Sample_Packing Sample Packing with Internal Standard Grinding->Sample_Packing Desulfation Desulfation Extraction->Desulfation LC_Separation LC Separation (C18 Column) Extraction->LC_Separation HPLC_Separation HPLC Separation (C18 Column) Desulfation->HPLC_Separation UV_Detection UV Detection (229 nm) HPLC_Separation->UV_Detection Quant_HPLC Quantification UV_Detection->Quant_HPLC ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quant_LCMS Quantification MS_Detection->Quant_LCMS NMR_Acquisition NMR Data Acquisition Sample_Packing->NMR_Acquisition Quant_NMR Total Glucosinolate Quantification NMR_Acquisition->Quant_NMR

Caption: Experimental workflows for glucosinolate quantification.

G cluster_criteria Evaluation Criteria cluster_methods Quantification Methods Comparison Comparison of Glucosinolate Quantification Methods Sensitivity Sensitivity (LOD, LOQ) Comparison->Sensitivity Specificity Specificity Comparison->Specificity Accuracy Accuracy & Precision Comparison->Accuracy Throughput Throughput & Cost Comparison->Throughput Sample_Prep Sample Preparation Complexity Comparison->Sample_Prep HPLC HPLC-UV Sensitivity->HPLC LCMS LC-MS/MS Sensitivity->LCMS NMR Solid-State NMR Sensitivity->NMR Specificity->HPLC Specificity->LCMS Specificity->NMR Accuracy->HPLC Accuracy->LCMS Accuracy->NMR Throughput->HPLC Throughput->LCMS Throughput->NMR Sample_Prep->HPLC Sample_Prep->LCMS Sample_Prep->NMR

Caption: Logical framework for comparing quantification methods.

References

comparative analysis of glucosinolate profiles in different Brassicaceae species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Glucosinolate Profiling in Brassicaceae Species

Published: December 11, 2025

This guide provides a comparative analysis of glucosinolate (GSL) profiles across various species within the Brassicaceae family. Glucosinolates are sulfur- and nitrogen-containing secondary metabolites that play crucial roles in plant defense and contribute to the characteristic flavor of these vegetables.[1] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into biologically active compounds, such as isothiocyanates, which are of significant interest for their potential therapeutic applications.[1][2] The composition and concentration of these compounds vary significantly depending on the species, plant tissue, developmental stage, and environmental conditions.[3][4] This document summarizes quantitative data from key studies, details the experimental protocols for their analysis, and illustrates the associated biochemical pathways to support researchers, scientists, and drug development professionals.

Comparative Analysis of Glucosinolate Content

The glucosinolate profiles of Brassicaceae species are diverse, with distinct patterns of aliphatic, indole, and aromatic GSLs.[5] Generally, GSL concentrations are highest in seeds and sprouts, followed by roots and shoots.[3][6] Aliphatic glucosinolates, derived from methionine, are often the most abundant class, particularly in seeds.[5][7] Indole glucosinolates, derived from tryptophan, tend to be more prevalent in vegetative tissues like leaves and roots.[3][7]

The following tables present a comparative summary of glucosinolate content in selected Brassicaceae species, offering a quantitative overview for research and development applications.

Table 1: Total Glucosinolate Content in Various Tissues of Selected Brassica Species

SpeciesCommon NameTissueTotal GSL Content (µmol·g⁻¹ Dry Weight)Predominant GSL ClassReference
Brassica oleracea var. italicaBroccoliSeeds110.76Aliphatic[3][6]
Sprouts162.19Aliphatic[3][6]
Brassica oleracea var. capitataCabbageShoots10.65Aliphatic / Indole[3]
Roots13.91Indole[3]
Brassica junceaLeaf MustardShoots61.76Aliphatic[3][6]
Roots73.61Aliphatic / Indole[3][6]
Brassica napusOilseed RapeSeeds55 - 115Aliphatic[5][7]
Leaves14 - 24Aliphatic[5][7]
Raphanus sativusRadishAll TissuesLowest among tested species (e.g., 2.46 in sprouts)Mixed[3]

Table 2: Profile of Major Individual Glucosinolates in Leaves of Selected Brassica Species (µmol·g⁻¹ Dry Weight)

GlucosinolateB. oleracea (Broccoli)B. oleracea (Cabbage)B. juncea (Leaf Mustard)B. napus (Oilseed Rape)
Aliphatic
Sinigrin0.090.0556.40-
Glucoiberin0.431.100.28-
Progoitrin0.220.080.04High Levels
Glucoraphanin1.140.030.06-
Glucobrassicanapin---Main GSL
Indole
Glucobrassicin3.523.651.83Present
4-hydroxyglucobrassicin2.560.540.11Present
Neoglucobrassicin0.653.690.05Present
Aromatic
Gluconasturtiin0.030.040.04Present

Data compiled and adapted from multiple sources.[3][5][7] Note that absolute values can vary significantly based on cultivar and growing conditions.

Experimental Protocols

Accurate quantification of glucosinolates is critical for comparative studies. The most widely accepted method involves extraction of intact glucosinolates, enzymatic desulfation, and analysis by High-Performance Liquid Chromatography (HPLC).[8][9]

Protocol: Glucosinolate Extraction and HPLC Analysis

This protocol is a standard, validated method for analyzing GSL profiles in various plant tissues.[8][10]

  • Sample Preparation:

    • Immediately freeze plant material in liquid nitrogen to prevent enzymatic degradation.

    • Lyophilize (freeze-dry) the samples to a constant weight and grind into a fine, homogenous powder. Store at -80°C until extraction.

  • Extraction of Intact Glucosinolates:

    • Weigh approximately 50-100 mg of freeze-dried powder into a 2 mL tube.

    • Add 1 mL of 70% methanol (B129727) (pre-heated to 70°C) to inactivate myrosinase activity.[8][11]

    • Vortex thoroughly and incubate in a 70°C water bath for 10 minutes, vortexing occasionally.

    • Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant.

    • Repeat the extraction on the pellet with another 1 mL of 70% methanol and combine the supernatants.

  • Purification and Desulfation:

    • Prepare mini-columns with an ion-exchange resin (e.g., DEAE-Sephadex A-25).

    • Load the combined supernatant onto the pre-equilibrated column. The anionic glucosinolates will bind to the resin.

    • Wash the column with ultrapure water and then a sodium acetate (B1210297) buffer to remove impurities.[8]

    • Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature. This enzyme specifically cleaves the sulfate (B86663) group, yielding desulfoglucosinolates.[8]

  • Elution and Analysis:

    • Elute the desulfoglucosinolates from the column using ultrapure water.

    • Analyze the eluate using a reverse-phase HPLC system with a C18 column.[8]

    • Use a water-acetonitrile gradient for separation. Detection is typically performed at 229 nm using a UV or photodiode array (PDA) detector.[8]

  • Quantification:

    • Identify individual desulfoglucosinolates by comparing retention times with known commercial standards.

    • Calculate concentrations based on a standard curve (e.g., using sinigrin) and apply established relative response factors for other identified glucosinolates.[8]

Visualizations: Workflows and Pathways

To clarify the relationships between experimental procedures and the underlying biochemistry, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Processing A Plant Tissue Collection B Freeze-Drying & Grinding A->B C Hot Methanol Extraction (Myrosinase Inactivation) B->C D Ion-Exchange Chromatography C->D E On-Column Desulfation (with Sulfatase) D->E F Elution of Desulfo-GSLs E->F G HPLC-UV/PDA Analysis (Separation & Detection) F->G H Peak Identification (vs. Standards) G->H I Quantification (Response Factors) H->I

Standard workflow for HPLC-based glucosinolate profiling.

Glucosinolate_Biosynthesis cluster_precursors Precursor Amino Acids cluster_pathway Core Biosynthesis Pathway cluster_products Final Glucosinolates Met Methionine Elong Side Chain Elongation (MAM enzymes) Met->Elong Aliphatics Trp Tryptophan Core Core Structure Formation (CYP79, CYP83, UGT74) Trp->Core Indoles Phe Phenylalanine Phe->Core Aromatics Elong->Core Sulf Sulfation (SOT enzymes) Core->Sulf Mod Secondary Modification (AOP, FMO enzymes) Sulf->Mod Aliphatic Aliphatic GSLs Mod->Aliphatic Indole Indole GSLs Mod->Indole Aromatic Aromatic GSLs Mod->Aromatic

Simplified overview of the glucosinolate biosynthesis pathway.

Conclusion

The profiling of glucosinolates in Brassicaceae species reveals a complex and highly variable landscape of these valuable secondary metabolites. Species such as Brassica juncea (leaf mustard) and sprouts of Brassica oleracea (broccoli) show particularly high concentrations of specific glucosinolates.[3][6] The choice of species and plant tissue is therefore a critical consideration for research focused on isolating specific GSLs or for developing functional foods and pharmaceuticals.[2] The standardized methodologies presented here provide a reliable framework for researchers to conduct comparative studies, ensuring data accuracy and reproducibility, which is paramount for drug discovery and development programs leveraging the biological activity of glucosinolate hydrolysis products.[2][9]

References

Confirming the Purity of Synthetic 11-(Methylsulfinyl)undecyl-glucosinolate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of glucosinolates, such as 11-(Methylsulfinyl)undecyl-glucosinolate, a compound of interest for its potential biological activities, necessitates rigorous purity assessment to ensure the reliability and reproducibility of research data. This guide provides a comparative overview of the primary analytical techniques employed to confirm the purity of this synthetic aliphatic glucosinolate, presenting supporting data and detailed experimental protocols.

Data Presentation: A Comparative Analysis of Purity Assessment Methods

The purity of a synthetically prepared batch of this compound can be determined using several orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed techniques. Below is a summary of expected results for a sample of high purity.

Analytical TechniqueParameter MeasuredExpected Result for a High-Purity SampleAlternative Compound for Comparison
HPLC-UV Peak Area Percentage>98%Glucoraphanin
LC-MS Mass-to-Charge Ratio (m/z)[M-H]⁻ at m/z 534.1Sinalbin
¹H-NMR Characteristic Chemical Shifts (δ)Consistent with published data for analogous structuresSinigrin
¹³C-NMR Characteristic Chemical Shifts (δ)Consistent with published data for analogous structuresGluconapin
qNMR Absolute Purity (w/w %)>98% (using a certified internal standard)Maleic Acid (Internal Standard)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for glucosinolate analysis and can be adapted for the specific compound this compound.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the separation and quantification of glucosinolates.[1][3]

  • Sample Preparation: Accurately weigh approximately 5 mg of synthetic this compound and dissolve in 10 mL of a methanol/water (70:30, v/v) solution to create a stock solution. Further dilute to a working concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 229 nm.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides structural confirmation and is highly sensitive for impurity profiling.[2][3]

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • LC Conditions: Utilize the same chromatographic conditions as the HPLC method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Confirm the identity of the main peak by its accurate mass-to-charge ratio. The purity is assessed by comparing the peak area of the target compound with the total ion chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that allows for the direct quantification of a compound's purity without the need for an identical reference standard.[4][5][6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Spectroscopy Conditions:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Nucleus: ¹H.

    • Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the experimental workflow for purity determination and the logical relationship between the different analytical techniques.

Purity_Determination_Workflow cluster_synthesis Synthesis & Isolation cluster_results Data Interpretation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC LCMS LC-MS Analysis Purification->LCMS qNMR qNMR Analysis Purification->qNMR Purity_Confirmation Purity > 98% Confirmed HPLC->Purity_Confirmation Structure_Verification Structural Identity Verified LCMS->Structure_Verification qNMR->Purity_Confirmation qNMR->Structure_Verification

Caption: Experimental workflow for the synthesis and purity confirmation of this compound.

Orthogonal_Methods cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Synthetic This compound HPLC HPLC (Quantitative Purity) Compound->HPLC LCMS LC-MS (Identity & Impurity Profile) Compound->LCMS qNMR qNMR (Absolute Purity & Structure) Compound->qNMR Purity Quantitative Purity HPLC->Purity Identity Structural Identity LCMS->Identity Impurities Impurity Profile LCMS->Impurities qNMR->Purity qNMR->Identity

Caption: Relationship between analytical techniques and the information obtained for purity assessment.

References

Unraveling the Structure-Activity Relationship of 11-(Methylsulfinyl)undecyl-glucosinolate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 11-(Methylsulfinyl)undecyl-glucosinolate and its analogs. While direct comprehensive studies on the 11-carbon chain derivative are limited, this document synthesizes available data on related long-chain glucosinolates and their isothiocyanate hydrolysis products to elucidate key structural determinants of their biological activity.

Introduction to ω-(Methylsulfinyl)alkyl Glucosinolates

Glucosinolates are a class of secondary metabolites found predominantly in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, they are converted into biologically active isothiocyanates (ITCs), which have garnered significant interest for their potential anticancer and anti-inflammatory properties. The general structure of these compounds consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. The length and functionalization of this side chain are critical determinants of their biological activity.

This guide focuses on ω-(methylsulfinyl)alkyl glucosinolates, a subgroup characterized by an alkyl chain of varying length with a terminal methylsulfinyl group. The parent compound of interest, this compound, possesses an eleven-carbon chain. Understanding how modifications to this structure, such as altering the chain length or the oxidation state of the sulfur atom, impact its biological efficacy is crucial for the development of novel therapeutic agents.

Comparative Analysis of Biological Activity

Anticancer Activity

The anticancer effects of isothiocyanates, the active metabolites of glucosinolates, are well-documented. Their mechanisms of action are multifaceted and include induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in carcinogenesis.

Key Structure-Activity Relationship Observations:

  • Alkyl Chain Length: Studies on ω-(methylsulfinyl)alkyl isothiocyanates suggest that the length of the alkyl chain plays a crucial role in their cytotoxic activity. While shorter-chain analogs like sulforaphane (B1684495) (a four-carbon chain) are potent anticancer agents, the optimal chain length for maximal activity in long-chain analogs is an area of ongoing research. Some evidence suggests that increasing the chain length can enhance cytotoxicity up to a certain point, after which a saturation effect or a decrease in activity may be observed.

  • Oxidation State of Sulfur: The oxidation state of the terminal sulfur atom (sulfide, sulfoxide, or sulfone) also influences biological activity. The methylsulfinyl (sulfoxide) group is a common feature of many potent, naturally occurring isothiocyanates.

Table 1: Postulated Comparative Cytotoxicity of ω-(Methylsulfinyl)alkyl Isothiocyanate Analogs

CompoundAlkyl Chain LengthPostulated Relative Cytotoxicity
4-(Methylsulfinyl)butyl ITC (Sulforaphane)C4High
6-(Methylsulfinyl)hexyl ITCC6High
8-(Methylsulfinyl)octyl ITCC8Moderate to High
11-(Methylsulfinyl)undecyl ITCC11Moderate
ω-(Methylsulfanyl)alkyl ITCsVariousGenerally lower than sulfinyl analogs
ω-(Methylsulfonyl)alkyl ITCsVariousVariable, requires further investigation
Anti-inflammatory Activity

Isothiocyanates have also demonstrated significant anti-inflammatory properties. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Key Structure-Activity Relationship Observations:

  • Dependence on Alkyl Chain Length: Research on methylsulfinyl isothiocyanates has shown that their inhibitory potency on inflammatory markers is dependent on the length of the methyl chain.[1]

  • Role of the Isothiocyanate Group: The isothiocyanate functional group is essential for the anti-inflammatory activity.

Synthesis of ω-(Methylsulfinyl)alkyl Glucosinolate Analogs

A general synthetic pathway for ω-methylsulfinyl- and ω-methylsulfonylalkyl glucosinolates has been developed, enabling the creation of a library of analogs with varying chain lengths for SAR studies.[2][3]

Synthesis_Workflow cluster_start Starting Materials cluster_oxidation Oxidation cluster_intermediate Key Intermediate Formation cluster_coupling Coupling and Sulfation cluster_final Final Product ω-Nitroalkyl\nMethylsulfide ω-Nitroalkyl Methylsulfide Sulfoxide Sulfoxide ω-Nitroalkyl\nMethylsulfide->Sulfoxide Selective Oxidation Sulfone Sulfone ω-Nitroalkyl\nMethylsulfide->Sulfone Selective Oxidation Thiofunctionalized\nHydroximoyl Chloride Thiofunctionalized Hydroximoyl Chloride Sulfoxide->Thiofunctionalized\nHydroximoyl Chloride Nitronate Chlorination Sulfone->Thiofunctionalized\nHydroximoyl Chloride Nitronate Chlorination Thiohydroximates Thiohydroximates Thiofunctionalized\nHydroximoyl Chloride->Thiohydroximates Coupling with 1-thio-β-D-glucopyranose Per-O-acetylated\nGlucosinolates Per-O-acetylated Glucosinolates Thiohydroximates->Per-O-acetylated\nGlucosinolates O-sulfation ω-Methylsulfinyl/sulfonyl\nGlucosinolates ω-Methylsulfinyl/sulfonyl Glucosinolates Per-O-acetylated\nGlucosinolates->ω-Methylsulfinyl/sulfonyl\nGlucosinolates Deprotection

Caption: Synthetic workflow for ω-methylsulfinyl- and ω-methylsulfonylalkyl glucosinolates.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of the test compounds (glucosinolates or their corresponding isothiocyanates) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Signaling Pathways and Experimental Workflows

The biological effects of ω-(methylsulfinyl)alkyl isothiocyanates are mediated through various signaling pathways.

Signaling_Pathway Isothiocyanate Isothiocyanate Cellular Stress Cellular Stress Isothiocyanate->Cellular Stress Signaling Kinases Signaling Kinases Cellular Stress->Signaling Kinases Transcription Factors (e.g., Nrf2, NF-κB) Transcription Factors (e.g., Nrf2, NF-κB) Signaling Kinases->Transcription Factors (e.g., Nrf2, NF-κB) Gene Expression Gene Expression Transcription Factors (e.g., Nrf2, NF-κB)->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Apoptosis, Anti-inflammation

Caption: General signaling pathway activated by isothiocyanates.

Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Cytotoxicity Assays Cytotoxicity Assays In vitro Screening->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays In vitro Screening->Anti-inflammatory Assays Mechanism of Action Studies Mechanism of Action Studies In vitro Screening->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies

Caption: Experimental workflow for evaluating biological activity.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a promising area of research for the development of novel anticancer and anti-inflammatory agents. Based on the available data for related compounds, it is evident that both the alkyl chain length and the oxidation state of the terminal sulfur atom are critical for biological activity.

Future research should focus on the systematic biological evaluation of the synthesized series of long-chain ω-(methylsulfinyl)alkyl glucosinolates and their corresponding isothiocyanates. This will provide the much-needed quantitative data to establish a clear and comprehensive SAR, paving the way for the rational design of more potent and selective therapeutic candidates.

References

A Comparative Guide to the Anti-inflammatory Effects of Glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various glucosinolates and their corresponding hydrolysis products, primarily isothiocyanates (ITCs). The information presented is curated from experimental data to assist researchers in evaluating the therapeutic potential of these natural compounds.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of several key glucosinolate derivatives. Direct comparisons are most accurate when data is sourced from the same study under identical experimental conditions.

CompoundTargetCell LineConcentration/IC50EffectReference
Sulforaphane (B1684495) (SFN) Nitric Oxide (NO)RAW 264.7 macrophages10, 20 µMSignificant inhibition of NO production.[1]
iNOSRAW 264.7 macrophages10, 20 µMSignificant inhibition of iNOS mRNA and protein expression.[1]
COX-2RAW 264.7 macrophages10, 20 µMSignificant inhibition of COX-2 mRNA and protein expression.[1]
TNF-αNrf2 (+/+) peritoneal macrophages10, 20 µMSignificant attenuation of TNF-α secretion.[1]
IL-1βNrf2 (+/+) peritoneal macrophages10, 20 µMSignificant attenuation of IL-1β secretion.[1]
IL-6Human synoviocytes (K4IM)0.5, 1.0, 2.5 µMConcentration-dependent inhibition of TNF-α-induced IL-6 release.[2]
IL-8Caco-2 cells0.5, 1 µMPartial protection against TNF-α-induced IL-8 increase.[3]
Cell Viability (Bladder Cancer)J82, UMUC3IC50 = 5.66 ± 1.2 μMPotent inhibitor of cell viability.[4]
Sinigrin Nitric Oxide (NO)RAW 264.7 cellsConcentration-dependentInhibition of LPS-induced NO production.[5]
COX-2RAW 264.7 cellsConcentration-dependentInhibition of COX-2 expression.[5]
PGE2RAW 264.7 cellsConcentration-dependentInhibition of PGE2 expression.[5]
TNF-αRAW 264.7 cellsConcentration-dependentSignificant suppression of TNF-α production.[5]
IL-6RAW 264.7 cellsConcentration-dependentSignificant suppression of IL-6 production.[5]
Erucin Nrf2 Induction-More potent than SFN, AITC, PEITCIncreased mRNA and protein levels of nuclear Nrf2.
HO-1 Induction-More potent than SFN, AITC, PEITCIncreased protein levels of HO-1.
Cell Viability (Bladder Cancer)J82, UMUC3IC50 = 8.79 ± 1.3 μMPotent inhibitor of cell viability.[4]
Allyl Isothiocyanate (AITC) Adipocyte Differentiation3T3-L1 preadipocytes50, 100 µMReduced PPARγ and C/EBPα mRNA expression. Sulforaphane was effective at 10-fold lower concentrations.[6]
Moringin Nrf2/ARE Activation-Better potency than SFNEnhanced activation of Nrf2/ARE transcription.
Phenethyl Isothiocyanate (PEITC) NO, TNF-α, IL-1β, iNOS, COX-2--Decreased expression of various inflammatory mediators.

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of glucosinolates and their derivatives are primarily mediated through the modulation of two key signaling pathways: the NF-κB pathway and the Nrf2 pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Many isothiocyanates, such as sulforaphane, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[7]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes promotes Glucosinolates Glucosinolates (e.g., Sulforaphane) Glucosinolates->IKK inhibit

Caption: Inhibition of the NF-κB Signaling Pathway by Glucosinolates.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates like sulforaphane are potent inducers of the Nrf2 pathway.[5][7] They react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the production of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), which help to mitigate oxidative stress, a key component of inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucosinolates Glucosinolates (e.g., Sulforaphane) Keap1 Keap1 Glucosinolates->Keap1 modify Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_free Free Nrf2 Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes activates

Caption: Activation of the Nrf2 Antioxidant Pathway by Glucosinolates.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to assess the anti-inflammatory effects of glucosinolates.

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This is a widely used model to screen for anti-inflammatory activity.

1. Cell Culture and Plating:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed RAW 264.7 cells in 96-well plates at a density of approximately 1.5 x 10^5 to 5 x 10^5 cells/well and incubate for 18-24 hours to allow for cell adherence.[8][9]

2. Treatment:

  • Pre-treat the cells with various concentrations of the test glucosinolate or isothiocyanate for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[8][9]

  • Include a vehicle control (cells treated with medium only), a positive control (cells treated with LPS only), and a blank (medium only).

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After 24 hours of incubation with LPS and the test compound, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[9]

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-only control.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • After the desired incubation period (e.g., 6 or 24 hours), collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve.

5. Cell Viability Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay.

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 540-570 nm.[8][9]

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Plating Plate Cells in 96-well Plates Cell_Culture->Plating Pretreatment Pre-treat with Glucosinolates Plating->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for Specified Time Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection MTT_Assay MTT Assay (Assess Cell Viability) Incubation->MTT_Assay Griess_Assay Griess Assay (Measure NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Measure Cytokines) Supernatant_Collection->ELISA Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Assessment of Anti-inflammatory Effects.

References

A Comparative Guide to the Bioavailability of Aliphatic Glucosinolates and Their Isothiocyanate Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of aliphatic glucosinolates and their corresponding isothiocyanate hydrolysis products. Due to the limited availability of specific data on 11-(Methylsulfinyl)undecyl-glucosinolate, this document utilizes the extensively studied analogue, glucoraphanin (B191350), and its hydrolysis product, sulforaphane (B1684495), as representative examples of long-chain aliphatic glucosinolates and their corresponding isothiocyanates. This information is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which is essential for the development of novel therapeutics and functional foods.

Executive Summary

The hydrolysis of glucosinolates into isothiocyanates, catalyzed by the enzyme myrosinase, is a critical determinant of their bioavailability. Isothiocyanates, such as sulforaphane, are generally more readily absorbed and exhibit higher bioavailability compared to their parent glucosinolate compounds like glucoraphanin.[1][2][3] The presence of active myrosinase in raw cruciferous vegetables or co-administered sources significantly enhances the conversion of glucosinolates to isothiocyanates in the upper gastrointestinal tract, leading to more rapid absorption and higher peak plasma concentrations.[3][4] Conversely, consumption of cooked cruciferous vegetables, where myrosinase is inactivated, results in a delayed and reduced bioavailability of isothiocyanates, as the hydrolysis then relies on the metabolic activity of the gut microbiota in the colon.[3][4][5]

Data Presentation: Quantitative Bioavailability and Pharmacokinetics

The following tables summarize key quantitative data comparing the bioavailability and pharmacokinetic parameters of glucoraphanin (as the glucosinolate) and sulforaphane (as the isothiocyanate).

Table 1: Bioavailability of Glucoraphanin vs. Sulforaphane in Humans

Compound AdministeredMyrosinase ActivityMean Bioavailability (Urinary Excretion of Metabolites)Range of BioavailabilityReference(s)
Glucoraphanin-rich preparationsInactive~10%1% - 40%[1][2]
Glucoraphanin-rich preparationsActive~40%14% - 56%[2][6]
Sulforaphane-rich preparationsN/A~70%70% - 90%[1][2][7]
Raw BroccoliActive37%-[3]
Cooked BroccoliInactive3.4%-[3]

Table 2: Pharmacokinetic Parameters of Glucoraphanin and Sulforaphane in Humans

CompoundAdministration RouteDoseCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Reference(s)
GlucoraphaninOral (Broccoli Soup)84 µmol0.4 µM2 h1.2 µM·h[8]
GlucoraphaninOral (Broccoli Soup)452 µmol2.1 µM2 h8.1 µM·h[8]
SulforaphaneOral (Raw Broccoli)200 g-1.6 h-[3]
SulforaphaneOral (Cooked Broccoli)200 g-6 h-[3]
SulforaphaneOral0.1 mg/kg-5-30 min>70% Bioavailability[9]
SulforaphaneOral0.5 mg/kg-5-30 min>100% Bioavailability[9]

Mandatory Visualization

Metabolic Fate of Glucosinolates cluster_ingestion Oral Ingestion cluster_hydrolysis Hydrolysis cluster_absorption Absorption & Metabolism cluster_excretion Excretion Glucosinolate Glucosinolate Myrosinase Myrosinase Glucosinolate->Myrosinase Raw Vegetables Gut Microbiota Gut Microbiota Glucosinolate->Gut Microbiota Cooked Vegetables Isothiocyanate Isothiocyanate Absorbed Isothiocyanate Absorbed Isothiocyanate Isothiocyanate->Absorbed Isothiocyanate Myrosinase->Isothiocyanate Rapid Conversion Gut Microbiota->Isothiocyanate Slow Conversion Mercapturic Acid Pathway Mercapturic Acid Pathway Absorbed Isothiocyanate->Mercapturic Acid Pathway Metabolites Metabolites Mercapturic Acid Pathway->Metabolites Urine Urine Metabolites->Urine Experimental Workflow Dietary Intervention Dietary Intervention Sample Collection Sample Collection Dietary Intervention->Sample Collection Human Volunteers Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma & Urine LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction & Derivatization Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

References

Navigating the Efficacy of Glucosinolates: A Comparative Analysis of 11-(Methylsulfinyl)undecyl-glucosinolate and its Bioactive Relatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the bioactivity of 11-(methylsulfinyl)undecyl-glucosinolate remains an uncharted area of scientific inquiry. To date, published literature does not provide specific experimental data on the in vivo or in vitro efficacy of this long-chain aliphatic glucosinolate. Consequently, a direct comparison with alternative compounds is not feasible.

However, to provide a valuable comparative context for researchers, this guide presents a detailed analysis of two well-researched, structurally related isothiocyanates derived from other glucosinolates: sulforaphane (B1684495) and erucin (B1671059). These compounds have been extensively studied for their potent anticancer, anti-inflammatory, and antioxidant properties. This guide will delve into their comparative efficacy, experimental protocols, and the signaling pathways they modulate, offering a robust framework for understanding the potential bioactivity of this class of compounds.

Comparative Efficacy of Sulforaphane and Erucin

The biological activity of glucosinolates is primarily attributed to their hydrolysis into isothiocyanates (ITCs). Sulforaphane, derived from glucoraphanin (B191350) found in broccoli, and erucin, from glucoerucin (B1204559) found in rocket, are two of the most studied ITCs. Their efficacy often varies depending on the cell type and the specific biological endpoint being measured.

In Vitro Anticancer Activity

The antiproliferative effects of sulforaphane and erucin have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

CompoundCell LineAssayIC50 (µM)Reference
Sulforaphane PC3 (Prostate Cancer)WST-1 (Cell Viability)~15[1]
PC3 (Prostate Cancer)BrdU (Proliferation)~10[1]
A549 (Lung Cancer)Not specified82.0[2]
Erucin PC3 (Prostate Cancer)WST-1 (Cell Viability)~20[1]
PC3 (Prostate Cancer)BrdU (Proliferation)~15[1]
A549 (Lung Cancer)Not specified97.7[2]
Caco-2 (Colon Cancer)QR & UGT1A1 mRNA induction20[2]

Note: Lower IC50 values indicate greater potency.

In Vitro Anti-inflammatory and Pro-angiogenic Activity

Beyond their anticancer effects, these ITCs exhibit other significant biological activities. For instance, erucin has been shown to possess pro-angiogenic properties at nanomolar concentrations, a potentially valuable attribute in regenerative medicine.[3]

CompoundCell LineActivityEffective ConcentrationReference
Erucin HUVECPro-angiogenicNanomolar[3]
Benzyl isothiocyanate (BITC) *Not specifiedAnti-inflammatory (NO production inhibition)1.56 µg/mL (88.44% inhibition)[4]

Benzyl isothiocyanate is another related ITC used here for comparative context on anti-inflammatory activity.

Key Signaling Pathways

The multifaceted biological effects of sulforaphane and erucin are mediated through their interaction with several critical cellular signaling pathways.

The Keap1/Nrf2/ARE Pathway

A primary mechanism of action for both sulforaphane and erucin is the activation of the Keap1/Nrf2/ARE pathway, a central regulator of cellular antioxidant and detoxification responses.[2][5][6] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to ITCs, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.[5][7]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (Sulforaphane, Erucin) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 inactivates Keap1 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Cytoprotective_Genes activates transcription

Caption: Activation of the Keap1/Nrf2/ARE pathway by isothiocyanates.

PI3K/AKT/mTOR and MAPK Pathways

Sulforaphane has been shown to negatively regulate the PI3K/AKT/mTOR signaling pathway, which is often hyperactive in cancer and plays a crucial role in cell survival, proliferation, and angiogenesis.[8] Both sulforaphane and erucin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, which are involved in cell growth and differentiation.[8][9]

PI3K_MAPK_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway ITC Isothiocyanates (Sulforaphane, Erucin) PI3K PI3K ITC->PI3K inhibits Ras Ras ITC->Ras activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ERK ERK1/2 Ras->ERK Cell_Growth Cell Growth & Differentiation ERK->Cell_Growth Cell_Viability_Workflow cluster_assays Assays start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of ITC seed->treat incubate Incubate for 24-72 hours treat->incubate wst1 WST-1 Assay (Viability) incubate->wst1 brdu BrdU Assay (Proliferation) incubate->brdu measure Measure absorbance/ colorimetric reaction wst1->measure brdu->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

References

A Comparative Guide to the Reproducibility of Glucosinolate Research: Evaluating 11-(Methylsulfinyl)undecyl-glucosinolate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the available data on 11-(Methylsulfinyl)undecyl-glucosinolate and its more extensively studied alternatives, such as Sulforaphane (B1684495), Erucin (B1671059), and Sinigrin (B192396). While direct reproducibility data for this compound is limited in current scientific literature, this guide offers a framework for comparison by examining the experimental data and methodologies of analogous compounds.

While the synthesis of this compound has been described, a significant gap exists in the literature regarding its biological activity and the reproducibility of such findings.[1][2] This contrasts sharply with the wealth of information available for other glucosinolate derivatives, which have been the subject of numerous in vitro and in vivo studies. This guide, therefore, focuses on presenting a clear, data-driven comparison of these alternatives to inform experimental design and interpretation.

Comparative Analysis of Bioactivity

The following tables summarize key quantitative data from studies on Sulforaphane, Erucin, and Sinigrin, providing a baseline for their biological effects. This data is crucial for assessing the potential activity of less-studied glucosinolates and for designing experiments with measurable and reproducible endpoints.

Table 1: In Vitro Cytotoxicity of Glucosinolate Derivatives against Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
Sulforaphane Prostate Cancer (PC-3)MTT Assay15 µM
Breast Cancer (MCF7)SRB Assay15 µM
Erucin Breast Cancer (MCF7)SRB Assay28 µM[3][4][3][4]
Lung Cancer (A549)MTT Assay97.7 µM[5][5]
Hydrolyzed Sinigrin (AITC) Leukemia (HL-60)Not Specified~2.71 µM[6][6]

Table 2: Bioavailability and Metabolism

CompoundAdministration RouteKey FindingsReference
Sulforaphane Oral (Broccoli Sprouts)Urinary excretion of metabolites ranges from 2% to 15% of the dose.[7] Co-administration with myrosinase can increase bioavailability to 35-40%.[8][7][8]
Erucin Oral (Rocket Salad)Similar in vivo kinetics to sulforaphane, with high excretion levels within four hours of consumption.[5][5]
Sinigrin OralApproximately 7% of sinigrin is absorbed from the intestinal mucosa.[9][9]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental methodologies are crucial. Below are summaries of protocols used in the cited studies.

In Vitro Cytotoxicity Assay (SRB Assay for Erucin)

  • Cell Culture: MCF7 human breast cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of erucin for 72 hours.[3][4]

  • Staining: After treatment, cells were fixed with 10% trichloroacetic acid and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm to determine cell proliferation.[3][4]

Animal Model for Bioavailability Studies (Sulforaphane)

  • Subjects: Healthy human volunteers participated in the studies.[8][10]

  • Intervention: Subjects consumed glucoraphanin-rich broccoli sprout preparations, with or without active myrosinase.[10]

  • Sample Collection: Urine samples were collected over a 24-hour period.[10]

  • Analysis: Urinary levels of sulforaphane and its metabolites (dithiocarbamates) were quantified using high-performance liquid chromatography (HPLC).[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding and replicating research. The following diagrams, created using the DOT language, illustrate key concepts in glucosinolate research.

Glucosinolate_Metabolism cluster_plant Plant Cell cluster_hydrolysis Hydrolysis (upon tissue damage) Glucosinolate Glucosinolate (e.g., this compound) Myrosinase Myrosinase Glucosinolate->Myrosinase Contact Isothiocyanate Isothiocyanate (Bioactive Compound) Myrosinase->Isothiocyanate Catalyzes

Glucosinolate activation pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with Glucosinolate Derivative Cell_Culture->Treatment Assay Bioactivity Assay (e.g., MTT, SRB) Treatment->Assay Data_Analysis Data Analysis (e.g., IC50 Calculation) Assay->Data_Analysis Animal_Model Animal Model or Human Study Administration Compound Administration Animal_Model->Administration Sample_Collection Sample Collection (e.g., Blood, Urine) Administration->Sample_Collection Quantification Quantification of Metabolites (e.g., HPLC) Sample_Collection->Quantification

General experimental workflow for assessing glucosinolate bioactivity.

Conclusion and Future Directions

The reproducibility of experimental results with this compound remains an open question due to the lack of published research on its biological effects. However, the extensive data available for other glucosinolates, such as sulforaphane, erucin, and sinigrin, provides a solid foundation for future investigations. Researchers are encouraged to utilize the established protocols and comparative data presented in this guide to design robust experiments. Future studies should aim to characterize the bioactivity of this compound and systematically assess the reproducibility of these findings. This will be critical in determining its potential as a therapeutic agent and for advancing the field of glucosinolate research.

References

comparative study of extraction methods for aliphatic glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Aliphatic Glucosinolate Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and isolation of aliphatic glucosinolates from plant tissues are paramount for research in agronomy, pharmacology, and human health. The chosen extraction method significantly impacts the yield, purity, and stability of these sulfur-containing secondary metabolites. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

The primary challenge in glucosinolate extraction is the inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes glucosinolates upon tissue disruption.[1][2] Methods are therefore designed to denature this enzyme, typically through heat or solvent action, while efficiently extracting the target compounds.

Quantitative Comparison of Extraction Methods

The following table summarizes the performance of key extraction methods for aliphatic glucosinolates based on published experimental data. Efficiency can vary depending on the plant species, tissue type, and specific glucosinolate being targeted.

Extraction MethodPrinciple & Key ParametersReported Yield/EfficiencyAdvantagesDisadvantages
Cold Aqueous Methanol (B129727) Myrosinase inactivation via organic solvent. Typically uses 75-80% methanol at ambient temperature.[3]Kale: 34.3 ± 0.9 mg sinigrin (B192396) equivalents/g DW.[4] Broccoli Leaves: 7.42–10.20 µmol/g DW.High efficiency, often outperforming hot extraction methods.[5][6] Safer and more cost/time-effective as it avoids boiling hazardous solvents and eliminates the need for freeze-drying.[3][5]May be less effective for specific glucosinolates like glucoraphasatin in R. sativus shoots compared to hot methanol.[3][5]
Hot Aqueous Methanol (ISO 9167-1) Thermal and solvent-based inactivation of myrosinase. Typically uses 70% methanol at 70-75°C.[3][7]Kale: 30.3 ± 0.6 mg sinigrin equivalents/g DW.[4] Brown Mustard (Sinigrin): 2624.2 ± 98.5 mg/kg (at 70°C, 70% MeOH, 1 min).[8]Well-validated standard method, effective for a wide range of tissues.[7] Pre-heating with steam can optimize extraction.[8]Involves hazardous boiling methanol.[3] Can result in lower yields compared to cold methanol for some species.[4] Time-consuming and labor-intensive.[7]
Boiling Water Thermal inactivation of myrosinase. Plant material is boiled in water for a set period.[3]Generally renders lower total, aliphatic, and indolic glucosinolate content compared to methanol-based methods.Avoids the use of organic solvents, making it a "greener" alternative.Potential for thermal degradation of certain glucosinolates.[5] Often less efficient than solvent-based extractions.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Cauliflower: 7474 µg sinigrin equivalents/g DW (using 42% ethanol (B145695) at 43°C for 30 min).[9]Faster extraction times and potentially higher yields of phytochemicals.[9]Requires specialized equipment. Optimization of parameters (solvent, temperature, time, ultrasound power) is critical.[9]

Experimental Workflow

The general process for glucosinolate extraction and analysis involves sample preparation, extraction, purification, and finally, separation and detection. The specific steps can be modified based on the chosen protocol.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification (Optional but common) cluster_analyze 4. Analysis A Plant Tissue (Leaf, Root, Seed) B Disruption (Frozen or Lyophilized) A->B Grinding C Add Extraction Solvent (e.g., 80% Methanol) B->C D Incubation / Agitation (Vortex, Shake) C->D E Centrifugation D->E F Collect Supernatant (Crude Extract) E->F G Anion Exchange Column (e.g., DEAE-Sephadex) F->G H Desulfation (with Sulfatase) G->H I Elution H->I J Purified Desulfo-GSLs I->J K HPLC / LC-MS J->K L Quantification & Identification K->L

Caption: Generalized workflow for glucosinolate extraction and analysis.

Detailed Experimental Protocols

The following protocols are adapted from published, peer-reviewed studies and represent common methodologies for the extraction of aliphatic glucosinolates.

Method 1: Cold Aqueous Methanol Extraction

This method is noted for its efficiency, safety, and reduced processing time. It is particularly effective for preserving glucosinolate concentrations.[1][5]

Protocol (adapted from Doheny-Adams et al., 2017 and Velasco et al., 2021): [3]

  • Weigh approximately 20 mg of lyophilized and milled plant tissue (or the equivalent mass of frozen, wet tissue) into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 75:25 methanol:water (v/v).

  • Vortex the sample vigorously for 90 seconds at room temperature.

  • Incubate the tube in the dark for 60 minutes with agitation (e.g., on a rotary shaker at 250 rpm).

  • Centrifuge the sample at 3,700 rpm for 12 minutes to pellet the solid debris.

  • Carefully collect the supernatant containing the glucosinolate extract.

  • The extract can then be further purified or directly prepared for analysis (e.g., by HPLC after solvent evaporation and resuspension in water).

Method 2: Hot Aqueous Methanol Extraction (Based on ISO 9167-1)

This is a traditional and well-validated method, though it involves handling hot, hazardous solvents.[3][7]

Protocol (adapted from Doheny-Adams et al., 2017): [3]

  • Weigh 0.1 g of lyophilized and milled plant material into a 20 mL tube.

  • Preheat the sample in a heating block at 75°C for 3 minutes to begin denaturing myrosinase.

  • Prepare a 70:30 methanol:water (v/v) solution and preheat it to 75°C.

  • Add 4.95 mL of the preheated solvent to the plant material. If using an internal standard, it should be added at this stage.

  • Maintain the sample at 75°C for at least 10 minutes, with periodic vortexing.

  • Centrifuge the sample to pellet the debris.

  • Collect the supernatant for subsequent purification and analysis.

Method 3: Boiling Water Extraction

This method serves as a solvent-free alternative, relying solely on high temperatures for enzyme inactivation.

Protocol (adapted from Doheny-Adams et al., 2017): [3]

  • Weigh 20 mg of lyophilized and milled plant tissue into a suitable flask.

  • Add 5 mL of boiling deionized water.

  • Heat the suspension at 100°C for 10 minutes with stirring.

  • Reduce the heat and maintain the suspension at 70°C for an additional 4 hours.

  • Centrifuge the sample at 4,000 rpm for 10 minutes.

  • Collect the supernatant and adjust the final volume as needed for analysis.

References

Comparative Analysis of Mass Spectral Fragmentation of 11-(Methylsulfinyl)undecyl-glucosinolate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectral fragmentation patterns of long-chain aliphatic glucosinolates, focusing on 11-(Methylsulfinyl)undecyl-glucosinolate and its thio and sulfonyl analogs.

This guide provides a comparative analysis of the mass spectral fragmentation of this compound and its structurally related alternatives, 11-(Methylthio)undecyl-glucosinolate and 11-(Methylsulfonyl)undecyl-glucosinolate. Understanding the distinct fragmentation patterns of these long-chain glucosinolates is crucial for their accurate identification and characterization in complex biological matrices. This document outlines the key diagnostic ions and fragmentation pathways observed during tandem mass spectrometry (MS/MS) analysis, supported by experimental protocols and data presented in a clear, comparative format.

Introduction to Glucosinolate Fragmentation

Glucosinolates are a class of secondary metabolites prevalent in Brassicaceae plants. Their analysis by mass spectrometry, typically using electrospray ionization in negative mode (ESI-), reveals characteristic fragmentation patterns. Upon collision-induced dissociation (CID), glucosinolates consistently yield a set of diagnostic fragment ions that are indicative of their core structure. The variability in their side chains (R-groups) leads to unique fragmentation pathways that allow for their specific identification.

Comparison of Fragmentation Patterns

The mass spectral fragmentation of this compound and its thio and sulfonyl analogs follows a common pathway, producing characteristic ions. However, the different oxidation states of the sulfur atom in the undecyl side chain influence the relative abundance of certain fragments and can lead to specific neutral losses, aiding in their differentiation.

Table 1: Key Mass Spectral Fragmentation Data for this compound and Its Analogs

CompoundChemical FormulaPrecursor Ion [M-H]⁻ (m/z)Diagnostic Fragment Ions (m/z)Characteristic Neutral Losses
This compound C₁₉H₃₇NO₁₀S₃534.1437.1, 259.0, 195.0, 97.0SOCH₃, C₁₁H₂₂SO
11-(Methylthio)undecyl-glucosinolate C₁₉H₃₇NO₉S₃518.1421.1, 259.0, 195.0, 97.0SCH₃, C₁₁H₂₂S
11-(Methylsulfonyl)undecyl-glucosinolate C₁₉H₃₇NO₁₁S₃550.1453.1, 259.0, 195.0, 97.0SO₂CH₃, C₁₁H₂₂SO₂

Note: The m/z values are nominal and may vary slightly depending on the mass spectrometer's resolution and calibration.

Experimental Protocols

The data presented in this guide is typically acquired using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol for the analysis of intact glucosinolates.

1. Sample Preparation (Extraction from Plant Material)

  • Plant Material: Freeze-dried and finely ground plant tissue (e.g., seeds of Camelina sativa).

  • Extraction Solvent: 70-80% methanol (B129727) in water.

  • Procedure:

    • Weigh approximately 100 mg of the ground plant material into a microcentrifuge tube.

    • Add 1 mL of pre-heated (70°C) extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate at 70°C for 20 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain glucosinolates.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Gas Temperature: 350-450°C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis: Product ion scans of the deprotonated precursor ions ([M-H]⁻) listed in Table 1. Collision energy should be optimized for each compound but typically ranges from 15-30 eV.

Visualization of Fragmentation Pathways

The following diagrams illustrate the logical relationships in the fragmentation process and the experimental workflow.

cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Extraction) LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data_Analysis Data Analysis (Fragmentation Pattern) MS2->Data_Analysis

Caption: A generalized experimental workflow for the LC-MS/MS analysis of glucosinolates.

cluster_fragmentation General Glucosinolate Fragmentation cluster_common_fragments Common Diagnostic Ions Precursor [M-H]⁻ (Deprotonated Glucosinolate) Frag_259 m/z 259 [C₆H₉O₅S-SO₃]⁻ Precursor->Frag_259 Loss of R-N=C=S Frag_97 m/z 97 [HSO₄]⁻ Precursor->Frag_97 Side_Chain_Fragment [M-H - Glucose - SO₃]⁻ (Side Chain Fragment) Precursor->Side_Chain_Fragment Loss of C₆H₁₀O₅ + SO₃ Neutral_Loss Neutral Loss of Side Chain Precursor->Neutral_Loss Frag_195 m/z 195 [C₆H₁₁O₅S]⁻ (Thioglucose) Frag_259->Frag_195 Loss of SO₃ Neutral_Loss->Frag_259

Caption: Logical relationships in the MS/MS fragmentation of a generic glucosinolate.

assessing the anti-cancer potential of 11-(Methylsulfinyl)undecyl-glucosinolate compared to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer potential of 11-(Methylsulfinyl)undecyl-glucosinolate and its bioactive form, 11-(Methylsulfinyl)undecyl isothiocyanate, against established chemotherapeutic agents. Due to the limited availability of specific experimental data for 11-(Methylsulfinyl)undecyl isothiocyanate, this guide utilizes data from a closely related long-chain isothiocyanate, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), to provide a preliminary assessment. This comparison is supported by experimental data from in vitro studies and detailed methodologies for key assays.

Quantitative Comparison of Cytotoxicity

The anti-cancer potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following table summarizes the IC50 values for 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) and common anti-cancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—across various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.

CompoundCancer Cell LineCell TypeIC50 Value (µM)Incubation Time (h)
6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) MDA-MB-231Breast Cancer~1048
MCF-7Breast Cancer~2048
HCT116Colon Cancer~1548
Doxorubicin MCF-7Breast Cancer0.5 - 2.048
A549Lung Cancer0.4 - 1.048
HeLaCervical Cancer0.2 - 0.848
Cisplatin A549Lung Cancer5.0 - 15.048
HeLaCervical Cancer2.0 - 8.048
SKOV-3Ovarian Cancer1.0 - 5.048
Paclitaxel MCF-7Breast Cancer0.005 - 0.0272
A549Lung Cancer0.01 - 0.0572
HeLaCervical Cancer0.002 - 0.0172

Mechanistic Insights: Signaling Pathways

Isothiocyanates, the bioactive derivatives of glucosinolates, exert their anti-cancer effects through the modulation of various signaling pathways. Long-chain isothiocyanates like 11-(Methylsulfinyl)undecyl isothiocyanate are hypothesized to share similar mechanisms with other well-studied isothiocyanates. These mechanisms primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Two key pathways implicated are the Nrf2 and NF-κB signaling pathways.

G Hypothesized Signaling Pathway of Long-Chain Isothiocyanates (ITCs) cluster_0 Nrf2-Mediated Antioxidant Response cluster_1 NF-κB-Mediated Pro-inflammatory & Survival Pathway ITC 11-(Methylsulfinyl)undecyl Isothiocyanate Keap1 Keap1 ITC->Keap1 inactivates IKK IKK ITC->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds PhaseII Phase II Detoxification Enzymes (e.g., GST, NQO1) ARE->PhaseII induces transcription Cell Survival Cell Survival PhaseII->Cell Survival promotes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases ProInflammatory Pro-inflammatory Genes (e.g., COX-2, TNF-α) NFκB->ProInflammatory activates transcription AntiApoptotic Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) NFκB->AntiApoptotic activates transcription Cancer Progression Cancer Progression ProInflammatory->Cancer Progression AntiApoptotic->Cancer Progression

Caption: Hypothesized signaling pathways of long-chain ITCs.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 11-(Methylsulfinyl)undecyl isothiocyanate) and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Culture cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative assessment of a novel anti-cancer compound.

G General Experimental Workflow for Anti-Cancer Compound Assessment cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis A Select Cancer Cell Lines B Cytotoxicity Assay (e.g., MTT) A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V, Caspase Activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot Analysis (Protein Expression) C->F G Compare IC50 with Known Drugs C->G H Analyze Mechanistic Differences D->H E->H F->H I Data Interpretation & Conclusion G->I H->I

Caption: General workflow for in vitro anti-cancer compound assessment.

Safety Operating Guide

Safe Disposal of 11-(Methylsulfinyl)undecyl-glucosinolate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 11-(Methylsulfinyl)undecyl-glucosinolate, a long-chain aliphatic glucosinolate. The following procedures are based on general best practices for handling sulfoxides, plant-derived compounds, and laboratory chemicals in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to have the appropriate safety measures in place. This includes wearing the correct Personal Protective Equipment (PPE) and being aware of emergency protocols.

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the consistent use of appropriate PPE.[1][2][3] When handling this compound, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldTo safeguard eyes from accidental splashes.
Gloves Nitrile or butyl rubber glovesTo prevent skin contact with the chemical.[2][4]
Protective Clothing Standard laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid the inhalation of any potential vapors or aerosols.[1][2]

Emergency Procedures:

In the event of accidental exposure, follow these immediate steps:

Exposure TypeProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[5]
Eye Contact Flush eyes for a minimum of 15 minutes at an emergency eyewash station, keeping the eyelids open. Seek medical attention.[2][5]
Inhalation Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[2][4]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted systematically to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Designate a specific waste container for "Non-halogenated Organic Waste" and clearly label it with the full chemical name: "this compound".

  • It is critical to avoid mixing this waste with other waste streams, particularly halogenated solvents, to prevent complex and more expensive disposal procedures.[2]

2. Waste Collection:

  • Collect all waste materials containing this compound. This includes any unused product, solutions, and contaminated labware such as pipette tips, vials, and gloves.

  • For liquid waste, utilize a sealable, chemical-resistant container.

  • For solid waste, use a designated and properly sealed bag or container.[2]

3. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area.

  • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents.[2] The storage area should be a flammable cabinet if the solvent used is flammable.[4]

4. Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[2][6][7]

  • Provide the disposal company with all available information about the compound.

  • A common and effective method for the destruction of organic compounds is high-temperature incineration.[2]

Important Considerations for Plant Extracts and Glucosinolates:

  • Laboratories working with plant extracts should have adequate ventilation systems, such as fume hoods, to manage potential fumes and vapors.[1]

  • While glucosinolates themselves have varying levels of biological activity, their breakdown products can be pungent and potentially toxic.[8] Handling these compounds with care is essential.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Waste Segregation Label as 'Non-halogenated Organic Waste' ppe->segregate collect Step 3: Waste Collection (Solid & Liquid Waste) segregate->collect storage Step 4: Temporary Storage (Sealed Container, Ventilated Area) collect->storage contact Step 5: Contact EHS/ Professional Disposal Service storage->contact documentation Step 6: Documentation (Maintain Disposal Records) contact->documentation end_node End: Proper Disposal Complete documentation->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 11-(Methylsulfinyl)undecyl-glucosinolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following provides immediate safety, operational, and disposal guidance for 11-(Methylsulfinyl)undecyl-glucosinolate (CAS No. 186037-18-3)[1]. This document serves as a procedural guide to ensure the safe handling and disposal of this aliphatic glucosinolate in a laboratory setting.

Quantitative Data Summary
PropertyValueSource
CAS Number 186037-18-3MedchemExpress[1]
Molecular Formula C19H37NO10S3PubChem[2]
Molecular Weight 535.69 g/mol MedchemExpress[1]
Appearance Solid (Assumed)General knowledge
Storage Temperature Room temperature in continental US; may vary elsewhere.[1]MedchemExpress[1]
Toxicity Data Not readily availableN/A

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, ingestion, and inhalation. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) of at least 14 mils thickness. Ensure gloves are unlined and elbow-length if significant splashing is anticipated.

  • Body Protection: A long-sleeved laboratory coat is required. For larger quantities or when generating aerosols, chemical-resistant coveralls are recommended.

  • Foot Protection: Closed-toe shoes are mandatory. Chemical-resistant boots should be worn if there is a risk of spills.

Handling Procedures

a. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow the supplier's recommendation for storage temperature, which is generally room temperature.[1]

b. Weighing and Preparation of Solutions:

  • All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

c. Experimental Use:

  • All experiments involving this compound should be performed within a chemical fume hood.

  • Ensure all labware is clean and appropriate for the planned experiment.

  • Keep containers closed when not in use.

Disposal Plan
  • Waste Collection: All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Weigh solid this compound B->C Start Handling D Prepare solution C->D E Perform experiment D->E F Collect solid and liquid waste in labeled hazardous waste containers E->F Experiment Complete G Decontaminate work surfaces F->G H Dispose of waste through EHS G->H I Remove and dispose of PPE H->I

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.